molecular formula C16H15N5O7S2 B193813 CEFIXIME CAS No. 97164-56-2

CEFIXIME

Cat. No.: B193813
CAS No.: 97164-56-2
M. Wt: 453.5 g/mol
InChI Key: OKBVVJOGVLARMR-VINNURBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefixime is a semisynthetic, broad-spectrum, third-generation cephalosporin antibiotic for research applications . Its primary value in scientific research stems from its mechanism of action: it potently inhibits bacterial cell wall synthesis by binding to key penicillin-binding proteins (PBPs), specifically transpeptidases, which disrupts the final cross-linking step of peptidoglycan assembly, ultimately leading to bacterial cell lysis and death . This compound exhibits enhanced stability against many beta-lactamases compared to earlier-generation cephalosporins and penicillins, making it a valuable tool for studying resistant bacterial strains . Its spectrum of activity is particularly relevant for investigating Gram-negative pathogens, showing efficacy against organisms such as Escherichia coli , Proteus mirabilis , Haemophilus influenzae , and Neisseria gonorrhoeae . Researchers utilize this compound in studies of urinary tract infections, otitis media, respiratory tract infections, and gonorrhea, as well as for exploring bacterial resistance mechanisms and the dynamics of cell wall biosynthesis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBVVJOGVLARMR-VINNURBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97164-56-2, 79350-37-1
Record name Cefixime anhydrous, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097164562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFIXIME ANHYDROUS, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7RWT9J78O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cefixime's Mechanism of Action: A Technical Guide to the Inhibition of Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Cefixime is an orally active, third-generation cephalosporin (B10832234) antibiotic that exerts its bactericidal effect by targeting and inhibiting the synthesis of the bacterial cell wall.[1][2] This mechanism is centered on the covalent inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs), which are responsible for the final steps of peptidoglycan assembly.[2][3] By disrupting this crucial pathway, this compound compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[3] This technical guide provides an in-depth examination of this mechanism, supported by quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and drug development professionals.

The Molecular Mechanism of this compound

The efficacy of this compound and other β-lactam antibiotics stems from their ability to interfere with the biosynthesis of peptidoglycan, a polymer essential for maintaining the shape and osmotic stability of the bacterial cell.[3][4]

Overview of Peptidoglycan Synthesis

The construction of the peptidoglycan layer is a multi-stage process that traverses three cellular compartments: the cytoplasm, the cell membrane, and the periplasmic space (in Gram-negative bacteria) or the outer cell surface (in Gram-positive bacteria).[5][6]

  • Cytoplasmic Stage: Synthesis begins in the cytoplasm with the creation of nucleotide precursors, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc). A pentapeptide chain is then added to UDP-MurNAc.[6][7]

  • Membrane Stage: The UDP-MurNAc-pentapeptide precursor is transferred to a lipid carrier in the cell membrane, forming Lipid I. UDP-GlcNAc is then added to create Lipid II.[6] This Lipid II complex is subsequently "flipped" across the cell membrane to the periplasmic face.[6]

  • Periplasmic Stage: The final and critical steps occur outside the cytoplasm. Glycosyltransferase enzymes polymerize the disaccharide-pentapeptide units from Lipid II into long glycan chains.[4] Concurrently, transpeptidase enzymes (which are the primary PBPs) catalyze the cross-linking of the pentapeptide side chains of adjacent glycan strands.[8] This cross-linking creates a rigid, mesh-like peptidoglycan sacculus that encases the bacterium.

G cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_Penta UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_Penta MurA-F enzymes Lipid_I Lipid I UDP_MurNAc_Penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_Flipped Lipid II (Periplasmic) Lipid_II->Lipid_II_Flipped Flippase Glycan_Chain Nascent Glycan Chain Lipid_II_Flipped->Glycan_Chain Transglycosylation (PBPs) Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidation (PBPs) TARGET OF this compound G cluster_0 Normal PBP Function cluster_1 Inhibition by this compound PBP_active Active PBP (Transpeptidase) Crosslinked Cross-linked Peptidoglycan PBP_active->Crosslinked Catalyzes Cross-linking Substrate Peptidoglycan Chains with D-Ala-D-Ala Substrate->PBP_active Binds to Active Site PBP_inactive Inactive PBP-Cefixime (Covalent Complex) No_Crosslinking Inhibition of Cell Wall Synthesis PBP_inactive->No_Crosslinking This compound This compound This compound->PBP_inactive Forms Covalent Bond with Active Site Serine PBP_active_2 Active PBP PBP_active_2->PBP_inactive G cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Detection & Analysis A Bacterial Culture (Mid-log phase) B Cell Harvesting (Centrifugation) A->B C Cell Lysis (Sonication/French Press) B->C D Membrane Isolation (Ultracentrifugation) C->D E Incubate Membranes with this compound Dilutions D->E F Add Labeled Probe (e.g., Bocillin™ FL) E->F G Incubate to Allow Probe Binding F->G H Separate Proteins (SDS-PAGE) G->H I Visualize Labeled PBPs (Fluorescence Scan) H->I J Quantify Band Intensity I->J K Calculate ID50 J->K G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare this compound Stock and Mueller-Hinton Broth B Perform Serial Dilutions of this compound in 96-Well Plate A->B E Inoculate Wells with Bacterial Suspension B->E C Prepare Standardized Inoculum (0.5 McFarland Standard) D Dilute Inoculum to Final Concentration (5x10^5 CFU/mL) C->D D->E F Incubate Plate (35-37°C, 16-20h) E->F G Examine for Visible Growth (Turbidity) F->G H Determine Lowest Concentration with No Growth G->H I Record as MIC Value H->I

References

A Technical Guide to the Synthesis and Purification of Cefixime for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification protocols for Cefixime, a third-generation oral cephalosporin (B10832234) antibiotic. The following sections detail various synthetic routes and purification strategies suitable for a research setting, with a focus on methodologies, quantitative data, and visual workflows to aid in experimental design and execution.

Synthesis of this compound

The synthesis of this compound primarily involves the acylation of the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) nucleus with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetic acid side chain. Various methods have been developed to activate the side chain and to perform the coupling reaction, each with its own advantages in terms of yield, purity, and operational simplicity.

Method 1: Synthesis via Acylation with an Activated Side Chain Ester

A common and effective method for this compound synthesis involves the reaction of 7-AVCA with an activated ester of the this compound side chain, such as a 2-mercaptobenzothiazolyl ester or a phosphine (B1218219) active ester. This is typically followed by the hydrolysis of the resulting ester intermediate to yield this compound.

Experimental Protocol:

  • Acylation: 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) and an activated this compound side chain ester (e.g., 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate) are reacted in a mixture of an organic solvent, such as tetrahydrofuran (B95107) (THF), and water.[1] The reaction is carried out in the presence of a base, like triethylamine (B128534), to facilitate the coupling.[1][2] The temperature is typically maintained at a low level, for instance, around 4°C, to minimize side reactions.[1]

  • Work-up and Extraction: After the reaction is complete, the mixture is often filtered, and the organic and aqueous layers are separated. The aqueous layer, containing the triethylamine salt of the this compound methyl ester, is washed with an organic solvent like ethyl acetate (B1210297) to remove impurities.[1][3]

  • Hydrolysis: The aqueous solution of the this compound methyl ester is then subjected to alkaline hydrolysis. This is achieved by adding a solution of a base, such as sodium hydroxide (B78521), while keeping the temperature low (e.g., 0-15°C) to prevent degradation of the β-lactam ring.[3][4][5] The progress of the hydrolysis is monitored by HPLC until the intermediate ester is consumed.[4]

  • Purification and Isolation: Following hydrolysis, the pH of the reaction mixture is adjusted to around 4.5-6.0 with an acid, such as hydrochloric acid.[5][6] The solution may then be treated with activated carbon for decolorization.[5][6] Finally, the pH is lowered to approximately 2.0-2.6 to precipitate this compound, which is then isolated by filtration, washed, and dried.[4][5][6]

Quantitative Data for Synthesis Method 1

ParameterValueReference
Molar Ratio (7-AVCA : Side Chain Ester)Varied to optimize yield[7]
Reaction Temperature (Acylation)4°C[1]
Reaction Temperature (Hydrolysis)0-15°C[3][4][5]
Final pH for Precipitation2.0-2.6[4][5][6]
Purity (HPLC)>99%[8]
Overall Yield~80%[8]

Synthesis Workflow: Acylation with Activated Ester

G N1 7-AVCA + Activated Side Chain Ester N2 Acylation (THF/Water, Triethylamine, 4°C) N1->N2 N3 This compound Methyl Ester (Triethylamine Salt) N2->N3 N4 Aqueous Extraction N3->N4 N5 Aqueous Solution of this compound Methyl Ester N4->N5 N6 Alkaline Hydrolysis (NaOH, 0-15°C) N5->N6 N7 This compound Solution N6->N7 N8 Purification (pH Adjustment, Decolorization) N7->N8 N9 Precipitation (pH 2.0-2.6) N8->N9 N10 This compound (Solid) N9->N10

Caption: Synthesis of this compound via Acylation and Hydrolysis.

Method 2: One-Pot Synthesis

More recent developments have focused on creating more streamlined, "one-pot" synthesis methods to improve efficiency and reduce waste. These methods often involve the in-situ generation of the active intermediate.

Experimental Protocol:

  • Intermediate Formation: An aminothiazole acetoxamic acid analog and a coupling reagent are reacted in a suitable organic solvent like dichloromethane (B109758) at room temperature to form an active intermediate in situ.[9]

  • Nucleophilic Substitution: 7-AVNA (a derivative of 7-AVCA) is then added to the reaction mixture. The reaction proceeds at room temperature until the intermediate is fully consumed.[9]

  • Purification: The reaction mixture is concentrated, and the crude product is purified by silica (B1680970) gel column chromatography to yield pure this compound.[9]

Quantitative Data for Synthesis Method 2

SolventYieldPurity (HPLC)Reference
Dichloromethane94.0%99.4%[9]
Tetrahydrofuran83.4%99.0%[9]
Toluene86.8%98.9%[9]

Synthesis Workflow: One-Pot Method

G N1 Aminothiazole Acetoxamic Acid Analog + Coupling Reagent N2 Intermediate Formation (Dichloromethane, RT) N1->N2 N3 Active Intermediate (in situ) N2->N3 N5 Nucleophilic Substitution (RT) N3->N5 N4 Addition of 7-AVNA N4->N5 N6 Crude this compound N5->N6 N7 Silica Gel Column Chromatography N6->N7 N8 Pure this compound N7->N8

Caption: One-Pot Synthesis of this compound.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities to meet the stringent requirements for pharmaceutical use. The most common method for purification is crystallization.

Crystallization-Based Purification

Crystallization is a widely used technique for purifying this compound, often yielding the trihydrate form. The process is highly dependent on factors such as pH, temperature, and solvent system.

Experimental Protocol:

  • Dissolution: Crude this compound is dissolved in an aqueous solution, often by forming a salt at a specific pH. For instance, this compound can be dissolved in water by adjusting the pH with a base like sodium hydroxide to form a soluble salt.[5][10]

  • Decolorization: The solution is typically treated with activated carbon to remove colored impurities.[5][6] The addition of chelating agents like EDTA can also be employed to sequester metal ions.[3][5]

  • Precipitation/Crystallization: The pH of the filtrate is carefully adjusted with an acid (e.g., hydrochloric acid) to a range of 2.0 to 3.5 to induce crystallization.[3][5][6] The temperature during this step is often controlled, for example, by cooling to 0-5°C, to maximize the yield of the crystalline product.[3][5] The rate of acid addition and the final pH are critical parameters that influence crystal size and purity.[10][11][12]

  • Isolation and Drying: The resulting crystals are collected by filtration, washed with cold water, and then dried under vacuum at a controlled temperature (e.g., below 35°C) to obtain pure this compound trihydrate.[13]

Quantitative Data for Crystallization Purification

ParameterValue/ConditionReference
Dissolution pHAlkaline (e.g., with NaOH)[5]
Decolorizing AgentActivated Carbon[5][6]
Crystallization pH2.0 - 3.5[3][5][6]
Crystallization Temperature0 - 5°C[3][5]
Final Product FormThis compound Trihydrate[3][5]
Purity Achieved>99.5%[5][13]

Purification Workflow: Crystallization

G N1 Crude this compound N2 Dissolution (Aqueous Base) N1->N2 N3 This compound Salt Solution N2->N3 N4 Decolorization (Activated Carbon, EDTA) N3->N4 N5 Purified this compound Solution N4->N5 N6 Crystallization (Acidification to pH 2.0-3.5, Cooling) N5->N6 N7 This compound Trihydrate Crystals N6->N7 N8 Filtration and Washing N7->N8 N9 Drying (Vacuum) N8->N9 N10 Pure this compound Trihydrate N9->N10

Caption: Purification of this compound by Crystallization.

Chromatographic Purification

For research settings requiring very high purity or for the isolation of small quantities of this compound and its impurities, High-Performance Liquid Chromatography (HPLC) is an invaluable tool.

Experimental Protocol:

  • Method: Reversed-phase HPLC is a common method for the analysis and purification of this compound.[14][15][16]

  • Stationary Phase: A C18 column is typically used.[15][16]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with formic acid or a phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) is employed.[15][16] The exact composition can be optimized to achieve the desired separation.

  • Detection: UV detection is commonly used, with a wavelength set to around 254 nm or 289 nm.[17][18]

This method is particularly useful for analytical purposes, such as determining the purity of a synthesized batch and for stability-indicating assays.[15][16] While scalable for preparative separations, it is generally more resource-intensive than crystallization for large-scale purification.[14]

This guide provides a foundational understanding of the key synthesis and purification protocols for this compound in a research context. Researchers are encouraged to consult the cited literature for more detailed information and to adapt these methods to their specific laboratory conditions and research goals.

References

An In-depth Technical Guide to the Degradation Pathways and Byproduct Analysis of Cefixime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of cefixime, a third-generation cephalosporin (B10832234) antibiotic. An understanding of its stability and degradation profile is critical for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document details the chemical breakdown of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis. It also presents a thorough analysis of the degradation byproducts, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation pathways and analytical workflows.

Core Degradation Pathways of this compound

This compound is susceptible to degradation through several mechanisms, primarily involving the cleavage of the β-lactam ring, which is essential for its antibacterial activity. The principal degradation pathways are hydrolysis (in acidic, basic, and neutral conditions), oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, with the rate being significantly influenced by pH.

  • Acidic Hydrolysis: Under acidic conditions, this compound degradation is slower compared to alkaline conditions. The primary degradation pathway involves the intramolecular cyclization between the 2-carboxyl and 3-vinyl groups, leading to the formation of three different lactones.[1] Around 25% degradation has been observed when heated with 0.01 M HCl at 80°C for 2.5 hours, with complete degradation in 0.1 M HCl at 80°C after 7 hours.[2]

  • Alkaline Hydrolysis: this compound is highly sensitive to alkaline conditions. The degradation is rapid and primarily involves the cleavage of the β-lactam ring, leading to the formation of a β-lactam ring-opened product and a 7-epimer.[1] More than 98% of the drug degrades within 30 minutes when heated with 0.1N sodium hydroxide (B78521) at 80°C.[3] In milder conditions, such as 0.01N sodium hydroxide at 80°C, approximately 60% degradation occurs in 8 hours.[3]

  • Neutral Hydrolysis: In neutral conditions, the degradation of this compound can lead to the formation of an aldehyde derivative involving the 7-acyl moiety.[1] The rate of hydrolysis is very slow at a pH range of 4-7.[1]

Hydrolytic_Degradation_Pathway cluster_acidic Acidic Conditions (e.g., HCl, heat) cluster_alkaline Alkaline Conditions (e.g., NaOH, heat) cluster_neutral Neutral Conditions Cefixime_acid This compound Lactones Three Lactone Byproducts Cefixime_acid->Lactones Intramolecular cyclization Cefixime_alkaline This compound Ring_Opened β-Lactam Ring-Opened Product Cefixime_alkaline->Ring_Opened β-Lactam cleavage Epimer 7-Epimer Cefixime_alkaline->Epimer Cefixime_neutral This compound Aldehyde Aldehyde Derivative Cefixime_neutral->Aldehyde 7-Acyl moiety involvement

Figure 1: this compound Hydrolytic Degradation Pathways.
Oxidative Degradation

This compound is susceptible to oxidative degradation. Studies have shown that treatment with hydrogen peroxide (H₂O₂) leads to significant degradation. The degradation is rapid, with 25% of the drug degrading when left at 25°C with 1% H₂O₂ for 3.5 hours.[2] The degradation is even faster at elevated temperatures.[2] The primary site of oxidation is the sulfur atom in the dihydrothiazine ring, which can be oxidized to a sulfoxide.

Oxidative_Degradation_Pathway cluster_oxidative Oxidative Conditions (e.g., H₂O₂) Cefixime_ox This compound Sulfoxide This compound Sulfoxide Cefixime_ox->Sulfoxide Oxidation of Sulfur Atom

Figure 2: this compound Oxidative Degradation Pathway.
Photolytic Degradation

This compound is unstable when exposed to light. Both sunlight and UV light can induce degradation. The degradation is more significant in solution than in the solid state and follows first-order kinetics.[4] Exposure to UV radiation at 254 nm for 150 minutes can lead to a decrease in drug content to about 70%.[3] Photodegradation can lead to the formation of several byproducts, with two major decomposed products being resolved by HPLC.[4]

Analysis of Degradation Byproducts

The identification and quantification of degradation byproducts are crucial for ensuring the safety and quality of this compound formulations. A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most common.

Analytical Methodologies

Stability-indicating HPLC methods are essential for separating this compound from its degradation products. A typical method utilizes a C18 column with a mobile phase consisting of a buffer and an organic modifier.

Table 1: Typical HPLC Conditions for this compound and Degradation Product Analysis

ParameterCondition 1Condition 2
Column C18 (250 x 4.6 mm, 5 µm)C18 (25 cm x 4.6 mm, 5 µm)
Mobile Phase Monobasic sodium hydrogen phosphate (B84403) buffer (pH 6.5) and acetonitrile (B52724) (90:10 v/v)Tetrabutylammonium hydroxide solution (0.03M, pH 6.5) and acetonitrile (3:1 v/v)
Flow Rate 0.7 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Reference [3][4]
Quantitative Data on this compound Degradation

The extent of this compound degradation under various stress conditions has been quantified in several studies. The following table summarizes these findings.

Table 2: Summary of this compound Degradation under Forced Conditions

Stress ConditionReagent/ParameterTemperatureDuration% DegradationReference
Alkaline Hydrolysis 0.1N NaOH80°C30 min>98%[3]
0.01N NaOH80°C8 hours~60%[3]
0.01 M NaOH80°C1 hour~25%[2]
Acidic Hydrolysis 0.1N HCl80°C7 hours~50%[3]
0.01 M HCl80°C2.5 hours~25%[2]
Oxidative 1% H₂O₂25°C3.5 hours~25%[2]
Photolytic (UV) 254 nmAmbient2.5 hours~30%[3]
Known Impurities and Degradation Products

The British Pharmacopoeia lists several official impurities of this compound, some of which are also degradation products.

Table 3: Official this compound Impurities

ImpurityNameMolecular FormulaMolecular WeightNotesReference
Impurity A -C₁₆H₁₇N₅O₈S₂471.46Process and degradation impurity[5]
Impurity B -C₁₅H₁₇N₅O₆S₂427.46Process and degradation impurity[5]
Impurity C This compound 7-epimerC₁₆H₁₅N₅O₇S₂453.45Process byproduct[5]
Impurity D -C₁₆H₁₅N₅O₇S₂453.45Process and degradation impurity[5]
Impurity E -C₁₅H₁₅N₅O₇S₂441.44Degradation impurity[5]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are performed to establish the intrinsic stability of this compound and to develop stability-indicating analytical methods, as per ICH guidelines.

Experimental_Workflow cluster_setup 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Sample Analysis cluster_data 4. Data Interpretation Prep Prepare this compound Stock Solution (e.g., 1 mg/mL) Acid Acidic Hydrolysis (e.g., 0.1N HCl, 80°C) Prep->Acid Alkali Alkaline Hydrolysis (e.g., 0.1N NaOH, 80°C) Prep->Alkali Oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) Prep->Oxidative Photolytic Photolytic Degradation (UV/Vis light exposure) Prep->Photolytic Thermal Thermal Degradation (Heat exposure) Prep->Thermal Neutralize Neutralize/Dilute Samples Acid->Neutralize Alkali->Neutralize Oxidative->Neutralize Photolytic->Neutralize Thermal->Neutralize HPLC HPLC Analysis Neutralize->HPLC LCMS LC-MS/MS for Byproduct Identification HPLC->LCMS Quantify Quantify Degradation and Byproducts HPLC->Quantify Pathway Elucidate Degradation Pathways LCMS->Pathway Quantify->Pathway

Figure 3: General Experimental Workflow for this compound Forced Degradation Studies.
Acidic Degradation Protocol

  • Preparation: Prepare a 1 mg/mL solution of this compound in 0.1N methanolic hydrochloric acid.[3]

  • Stress Condition: Reflux 25 mL of the solution in a round-bottom flask at 80°C in a thermostatically controlled heating chamber. Keep the remaining solution at room temperature as a control.[3]

  • Sampling: Withdraw 0.1 mL of the solution at specified time intervals (e.g., 1, 3, 5, and 8 hours).[3]

  • Analysis: Dilute the withdrawn samples with the mobile phase and analyze by a validated stability-indicating HPLC method to determine the extent of degradation.[3]

Alkaline Degradation Protocol
  • Preparation: Prepare a 1 mg/mL solution of this compound in 0.1N methanolic sodium hydroxide.[3]

  • Stress Condition: Reflux 25 mL of the solution in a round-bottom flask at 80°C.[3]

  • Sampling: Withdraw 0.1 mL of the solution at specified time intervals (e.g., 0.5 and 1 hour). A similar procedure can be followed with 0.01N NaOH with sampling at longer intervals (e.g., 1, 3, 5, and 8 hours).[3]

  • Analysis: Dilute the samples with the mobile phase and analyze by HPLC.[3]

Oxidative Degradation Protocol
  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Stress Condition: Expose the drug solution to 1-3% hydrogen peroxide at room temperature and at elevated temperatures (e.g., 50°C and 80°C).[1]

  • Sampling: Withdraw samples at regular intervals.[1]

  • Analysis: Dilute the withdrawn samples and analyze by HPLC.[1]

Photolytic Degradation Protocol
  • Preparation: Prepare a 100 µg/mL solution of this compound.[3]

  • Stress Condition: Expose the solution to UV radiation at 254 nm. A control sample should be kept in the dark under the same conditions.[3][4] As per ICH Q1B guidelines, the sample should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV-A light.

  • Sampling: Take 5 mL samples at specified time intervals (e.g., 30, 60, 120, and 150 minutes).[3]

  • Analysis: Dilute the samples and analyze by HPLC.[3]

Conclusion

This technical guide has detailed the primary degradation pathways of this compound, including hydrolytic, oxidative, and photolytic routes. The cleavage of the β-lactam ring is a central theme in its degradation, leading to a loss of antibacterial activity. A comprehensive analysis of the degradation byproducts, supported by quantitative data from forced degradation studies, is essential for the development of stable and safe pharmaceutical formulations. The provided experimental protocols offer a framework for conducting these critical studies in a research and development setting. A thorough understanding of this compound's stability profile is paramount for ensuring its therapeutic efficacy and for meeting regulatory requirements.

References

In-depth Technical Guide: Physicochemical Properties of Cefixime Trihydrate for Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefixime is a third-generation cephalosporin (B10832234) antibiotic widely utilized for treating various bacterial infections. For oral solid dosage forms, it is typically formulated as this compound trihydrate. A comprehensive understanding of its physicochemical properties is fundamental for the development of stable, bioavailable, and effective drug products. This technical guide provides an in-depth analysis of these properties, complete with detailed experimental methodologies and visual aids to support formulation research and development.

Solubility and Dissolution

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its oral bioavailability. This compound trihydrate is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating it has both low solubility and low permeability.[1][2][3] Its aqueous solubility is reported to be low, in the range of 55.11 mg/L.[4]

Table 1: Solubility of this compound Trihydrate in Various Solvents

Solvent/MediumSolubility
WaterSlightly soluble[5][6]
MethanolSoluble
EthanolSparingly soluble[6]
Dimethyl Sulfoxide (DMSO)Soluble[7]
AcetoneSlightly soluble[5]
Ethyl AcetatePractically insoluble[5]
HexaneAlmost insoluble[5]
Phosphate Buffer (pH 7.2)Approximately 0.2 mg/mL[8]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

  • Preparation: Prepare a series of aqueous solutions with different pH values (e.g., 1.2, 4.5, 6.8, 7.2) and other relevant organic solvents.

  • Saturation: Add an excess amount of this compound trihydrate to each solvent in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: Withdraw an aliquot from each flask and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid particles.

  • Quantification: Analyze the concentration of this compound trihydrate in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Confirmation: Repeat the sampling and analysis at later time points to confirm that the concentration has reached a plateau, indicating equilibrium solubility.

Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of a drug at different physiological pH values, which in turn affects its absorption and distribution. This compound has a pKa of approximately 2.10.[5]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound trihydrate in a suitable solvent, typically a mixture of water and a co-solvent to ensure complete dissolution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and, in a separate experiment, with a strong base (e.g., 0.1 M NaOH).

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the resulting titration curve.

Thermal Properties and Polymorphism

The solid-state characteristics of this compound trihydrate, including its melting point and crystalline form, are critical for its stability, manufacturability, and dissolution performance. The melting point of this compound trihydrate is in the range of 218-225°C, often accompanied by decomposition.[4][5][9][10] this compound can exist in various forms, including crystalline and amorphous states, which can impact its physicochemical properties.[11]

Table 2: Thermal Properties of this compound Trihydrate

PropertyValue
Melting Point218-225°C (with decomposition)[4][5][10]
Crystalline FormCan exist in different polymorphic forms[11]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small sample (2-5 mg) of this compound trihydrate into an aluminum DSC pan and seal it.

  • Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Interpretation: The resulting thermogram will show endothermic and exothermic peaks. The onset or peak of the endotherm corresponding to melting provides the melting point.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

  • Sample Preparation: Prepare a uniform, flat powder sample of this compound trihydrate.

  • Data Acquisition: Mount the sample in the XRPD instrument and expose it to a monochromatic X-ray beam. Scan the sample over a range of 2θ angles.

  • Analysis: The resulting diffraction pattern of peaks is unique to the crystalline form of the substance and can be used for polymorph identification and characterization.

experimental_workflow_solid_state cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_properties Determined Properties sample_prep This compound Trihydrate Powder dsc Differential Scanning Calorimetry (DSC) sample_prep->dsc xrpd X-Ray Powder Diffraction (XRPD) sample_prep->xrpd thermal Melting Point, Thermal Events dsc->thermal polymorph Crystalline Structure, Polymorphism xrpd->polymorph

Caption: Experimental workflow for solid-state characterization.

Particle Size and Morphology

The particle size of this compound trihydrate is a critical parameter that influences its dissolution rate and, consequently, its bioavailability. For solid dosage forms, a mean particle size between 20µ and 120µ has been shown to enhance bioavailability.[12][13][14]

Table 3: Particle Size Specifications for Enhanced Bioavailability

ParameterSize Range
Mean Particle Size (d50)20µ - 120µ[12][13]

Experimental Protocol: Laser Diffraction for Particle Size Analysis

  • Dispersion: Disperse the this compound trihydrate powder in a suitable medium (either a liquid in which it is insoluble or a stream of air) to ensure individual particles are measured.

  • Measurement: Pass the dispersed sample through a laser beam. The particles scatter the light at angles that are inversely proportional to their size.

  • Data Analysis: Detectors measure the scattered light intensity at various angles, and a mathematical model is used to calculate the particle size distribution.

Stability

This compound trihydrate is susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[15][16][17] It is reported to be unstable in alkaline medium and when exposed to light.[15]

Table 4: Stability Profile of this compound Trihydrate

Stress ConditionDegradation Potential
Acidic HydrolysisSusceptible[17][18]
Alkaline HydrolysisHighly Susceptible[17][18]
OxidationSusceptible[17]
Photolysis (Sunlight/UV)Susceptible[15][16]
Thermal StressSusceptible[15][19]

Experimental Protocol: Forced Degradation Studies

  • Stress Conditions: Expose solutions or solid samples of this compound trihydrate to a range of stress conditions as per ICH guidelines (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light).

  • Time Points: Sample the stressed materials at various time intervals.

  • Analysis: Use a stability-indicating HPLC method to separate and quantify the intact this compound trihydrate from its degradation products.

  • Identification: If necessary, use techniques like LC-MS/MS to identify the structure of the major degradation products.

logical_relationship_formulation cluster_properties Core Physicochemical Properties cluster_impact Impact on Formulation and Performance sol Solubility & pKa bio Bioavailability & Dissolution sol->bio Directly influences solid Solid-State Properties solid->bio Affects dissolution rate mfg Manufacturing & Processability solid->mfg Impacts flow and compression particle Particle Size particle->bio Key determinant of dissolution stability Stability shelf Shelf-life & Storage Conditions stability->shelf Defines excipient Excipient Compatibility stability->excipient Guides selection

Caption: Logical relationship between physicochemical properties and formulation.

Conclusion

A thorough understanding and control of the physicochemical properties of this compound trihydrate are essential for the successful development of oral pharmaceutical formulations. The data and methodologies presented in this guide highlight the critical attributes that must be considered. By carefully characterizing and controlling properties such as solubility, pKa, solid-state form, particle size, and stability, formulation scientists can effectively address the challenges associated with this BCS Class IV compound to create robust, stable, and bioavailable drug products.

References

An In-depth Technical Guide to the Molecular Structure and Functional Groups of Cefixime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefixime is a potent, orally administered third-generation cephalosporin (B10832234) antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens. Its efficacy and stability are direct consequences of its unique molecular architecture. This technical guide provides a detailed examination of the molecular structure of this compound, a thorough analysis of its constituent functional groups, and their respective contributions to its mechanism of action and pharmacokinetic properties. This document synthesizes critical data and outlines standard experimental protocols for the structural characterization of this vital therapeutic agent.

Molecular Identity and Structure

This compound is a semi-synthetic antibiotic distinguished by its core cephem nucleus.[1][2] This central scaffold consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring, a defining feature of the cephalosporin class.[3][4] The specific substitutions at positions C-3 and C-7 of this nucleus define this compound's antibacterial spectrum and its resistance to bacterial β-lactamase enzymes.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below.

PropertyValue
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]
Chemical Formula C₁₆H₁₅N₅O₇S₂[3]
Molecular Weight 453.45 g/mol [3]
CAS Number 79350-37-1[3]
Appearance White to light yellow crystalline powder[3]
Melting Point 215-225 °C[1][5]

Functional Groups and Structure-Activity Relationship (SAR)

The therapeutic characteristics of this compound are intricately linked to the specific functional groups appended to its cephem core. Each moiety plays a distinct role in the drug's interaction with bacterial targets, its stability, and its absorption profile.

Cefixime_Structure cluster_core Cephem Core cluster_c7 C-7 Position cluster_c3 C-3 Position cluster_c2 C-2 Position cluster_side_chain_details C-7 Side Chain Components cluster_function Functional Roles CEPH β-Lactam Ring fused to Dihydrothiazine Ring C7_SIDE_CHAIN Acylamino Side Chain CEPH->C7_SIDE_CHAIN Attachment C3_VINYL Vinyl Group CEPH->C3_VINYL Attachment C2_CARBOXYL Carboxylic Acid CEPH->C2_CARBOXYL Attachment ROLE_LACTAM Inhibits bacterial cell wall synthesis (Binds to PBPs) CEPH->ROLE_LACTAM AMINOTHIAZOLE Aminothiazole Ring C7_SIDE_CHAIN->AMINOTHIAZOLE AMIDE Amide Linkage C7_SIDE_CHAIN->AMIDE ROLE_C7 Enhances antibacterial spectrum Provides β-Lactamase stability C7_SIDE_CHAIN->ROLE_C7 ROLE_C3 Influences oral bioavailability C3_VINYL->ROLE_C3 ROLE_C2 Aids in binding and solubility C2_CARBOXYL->ROLE_C2 IMINO Carboxymethoxyimino Group C7_SIDE_SIDE_CHAIN C7_SIDE_SIDE_CHAIN C7_SIDE_SIDE_CHAIN->IMINO

Caption: Molecular organization and functional roles of this compound's key chemical groups.

  • β-Lactam Ring : This strained, four-membered ring is the pharmacophore of all β-lactam antibiotics. Its high reactivity allows it to covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in bacterial peptidoglycan cell wall synthesis.[1][6] Inhibition of this process leads to the arrest of cell wall assembly and ultimately results in bacterial cell death.[6]

  • C-7 Acylamino Side Chain : This complex side chain is crucial for this compound's potent activity and stability.

    • Aminothiazole Ring : The presence of this ring at the C-7 position enhances the antibacterial activity, particularly against Gram-negative bacteria.[7]

    • Carboxymethoxyimino Group : This moiety sterically hinders the approach of β-lactamase enzymes, which are produced by resistant bacteria to hydrolyze the β-lactam ring.[3][7] This feature grants this compound excellent stability against many common β-lactamases.[3][6]

    • Amide Linkage : Connects the acyl side chain to the cephem nucleus.

  • C-3 Vinyl Group : Modifications at the C-3 position of the cephem nucleus influence the pharmacokinetic properties of cephalosporins. The vinyl group in this compound contributes to its good oral absorption.[7]

  • C-2 Carboxylic Acid Group : This acidic group is important for binding the molecule to the target PBPs and contributes to the overall water solubility of the compound.

Quantitative and Spectroscopic Data

The definitive structure of this compound is confirmed through various analytical techniques. Key quantitative and spectroscopic data are summarized below.

Data TypeObservation
Infrared (IR) Absorption Characteristic peaks for this compound trihydrate observed at 3564.72 cm⁻¹ and 3293.56 cm⁻¹[8]
¹H NMR Spectroscopy Definitive spectra can be obtained in deuterated solvents such as DMSO-d₆, providing a unique proton signal pattern for structural confirmation[9]
Mass Spectrometry Provides precise mass-to-charge ratio, confirming the molecular weight and elemental composition[1]
X-Ray Powder Diffraction (XRPD) Crystalline forms of this compound show characteristic peaks. One crystal form exhibits peaks at 2θ angles of 11.6°, 14.2°, 15.3°, 17.1°, 19.3°, 20.6°, 21.5°, 22.9°, 23.6°, and 23.8° using Cu-Kα radiation[5]

Experimental Protocols for Structural Characterization

The identity, purity, and structural integrity of this compound are assessed using a suite of validated analytical methods. The following protocols represent standard procedures in a drug development or quality control setting.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is used to quantify this compound and detect any related substances or degradation products.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Novapak C18 (150 mm x 3.9 mm, 4 µm particle size) or equivalent.

  • Mobile Phase : A mixture of aqueous tetrabutyl ammonium (B1175870) hydroxide (B78521) solution (pH adjusted to 6.5) and acetonitrile, typically in a 77:23 (v/v) ratio.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV absorbance at 254 nm.

  • Procedure : A solution of the this compound sample is prepared in the mobile phase. The solution is filtered and injected into the HPLC system. The retention time and peak area of this compound are compared to that of a certified reference standard for identification and quantification.

Infrared (IR) Spectroscopy for Identification

IR spectroscopy is a rapid and reliable method for confirming the identity of a substance by analyzing its functional groups.

  • Instrumentation : Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation : A small amount of the this compound sample is finely ground with potassium bromide (KBr) powder. The mixture is then compressed under high pressure using a die to form a thin, transparent pellet.

  • Procedure : The KBr pellet is placed in the sample holder of the FTIR spectrometer. The infrared spectrum is recorded over a range of approximately 4000-400 cm⁻¹. The resulting spectrum, with its unique pattern of absorption bands, is compared against the reference spectrum of this compound for confirmation of identity.

X-Ray Powder Diffraction (XRPD) for Solid-State Characterization

XRPD is essential for identifying the crystalline form (polymorph) of the drug substance, which can impact its stability and dissolution properties.

  • Instrumentation : An X-ray diffractometer with a copper (Cu-Kα) X-ray source.

  • Sample Preparation : A small amount of the this compound powder is gently packed into a sample holder.

  • Procedure : The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram, with its characteristic peaks at specific 2θ angles, serves as a fingerprint for the specific crystalline form of this compound.

Conclusion

The molecular structure of this compound is a testament to sophisticated medicinal chemistry, where each functional group is deliberately placed to optimize its antibacterial efficacy, resistance to degradation, and oral bioavailability. The core β-lactam ring provides the bactericidal mechanism, while the intricate side chains at C-7 and C-3 modulate its spectrum of activity and pharmacokinetic profile. A thorough understanding of this structure-activity relationship, verified by robust analytical protocols, is fundamental for the ongoing development of novel cephalosporin antibiotics and the quality assurance of existing this compound-based therapies.

References

Cefixime's spectrum of activity against gram-positive and gram-negative bacteria.

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefixime is a third-generation oral cephalosporin (B10832234) antibiotic with a well-established spectrum of activity against a variety of bacterial pathogens. This technical guide provides an in-depth analysis of this compound's in-vitro efficacy against clinically relevant gram-positive and gram-negative bacteria. The document summarizes quantitative susceptibility data, details the experimental methodologies for its determination, and illustrates the underlying mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in antimicrobial drug development and evaluation.

Spectrum of In-Vitro Activity

This compound demonstrates potent activity against many gram-negative bacteria, particularly members of the Enterobacteriaceae family, as well as key respiratory pathogens.[1][2][3] Its activity against gram-positive organisms is more selective, with notable efficacy against Streptococcus pyogenes and penicillin-susceptible Streptococcus pneumoniae.[4][5] this compound generally exhibits limited activity against Staphylococcus aureus and is inactive against enterococci and Pseudomonas aeruginosa.[2]

Gram-Positive Bacteria

This compound's efficacy against gram-positive cocci is primarily directed towards streptococcal species. It is highly active against Streptococcus pyogenes, the causative agent of streptococcal pharyngitis.[5] While active against penicillin-susceptible strains of Streptococcus pneumoniae, its effectiveness diminishes against penicillin-resistant isolates. This compound is not considered a reliable agent for treating infections caused by staphylococci or enterococci.

Table 1: In-Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)0.060.12
Streptococcus pyogenes0.0160.094[5]
Staphylococcus aureus>128>128

Note: MIC values can vary based on the testing methodology and geographical location of isolates.

Gram-Negative Bacteria

This compound exhibits a broad spectrum of potent activity against a wide range of gram-negative bacteria. This includes many members of the Enterobacteriaceae family, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, as well as Haemophilus influenzae and Moraxella catarrhalis, which are common respiratory pathogens.[1][2][6][7] this compound is also effective against Neisseria gonorrhoeae.[8] Its stability in the presence of many beta-lactamase enzymes contributes to its efficacy against ampicillin-resistant strains of H. influenzae.[1] However, its activity against non-fermenting gram-negative bacilli like Pseudomonas aeruginosa and Acinetobacter species is limited.[9]

Table 2: In-Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Haemophilus influenzae (ampicillin-susceptible)0.060.12[1]
Haemophilus influenzae (ampicillin-resistant)0.120.12[1]
Moraxella catarrhalis≤0.0630.25[6][10]
Neisseria gonorrhoeae0.0320.125[11]
Escherichia coli0.060.5[7]
Klebsiella pneumoniae0.120.125
Proteus mirabilis≤0.03≤0.03[7]
Salmonella Typhi0.0310.25[3][12]
Pseudomonas aeruginosa>32>32

Note: MIC values can vary based on the testing methodology and geographical location of isolates.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of this compound's in-vitro activity is performed using standardized antimicrobial susceptibility testing (AST) methods. The two most widely recognized methods are broth microdilution and Kirby-Bauer disk diffusion, with protocols established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Based on CLSI M07)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation:

    • Select three to five well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound of a known concentration.

    • Perform serial twofold dilutions of the this compound stock solution in sterile broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension.

    • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Kirby-Bauer Disk Diffusion Method (Based on EUCAST Guidelines)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Application of Antimicrobial Disks:

    • Aseptically apply a this compound disk (typically 5 µg) to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 1°C for 16-20 hours in ambient air.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter breakpoints provided by EUCAST or CLSI.

Mechanism of Action and Cellular Pathways

This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[13] This process ultimately leads to cell lysis and death.

Inhibition of Peptidoglycan Synthesis

The primary target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[13] These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan strands. By binding to and inactivating these PBPs, this compound blocks the formation of a stable cell wall.[14]

Downstream Cellular Effects

The inhibition of peptidoglycan synthesis triggers a cascade of events within the bacterial cell, leading to its demise. The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in the formation of spheroplasts and eventual cell lysis.[14] Additionally, the disruption of cell wall synthesis can lead to the activation of bacterial autolysins, enzymes that further degrade the existing peptidoglycan, accelerating cell death.

Cefixime_Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and Inactivates Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Inhibits Autolysins Activation of Autolysins PBP->Autolysins Inhibition can trigger CellWall Stable Peptidoglycan Cell Wall Transpeptidation->CellWall Leads to Lysis Cell Lysis and Death Transpeptidation->Lysis Inhibition leads to Autolysins->Lysis Contributes to

Caption: this compound's mechanism of action leading to bacterial cell death.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a bacterial isolate using either the broth microdilution or disk diffusion method.

Antimicrobial_Susceptibility_Testing_Workflow Start Bacterial Isolate Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum Method Select AST Method Inoculum->Method Broth Broth Microdilution Method->Broth Broth Disk Disk Diffusion Method->Disk Disk InoculateBroth Inoculate Microtiter Plate with this compound Dilutions Broth->InoculateBroth InoculateAgar Inoculate Mueller-Hinton Agar Plate Disk->InoculateAgar Incubate Incubate (35°C, 16-20h) InoculateBroth->Incubate AddDisk Apply this compound Disk InoculateAgar->AddDisk AddDisk->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC ReadZone Measure Zone of Inhibition (mm) Incubate->ReadZone Interpret Interpret Results (Susceptible, Intermediate, Resistant) ReadMIC->Interpret ReadZone->Interpret

References

In-Vitro Activity and Preliminary Susceptibility Testing Criteria for Cefixime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of cefixime, a third-generation oral cephalosporin, against key bacterial pathogens. It further outlines the standardized experimental protocols for susceptibility testing and the logical framework for the establishment of interpretive criteria, crucial for clinical microbiology and drug development.

In-Vitro Antimicrobial Activity of this compound

This compound demonstrates potent in-vitro activity against a broad spectrum of Gram-negative and select Gram-positive bacteria. Its efficacy is particularly notable against members of the Enterobacteriaceae family and fastidious organisms such as Haemophilus influenzae and Neisseria gonorrhoeae. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against clinically relevant bacterial species.

Table 1: In-Vitro Activity of this compound Against Key Gram-Negative Pathogens

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.25 - 8(Not Specified)1
Klebsiella pneumoniae(Not Specified)(Not Specified)(Not Specified)
Proteus mirabilis≤0.03 - (Not Specified)(Not Specified)≤0.03
Haemophilus influenzae(Not Specified)(Not Specified)0.06
Moraxella catarrhalis(Not Specified)(Not Specified)0.25
Neisseria gonorrhoeae(Not Specified)(Not Specified)0.016

Table 2: In-Vitro Activity of this compound Against Key Gram-Positive Pathogens

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae(Not Specified)(Not Specified)>8
Streptococcus pyogenes0.0016 - 0.0230.0160.016

Experimental Protocols for Susceptibility Testing

Accurate determination of bacterial susceptibility to this compound is paramount for appropriate clinical use and for monitoring the emergence of resistance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methodologies to ensure reproducibility and comparability of results.

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: Serial twofold dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of this compound that inhibits visible growth of the organism.

Detailed Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound powder in a suitable solvent at a known concentration. Sterilize by filtration.

  • Preparation of Microtiter Plates: Using a multichannel pipette, dispense cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well plate.

  • Serial Dilution: Add a defined volume of the this compound stock solution to the first well of each row and perform serial twofold dilutions by transferring a specific volume of the solution from one well to the next.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Disk Diffusion Method (CLSI M02 and EUCAST)

The disk diffusion method is a qualitative or semi-quantitative test that provides a categorical result (e.g., susceptible, intermediate, or resistant).

Principle: A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar (B569324) plate. A paper disk impregnated with a specific concentration of this compound (e.g., 5 µg) is then placed on the agar surface. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then correlated with established breakpoints to determine the susceptibility of the organism.

Detailed Methodology:

  • Inoculum Preparation: From a pure culture, select 3-5 isolated colonies and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Application of this compound Disk: Aseptically apply a this compound 5 µg disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions may be required.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the result by comparing the measured zone diameter to the clinical breakpoints established by CLSI or EUCAST.[1]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the experimental protocols and the process of establishing susceptibility testing criteria.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_stock->serial_dilution prep_plates Prepare Microtiter Plates with Broth prep_plates->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plates prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic Disk_Diffusion_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate prep_agar Prepare Mueller-Hinton Agar Plates prep_agar->inoculate_plate apply_disk Apply this compound Disk inoculate_plate->apply_disk incubate Incubate Plates (16-20h at 35°C) apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Result using CLSI/EUCAST Breakpoints measure_zone->interpret Breakpoint_Establishment cluster_data Data Collection & Analysis cluster_decision Breakpoint Determination cluster_validation Validation & Implementation mic_data MIC Distributions for Wild-Type Bacteria ecofts Establish Epidemiological Cutoff Values (ECOFFs) mic_data->ecofts pkpd_data Pharmacokinetic/ Pharmacodynamic (PK/PD) Data pkpd_target Define PK/PD Targets pkpd_data->pkpd_target clinical_data Clinical & Bacteriological Outcome Data correlate Correlate with Clinical Outcomes clinical_data->correlate tentative_bp Propose Tentative Clinical Breakpoints ecofts->tentative_bp pkpd_target->tentative_bp tentative_bp->correlate set_breakpoints Set Final Clinical Breakpoints (S, I, R) correlate->set_breakpoints disseminate Disseminate through CLSI/EUCAST Guidelines set_breakpoints->disseminate

References

Cefixime's Stability in the Presence of Beta-Lactamases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefixime is a third-generation oral cephalosporin (B10832234) antibiotic renowned for its broad spectrum of activity against Gram-negative bacteria.[1] A key attribute contributing to its clinical efficacy is its notable stability in the presence of many beta-lactamase enzymes, which are the primary mechanism of resistance to beta-lactam antibiotics in many bacterial species. This technical guide provides an in-depth analysis of this compound's interaction with various beta-lactamases, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and logical relationships.

The bactericidal action of this compound, like other cephalosporins, results from the inhibition of bacterial cell wall synthesis.[1] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. However, the emergence and proliferation of beta-lactamase-producing bacteria pose a significant challenge to the efficacy of many beta-lactam antibiotics. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. This compound's molecular structure, particularly the presence of a vinyl group at the C-3 position and a carboxymethoxyimino group at the C-7 position, confers a high degree of resistance to hydrolysis by many common plasmid- and chromosomally-mediated beta-lactamases.[2][3]

This guide will delve into the specifics of this compound's stability against prevalent beta-lactamase families, including TEM, SHV, CTX-M, and AmpC, providing a valuable resource for researchers and professionals in the field of antimicrobial drug development.

Quantitative Analysis of this compound's Stability

The stability of this compound against various beta-lactamases can be quantified through several in-vitro parameters, primarily Minimum Inhibitory Concentrations (MICs) against beta-lactamase-producing bacterial strains and direct enzymatic hydrolysis kinetic studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Beta-Lactamase Producing Strains
Bacterial SpeciesBeta-Lactamase TypeThis compound MIC (µg/mL)Reference Comparator MIC (µg/mL)
Escherichia coliTEM-1≤1.0 - 8.0Amoxicillin: >32
Escherichia coliSHV-typeVariable, often ≤1.0 - >128Ceftazidime: Variable
Escherichia coliCTX-M-15Often elevated (>1.0)Cefotaxime: >128
Klebsiella pneumoniaeESBL (various)Often elevated (>1.0)Ceftriaxone: >64
Enterobacter cloacaeAmpC (derepressed)≤1.0 - 4.0Cefoxitin: >64

Note: MIC values can vary significantly depending on the specific strain, the level of beta-lactamase expression, and the presence of other resistance mechanisms.

Table 2: Hydrolytic Stability of this compound against Purified Beta-Lactamases (Qualitative & Comparative)
Beta-Lactamase TypeThis compound Hydrolysis Rate (Relative to Penicillin G)Key Observations
TEM-1Very LowThis compound is highly stable against hydrolysis by TEM-1.
SHV-1Very LowSimilar to TEM-1, this compound shows high stability.
CTX-M-15Low to ModerateWhile more stable than early-generation cephalosporins, some hydrolysis by CTX-M enzymes can occur, leading to elevated MICs.
AmpCVery LowThis compound is generally stable against hydrolysis by AmpC beta-lactamases.

Note: Quantitative kinetic parameters (Km, Vmax, kcat) for this compound with specific beta-lactamases are not widely available in published literature. The data presented is a qualitative summary based on susceptibility testing and comparative studies with other cephalosporins.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against beta-lactamase-producing bacterial isolates.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or ELISA plate reader

  • Sterile diluents and pipettes

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations typically ranging from 128 µg/mL to 0.06 µg/mL. Leave a column of wells with only CAMHB as a growth control.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[4]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control wells.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.[5]

Spectrophotometric Assay for Beta-Lactamase Hydrolysis

This protocol describes a method to measure the rate of this compound hydrolysis by purified beta-lactamase enzymes using a spectrophotometer. This assay often utilizes a chromogenic cephalosporin like nitrocefin (B1678963) as a reporter substrate due to the lack of a significant chromophoric change upon this compound hydrolysis.

Materials:

  • Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1, CTX-M-15)

  • This compound solution of known concentration

  • Nitrocefin solution (chromogenic substrate)

  • Phosphate (B84403) buffer (pH 7.0)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Enzyme Preparation: Dilute the purified beta-lactamase to a suitable concentration in phosphate buffer. The optimal concentration should be determined empirically to ensure a measurable rate of hydrolysis.

  • Assay Mixture: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer and the nitrocefin solution.

  • Initiation of Reaction: Add a specific volume of the diluted enzyme solution to the cuvette and mix.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.

  • Inhibition Assay with this compound: To assess this compound's stability, it can be used as a competitive inhibitor. Pre-incubate the enzyme with varying concentrations of this compound before adding the nitrocefin substrate. A slower rate of nitrocefin hydrolysis in the presence of this compound indicates that this compound is binding to the enzyme's active site and is resistant to rapid hydrolysis.

  • Data Analysis: The initial velocity (V₀) of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined by measuring the initial velocities at various substrate concentrations.[6]

Signaling Pathways and Logical Relationships

The interaction between this compound and beta-lactamases, and its subsequent effect on bacterial cell wall synthesis, can be visualized through the following diagrams.

Cefixime_Action_and_Resistance This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits BetaLactamase Beta-Lactamase Enzyme This compound->BetaLactamase Binds to (High Stability) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to Hydrolysis Hydrolysis of Beta-Lactam Ring BetaLactamase->Hydrolysis Catalyzes (Slowly) Inactivethis compound Inactive this compound Hydrolysis->Inactivethis compound

Caption: this compound's mechanism of action and the competing beta-lactamase resistance pathway.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CefiximeStock Prepare this compound Stock Solution SerialDilutions Perform Serial Dilutions in Microtiter Plate CefiximeStock->SerialDilutions Inoculation Inoculate Plates SerialDilutions->Inoculation InoculumPrep Prepare Standardized Bacterial Inoculum InoculumPrep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation ReadResults Read Results (Visual or Spectrophotometric) Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Beta_Lactamase_Interaction This compound This compound ActiveSite Beta-Lactamase Active Site (Serine Residue) This compound->ActiveSite Binding AcylEnzyme Acyl-Enzyme Intermediate (Stable) ActiveSite->AcylEnzyme Acylation Hydrolysis Deacylation (Water Molecule) AcylEnzyme->Hydrolysis Slow Reaction InactiveProduct Hydrolyzed this compound (Inactive) Hydrolysis->InactiveProduct

Caption: Molecular interaction between this compound and the beta-lactamase active site.

Conclusion

This compound demonstrates remarkable stability against a wide array of common beta-lactamases, a characteristic that underpins its sustained clinical utility. This stability is attributed to its unique molecular structure, which hinders efficient hydrolysis by enzymes such as TEM-1, SHV-1, and AmpC. While extended-spectrum beta-lactamases, particularly of the CTX-M type, can confer reduced susceptibility to this compound, it often remains more stable than earlier-generation cephalosporins.

The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the continued investigation and development of beta-lactam antibiotics. A thorough understanding of the kinetic and molecular interactions between antibiotics and resistance enzymes is paramount in the ongoing effort to combat antimicrobial resistance. Future research should focus on obtaining more precise quantitative kinetic data for this compound against a broader range of contemporary beta-lactamase variants to further refine our understanding of its stability profile and inform clinical practice.

References

The Genetic Architecture of Cefixime Resistance in Neisseria gonorrhoeae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and global spread of antimicrobial resistance in Neisseria gonorrhoeae represents a significant public health crisis. Resistance to third-generation cephalosporins, particularly the oral antibiotic cefixime, has compromised the efficacy of previously recommended treatment regimens. This technical guide provides an in-depth examination of the genetic underpinnings of this compound resistance in N. gonorrhoeae. The primary mechanisms involve a complex interplay of mutations in several key genes, including alterations to the primary drug target, penicillin-binding protein 2 (PBP2), encoded by the penA gene, as well as contributions from genes modulating antibiotic influx and efflux, such as penB (porin) and the mtrCDE operon regulator, mtrR. This document synthesizes the current understanding of these resistance determinants, presents quantitative data on their impact on this compound minimum inhibitory concentrations (MICs), details the experimental protocols for their characterization, and provides visual representations of the key molecular pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in gonococcal antimicrobial resistance surveillance, diagnostics, and the development of novel therapeutic strategies.

Introduction

Neisseria gonorrhoeae, the etiological agent of gonorrhea, has a remarkable capacity for acquiring antimicrobial resistance. Historically, the bacterium has sequentially developed resistance to sulfonamides, penicillins, tetracyclines, and fluoroquinolones.[1][2][3] The third-generation expanded-spectrum cephalosporins (ESCs), including the oral agent this compound and the injectable ceftriaxone (B1232239), have been the last reliable options for first-line monotherapy.[4] However, reports of clinical treatment failures with this compound and the global rise in strains with reduced susceptibility have necessitated a shift in treatment guidelines and intensified research into the molecular mechanisms of resistance.[5][6]

This compound resistance in N. gonorrhoeae is chromosomally mediated and multifactorial, arising from the accumulation of mutations in several genes.[5] This guide will dissect the individual and synergistic contributions of these genetic alterations.

Core Genetic Determinants of this compound Resistance

The primary driver of high-level this compound resistance is the alteration of the penA gene, which encodes PBP2, the lethal target for β-lactam antibiotics.[7][8] However, the genetic background of the strain, specifically the presence of mutations in mtrR, penB, and ponA, is crucial for the full expression of resistance.[5][9]

The Central Role of the penA Gene

Alterations in PBP2 reduce its affinity for this compound, thereby diminishing the drug's efficacy. Two main types of penA alterations are associated with this compound resistance:

  • Mosaic penA Alleles: These are the hallmark of strains with significantly reduced susceptibility to this compound.[5][10][11] Mosaic alleles are formed through horizontal gene transfer and recombination events, where segments of the N. gonorrhoeae penA gene are replaced with homologous sequences from other commensal Neisseria species, such as N. cinerea and N. perflava.[5][7][10] This results in a PBP2 with numerous amino acid substitutions (often nearly 60) compared to the wild-type protein, leading to a substantial decrease in the acylation efficiency of cephalosporins.[5][12][13] A novel penA mosaic allele, penA-CI (a variant of penA-XXXIV with an additional A501P alteration), has been identified as a primary determinant for high-level resistance.[6]

  • Non-Mosaic penA Mutations: Specific point mutations in non-mosaic penA alleles can also contribute to reduced this compound susceptibility, although generally to a lesser extent than mosaic alleles. Key amino acid substitutions include an insertion of an aspartate at position 345 (Asp-345a) and substitutions at positions A501 (e.g., A501V or A501P), G545 (G545S), and P551 (P551L).[8][9][14][15] The A501V mutation, in particular, has been shown to increase this compound MICs to levels above the resistance breakpoint when present in a mosaic penA background.[12][13]

The MtrC-MtrD-MtrE Efflux Pump and its Regulator mtrR

The MtrC-MtrD-MtrE efflux pump actively transports hydrophobic agents, including some antibiotics, out of the gonococcal cell.[5] The mtrR (multiple transferable resistance) gene encodes a transcriptional repressor that negatively regulates the expression of the mtrCDE operon.[5][14] Mutations in mtrR lead to its inactivation, resulting in the overexpression of the efflux pump.[16][17][18] This contributes a modest (approximately twofold) increase in the MIC of this compound.[5] Common mtrR mutations include a single 'A' nucleotide deletion in the 13-bp inverted repeat of the promoter region and a G45D substitution in the DNA-binding domain of the MtrR protein.[5][9][14][15]

Porin-Mediated Resistance: The penB Locus

The penB locus encodes the major outer membrane porin, PorB1b, which controls the influx of hydrophilic substances, including β-lactam antibiotics, into the periplasmic space.[1] Specific mutations in the gene encoding PorB1b, particularly in the constriction loop 3 of the porin channel, can decrease the permeability of the outer membrane to this compound.[5][9] Common amino acid substitutions associated with resistance include G120K and A121D.[15] The resistance conferred by penB mutations is typically only observed in strains that also possess an mtrR mutation, suggesting a synergistic effect between reduced influx and increased efflux.[5][14]

The Role of ponA

The ponA gene encodes penicillin-binding protein 1 (PBP1). A specific L421P substitution in PBP1, known as the ponA1 allele, contributes to high-level penicillin resistance.[14][15] While its role in this compound resistance is considered minor compared to the other determinants, it is often present in strains with reduced cephalosporin (B10832234) susceptibility, suggesting it may contribute to the overall resistance phenotype.[5][9]

Quantitative Impact of Genetic Determinants on this compound MICs

The following tables summarize the impact of various genetic mutations on the minimum inhibitory concentration (MIC) of this compound in N. gonorrhoeae. Data is compiled from studies involving the creation of isogenic strains and the characterization of clinical isolates.

Table 1: Contribution of Individual and Combined Resistance Determinants to this compound MIC in an Isogenic Strain Background.

Genetic Determinant(s)This compound MIC (µg/mL)Fold Increase in MIC (vs. Wild Type)Reference
Wild Type (FA19)0.0081[5]
mtrR0.015~2[5]
penB0.0081[5]
mtrR + penB0.03~4[5]
penA mosaic (penA35)0.125~16[5]
penA mosaic + mtrR0.25~32[5]
penA mosaic + penB0.125~16[5]
penA mosaic + mtrR + penB0.5~64[5]
penA mosaic + mtrR + penB + ponA10.5~64[5]

Data derived from transformation experiments into susceptible recipient strains.

Table 2: this compound MIC Ranges in Clinical Isolates with Reduced Susceptibility.

Isolate CategoryThis compound MIC Range (µg/mL)Ceftriaxone MIC Range (µg/mL)Key Genetic MarkersReference(s)
This compound-Intermediate (Cefi)0.032 - 0.380.064 - 0.125penA mosaic, mtrR, penB, ponA1[9]
High-Level this compound-Resistant (F89)41 - 2Novel penA mosaic (penA-CI)[6][19]
This compound-Resistant (Argentina Isolate)0.50.5Non-mosaic penA (P551L), mtrR, penB, ponA[15]
This compound-Resistant (Melbourne, Australia)>0.125N/ANot specified[20][21]
Decreased Susceptibility (Canada)≥0.25N/ANot specified[22]

Note: MIC breakpoints for resistance can vary by regulatory body (e.g., CLSI, EUCAST). The EUCAST breakpoint for this compound resistance is >0.125 mg/L.[20][21][23]

Signaling Pathways and Resistance Mechanisms

The interplay between the primary genetic determinants of this compound resistance can be visualized as a multi-step process that ultimately reduces the effective concentration of the antibiotic at its target site.

Resistance_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Outer Membrane & Periplasm cluster_cytoplasm Cytoplasm Cefixime_ext This compound PorB PorB1b Porin Cefixime_ext->PorB Influx Cefixime_peri This compound PorB->Cefixime_peri Efflux MtrC-MtrD-MtrE Efflux Pump Efflux->Cefixime_ext Cefixime_peri->Efflux Efflux PBP2 PBP2 (penA product) Cefixime_peri->PBP2 Binding & Inhibition mtrR_gene mtrR gene mtrR_protein MtrR Repressor mtrR_gene->mtrR_protein Transcription & Translation mtrCDE_operon mtrCDE operon mtrR_protein->mtrCDE_operon Repression mtrCDE_operon->Efflux Expression penB_mut penB mutation (e.g., G120K, A121D) penB_mut->PorB Reduces Influx mtrR_mut mtrR mutation (promoter or coding) mtrR_mut->mtrR_protein Inactivates Repressor penA_mut penA mutation (mosaic or point) penA_mut->PBP2 Reduces Binding Affinity

Figure 1: Molecular Mechanisms of this compound Resistance in N. gonorrhoeae . This diagram illustrates the pathways of this compound entry, target binding, and efflux, and how mutations in penB, mtrR, and penA disrupt these processes to confer resistance.

Experimental Protocols

The characterization of this compound resistance mechanisms relies on a combination of phenotypic and genotypic methods.

Antimicrobial Susceptibility Testing (AST)

The goal of AST is to determine the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the visible growth of a bacterial isolate.

  • Agar (B569324) Dilution Method (Gold Standard):

    • Media Preparation: Prepare a series of GC agar base plates supplemented with 1% IsoVitaleX, each containing a twofold serial dilution of this compound.[24] A growth control plate with no antibiotic is also prepared.

    • Inoculum Preparation: Suspend N. gonorrhoeae colonies from an overnight culture in a suitable broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each antibiotic-containing plate and the control plate.

    • Incubation: Incubate the plates at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.[25][26]

    • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth.[25] The N. gonorrhoeae ATCC 49226 strain should be included as a quality control.[24][25]

  • Etest (Gradient Diffusion Method):

    • Inoculum Preparation and Plating: Prepare a bacterial suspension as described above and create a lawn of growth by swabbing the entire surface of a GC agar plate.

    • Strip Application: Aseptically apply an Etest strip, which contains a predefined gradient of this compound, to the agar surface.

    • Incubation: Incubate under the same conditions as the agar dilution method.

    • Interpretation: An elliptical zone of inhibition will form. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

DNA Sequencing of Resistance Genes

Identifying the specific mutations in penA, mtrR, penB, and ponA is crucial for molecular surveillance and research.

  • Protocol Outline:

    • DNA Extraction: Isolate genomic DNA from a pure culture of N. gonorrhoeae.

    • PCR Amplification: Amplify the full-length genes and promoter regions of interest (penA, mtrR, penB, ponA) using specific primers.

    • PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.

    • Sanger Sequencing: Sequence the purified PCR products using an automated DNA sequencer (e.g., ABI 3500 Genetic Analyzer).[15]

    • Sequence Analysis: Align the obtained sequences with wild-type reference sequences (e.g., from strain FA19) to identify mutations, insertions, deletions, and mosaic structures. Whole-genome sequencing (WGS) can also be employed for a comprehensive analysis of all resistance determinants simultaneously.[2][3][27][28]

Genetic Transformation

Transformation experiments are essential for confirming the direct role of specific alleles in conferring resistance.[11][29]

  • Protocol Outline:

    • Preparation of Transforming DNA: Amplify the allele of interest (e.g., a mosaic penA gene) via PCR from a resistant donor strain.[5]

    • Preparation of Recipient Cells: Grow a competent, susceptible strain of N. gonorrhoeae (e.g., FA19) on GC agar. N. gonorrhoeae is naturally competent for transformation.[30][31][32]

    • Transformation: Spot the purified PCR product onto a fresh GC agar plate. Streak the recipient cells across the DNA spot.[30] Neisseria preferentially take up DNA containing a specific 10-bp DNA uptake sequence (DUS).[30][31][33]

    • Selection: After a period of incubation to allow for recombination, plate the bacteria onto selective media containing this compound at a concentration that will inhibit the growth of the recipient strain but allow the growth of transformants.[5]

    • Confirmation: Confirm the successful transfer of the gene by PCR and sequencing, and measure the MIC of the transformant to quantify the increase in resistance.

Experimental and Logical Workflows

Visualizing the workflow for characterizing resistance provides a clear overview of the experimental process.

Experimental_Workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_confirmation Functional Confirmation isolate Clinical N. gonorrhoeae Isolate ast Antimicrobial Susceptibility Testing (AST) (Agar Dilution or Etest) isolate->ast mic Determine this compound MIC Value ast->mic susceptible Susceptible mic->susceptible Low MIC resistant Reduced Susceptibility or Resistant mic->resistant High MIC dna_extraction Genomic DNA Extraction resistant->dna_extraction pcr PCR Amplification of penA, mtrR, penB, ponA dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis & Mutation Identification sequencing->analysis transformation Genetic Transformation into Susceptible Strain analysis->transformation Identified resistance allele ast_transformant AST of Transformant transformation->ast_transformant mic_confirm Confirm MIC Increase ast_transformant->mic_confirm

Figure 2: Experimental Workflow for Characterizing this compound Resistance . This flowchart outlines the key steps from isolating a clinical sample to the phenotypic, genotypic, and functional confirmation of resistance determinants.

Conclusion and Future Directions

The genetic basis of this compound resistance in Neisseria gonorrhoeae is a complex, multifactorial process driven primarily by the acquisition of mosaic penA alleles, with crucial contributions from mutations affecting antibiotic efflux (mtrR) and influx (penB). The continued evolution of these resistance mechanisms, such as the emergence of novel penA alleles with enhanced resistance capabilities, poses a significant threat to public health.[6]

For professionals in drug development, understanding these precise molecular interactions is paramount for designing novel therapeutics that can bypass existing resistance mechanisms. This could involve developing new PBP2 inhibitors that are effective against altered mosaic forms, designing efflux pump inhibitors to restore the activity of current antibiotics, or exploring entirely new drug targets.

For researchers and public health scientists, ongoing molecular surveillance using whole-genome sequencing is essential to track the spread of resistant clones and to identify new resistance determinants as they emerge.[2][3] Furthermore, the development and implementation of rapid molecular diagnostic tests that can predict this compound susceptibility from clinical samples will be critical for guiding appropriate antimicrobial stewardship and ensuring effective patient treatment in an era of escalating resistance.[7] A thorough understanding of the genetic landscape of resistance is the cornerstone of all these efforts.

References

Methodological & Application

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cefixime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefixime is a third-generation cephalosporin (B10832234) antibiotic widely used to treat a variety of bacterial infections.[1][2][3] Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug substances and pharmaceutical formulations to ensure its quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound due to its high resolution, sensitivity, and specificity.[4]

This document provides a detailed application note and protocol for the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be simple, precise, accurate, and capable of separating this compound from its degradation products.[5][6][7]

Chromatographic Conditions

A summary of optimized chromatographic conditions for the analysis of this compound is presented in the table below. These parameters have been compiled from various validated methods and offer a robust starting point for method implementation.

ParameterRecommended Conditions
HPLC System Isocratic HPLC system with UV-Vis Detector
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol (B129727):Phosphate (B84403) Buffer (pH 6.3) (25:75 v/v)[5] or Water:Acetonitrile (B52724) (85:15 v/v, with 0.5% formic acid)[6][7]
Flow Rate 1.0 mL/min
Injection Volume 20 µL[2][6]
Detection Wavelength 289 nm[5] or 254 nm[2]
Column Temperature Ambient or 30°C[2]

Experimental Protocols

Reagents and Materials
  • This compound Trihydrate (Reference Standard)

  • Methanol (HPLC Grade)[5]

  • Acetonitrile (HPLC Grade)

  • Disodium (B8443419) hydrogen phosphate[5]

  • Potassium dihydrogen phosphate[5]

  • Orthophosphoric acid[5]

  • Formic acid

  • Water (HPLC Grade)

  • 0.45 µm membrane filter

Preparation of Solutions

3.2.1. Phosphate Buffer Preparation (pH 6.3)

  • Dissolve an appropriate amount of disodium hydrogen phosphate in HPLC grade water to make a 10 mM solution.[5]

  • Add 0.5% triethylamine (B128534) (TEA).[5]

  • Adjust the pH to 6.3 using orthophosphoric acid.[5]

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

3.2.2. Mobile Phase Preparation

  • Method A: Mix methanol and phosphate buffer (pH 6.3) in a ratio of 25:75 (v/v).[5]

  • Method B: Mix water and acetonitrile in a ratio of 85:15 (v/v) and add 0.5% formic acid.[6][7]

Degas the mobile phase by sonication for 15 minutes before use.[1]

3.2.3. Standard Stock Solution Preparation

  • Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.[5]

  • Add approximately 10 mL of methanol and sonicate for 10 minutes to dissolve.[5]

  • Make up the volume to 25 mL with methanol to obtain a stock solution of 1000 µg/mL.[5]

3.2.4. Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 5-100 µg/mL.[5] A typical calibration series could include 5, 10, 20, 40, 60, 80, and 100 µg/mL.[5]

3.2.5. Preparation of Sample Solution (from Tablet Dosage Form)

  • Weigh and finely powder 20 tablets.

  • Transfer a quantity of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.[5]

  • Add 10 mL of methanol and sonicate for 10 minutes to ensure complete dissolution of the drug.[5]

  • Make up the volume to 25 mL with methanol.[5]

  • Filter the solution through a 0.45 µm membrane filter.[6]

  • Further dilute the solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5] The key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Results
Linearity (r²) ≥ 0.9990.9997[5]
Accuracy (% Recovery) 98-102%99.23 - 101.7%[1]
Precision (% RSD) ≤ 2%< 2%[1]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.50 µg/mL[3]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.47 µg/mL[3]
Specificity No interference from excipients or degradation productsThe method is selective for this compound analysis without interference.[6]
Robustness % RSD ≤ 2% for minor changes in method parametersThe method is robust to small, deliberate changes in flow rate and mobile phase composition.[3]

Stability-Indicating Assay

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound drug substance. The drug is subjected to stress conditions such as acid, alkali, oxidation, heat, and photolysis.[5] The developed HPLC method should be able to resolve the this compound peak from any degradation products formed.

System Suitability

Before starting any analysis, the suitability of the chromatographic system must be verified. The system suitability parameters and their typical acceptance criteria are listed below.

System Suitability ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates ≥ 2000
% RSD of Peak Areas (for replicate injections) ≤ 2%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound Standard/Sample B Dissolve in Methanol A->B C Sonicate for 10 min B->C D Dilute to Final Volume C->D E Filter through 0.45 µm filter D->E F Inject into HPLC System E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (289 nm) G->H I Integrate Peak Area H->I J Quantify this compound Concentration I->J

Caption: Experimental workflow for this compound analysis by HPLC.

Method_Validation cluster_main HPLC Method Validation cluster_params Validation Parameters (ICH Guidelines) MV Validated HPLC Method P1 Linearity MV->P1 P2 Accuracy MV->P2 P3 Precision MV->P3 P4 Specificity MV->P4 P5 LOD & LOQ MV->P5 P6 Robustness MV->P6

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for Cefixime Mass Spectrometry (MS) Analysis for Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefixime is a third-generation oral cephalosporin (B10832234) antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Understanding its metabolic fate is crucial for drug development, ensuring safety and efficacy. Mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful technique for the identification and quantification of drugs and their metabolites. This document provides detailed application notes and protocols for the analysis of this compound and the identification of its related substances and potential metabolites using LC-MS/MS.

Pharmacokinetic studies have shown that this compound is relatively stable in vivo and is primarily excreted unchanged in the urine.[1][2] There is no significant evidence of in vivo metabolism.[3] However, this compound can degrade under certain conditions, such as thermal stress or in acidic and alkaline environments, leading to the formation of various degradation products.[4][5] This application note will focus on the LC-MS/MS methods to identify these degradation products, which are often considered in the same vein as metabolites in stability and safety assessments.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Analysis
ParameterValueReference
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[4]
Mobile PhaseAcetonitrile and water with 0.5% formic acid (15:85, v/v)[4]
Flow Rate1.2 mL/min[4]
Injection Volume10 µL[4]
Column TemperatureAmbient[4]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[4]
MS/MS ModeProduct Ion Scan[4]
Precursor Ion ([M+H]⁺)m/z 454[4]
Key Fragment Ionsm/z 285, 241, 210, 182[4]
Table 2: Mass Spectrometric Data of this compound and a Major Degradation Product
CompoundPrecursor Ion ([M+H]⁺) (m/z)Key Fragment Ions (m/z)IdentificationReference
This compound454285, 241, 210, 182Parent Drug[4]
Impurity B428410, 384, 214Degradation Product[4]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Bulk Drug

This protocol is designed for the analysis of this compound and its degradation products from a bulk drug substance.

Materials:

  • This compound bulk powder

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Stock Solution Preparation: Accurately weigh 10 mg of this compound powder and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Preparation: Dilute the stock solution with the mobile phase (Acetonitrile:Water with 0.5% formic acid, 15:85 v/v) to achieve a final concentration of 100 µg/mL.

  • Forced Degradation Studies (Optional):

    • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase.

    • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute with the mobile phase.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour. Dilute with the mobile phase.

    • Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours. Dissolve the stressed powder in methanol and then dilute with the mobile phase.

  • Sample Filtration: Filter the prepared solutions through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Procedure:

  • Equilibrate the LC system with the mobile phase for at least 30 minutes.

  • Set the LC and MS parameters as detailed in Table 1.

  • Inject the prepared samples.

  • Acquire data in full scan mode to identify potential degradation products and in product ion scan mode for the precursor ion of this compound (m/z 454) to confirm its fragmentation pattern.

  • For any newly detected peaks in the stressed samples, perform a product ion scan on their respective precursor ions to elucidate their structures.

Visualizations

This compound Metabolite/Degradation Product Identification Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_identification Identification & Characterization start This compound Bulk Drug/ Formulation stress Forced Degradation (Acid, Base, Peroxide, Heat) start->stress dissolve Dissolution in Appropriate Solvent stress->dissolve dilute Dilution to Working Concentration dissolve->dilute filter Filtration (0.22 µm) dilute->filter lcms LC-MS/MS Analysis (Full Scan & Product Ion Scan) filter->lcms data_proc Data Processing (Peak Detection, Alignment) lcms->data_proc compare Compare Stressed vs. Unstressed Samples data_proc->compare ms2 MS/MS Fragmentation Analysis compare->ms2 structure Structure Elucidation of Degradants ms2->structure report Final Report structure->report

Caption: Experimental workflow for this compound degradation product identification.

Proposed Fragmentation Pathway of this compound

fragmentation cluster_fragments Key Fragments This compound This compound [M+H]⁺ m/z 454 frag1 m/z 285 This compound->frag1 Loss of C₇H₆N₂O₃S frag2 m/z 241 This compound->frag2 Loss of C₉H₈N₂O₄S frag3 m/z 210 This compound->frag3 Loss of C₉H₉N₃O₄S frag4 m/z 182 This compound->frag4 Further Fragmentation frag1->frag4 frag2->frag4 frag3->frag4

Caption: Mass spectral fragmentation of this compound in positive ESI mode.

References

Application Notes and Protocols for Cefixime Efficacy Studies in Animal Models of Respiratory Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefixime is a third-generation oral cephalosporin (B10832234) antibiotic with a broad spectrum of activity against many of the common bacterial pathogens responsible for respiratory tract infections, including Streptococcus pneumoniae and Haemophilus influenzae.[1][2] Preclinical animal models are essential for evaluating the in vivo efficacy of this compound, determining optimal dosing regimens, and understanding its pharmacokinetic and pharmacodynamic (PK/PD) properties in the context of respiratory infections. These models bridge the gap between in vitro susceptibility testing and clinical trials in humans.[3]

This document provides detailed application notes and standardized protocols for conducting this compound efficacy studies in established murine models of bacterial pneumonia. The methodologies described herein are designed to yield robust and reproducible data to support the preclinical development of this compound and other novel antimicrobial agents for the treatment of respiratory tract infections.

Key Pathogens and Relevant Animal Models

The selection of an appropriate animal model and bacterial challenge strain is critical for the successful evaluation of this compound's efficacy. Murine models of pneumonia are widely used due to their cost-effectiveness, ease of handling, and the availability of well-characterized inbred strains.[4] Both immunocompetent and neutropenic mouse models can be employed, with neutropenic models being particularly useful for assessing the direct antimicrobial effect of a drug with minimal influence from the host immune system.[3]

Commonly Used Models:

  • Streptococcus pneumoniae Pneumonia Model: S. pneumoniae is a leading cause of community-acquired pneumonia. Murine models of pneumococcal pneumonia are well-established and can be induced by intranasal or intratracheal inoculation of a bacterial suspension.[4][5]

  • Haemophilus influenzae Pneumonia Model: H. influenzae is another significant pathogen in respiratory tract infections. A murine model of pneumonia can be established through intratracheal inoculation of the bacteria.[6]

Experimental Protocols

Murine Model of Streptococcus pneumoniae Pneumonia

This protocol describes the induction of pneumonia in mice using S. pneumoniae and subsequent treatment with this compound to evaluate its efficacy.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

  • Streptococcus pneumoniae strain (e.g., a clinically relevant serotype).

  • Tryptic Soy Broth (TSB) and Blood Agar (B569324) plates.

  • This compound for oral administration.

  • Sterile Phosphate-Buffered Saline (PBS).

  • Anesthesia (e.g., isoflurane).

  • Oral gavage needles.

  • Tissue homogenizer.

  • Standard laboratory equipment for microbiology and animal handling.

Experimental Workflow:

cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoints Efficacy Endpoints Bacterial_Culture Bacterial Culture (S. pneumoniae in TSB) Inoculum_Prep Inoculum Preparation (Centrifugation & Resuspension in PBS) Bacterial_Culture->Inoculum_Prep Animal_Acclimatization Animal Acclimatization (7 days) Anesthesia Anesthesia (Isoflurane) Animal_Acclimatization->Anesthesia Inoculation Intranasal Inoculation (e.g., 1x10^6 CFU in 50 µL) Anesthesia->Inoculation Treatment_Initiation Treatment Initiation (e.g., 24h post-infection) Inoculation->Treatment_Initiation Cefixime_Admin This compound Administration (Oral Gavage, e.g., 10-50 mg/kg) Treatment_Initiation->Cefixime_Admin Control_Group Control Group (Vehicle Administration) Treatment_Initiation->Control_Group Bacterial_Load Bacterial Load Assessment (Lung Homogenate CFU at 48h) Cefixime_Admin->Bacterial_Load Survival_Monitoring Survival Monitoring (Daily for 7-14 days) Cefixime_Admin->Survival_Monitoring Control_Group->Bacterial_Load Control_Group->Survival_Monitoring

Caption: Workflow for S. pneumoniae Pneumonia Model.

Procedure:

  • Bacterial Culture: Inoculate S. pneumoniae into TSB and grow to mid-logarithmic phase at 37°C.

  • Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with sterile PBS, and resuspend to the desired concentration (e.g., 2x10^7 CFU/mL for a 50 µL inoculation volume to achieve 1x10^6 CFU/mouse).

  • Animal Infection: Anesthetize mice with isoflurane (B1672236) and intranasally inoculate with 50 µL of the bacterial suspension.[5]

  • Treatment: At a predetermined time post-infection (e.g., 24 hours), begin treatment with this compound. Administer the drug orally via gavage. A typical dose might range from 10 to 50 mg/kg, administered once or twice daily for a specified duration (e.g., 3-5 days). A control group should receive the vehicle (e.g., sterile water or PBS) on the same schedule.

  • Efficacy Assessment:

    • Bacterial Load Reduction: At a specified time point (e.g., 48 hours post-treatment initiation), euthanize a subset of mice. Aseptically remove the lungs, homogenize in sterile PBS, and perform serial dilutions for quantitative culture on blood agar plates to determine the number of colony-forming units (CFU) per gram of lung tissue.[3]

    • Survival Analysis: Monitor the remaining animals daily for a defined period (e.g., 7-14 days) and record survival.

Murine Model of Haemophilus influenzae Pneumonia

This protocol outlines the establishment of a H. influenzae pneumonia model in mice and the evaluation of this compound's therapeutic effect.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6), 6-8 weeks old.

  • Haemophilus influenzae strain (type b or non-typeable).

  • Brain Heart Infusion (BHI) broth and Chocolate Agar plates.

  • This compound for oral administration.

  • Sterile PBS.

  • Anesthesia (e.g., ketamine/xylazine).

  • Intratracheal instillation device.

  • Oral gavage needles.

  • Tissue homogenizer.

Experimental Workflow:

cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoints Efficacy Endpoints Bacterial_Culture Bacterial Culture (H. influenzae in BHI) Inoculum_Prep Inoculum Preparation (Resuspension in PBS) Bacterial_Culture->Inoculum_Prep Animal_Acclimatization Animal Acclimatization (7 days) Anesthesia Anesthesia (Ketamine/Xylazine) Animal_Acclimatization->Anesthesia Inoculation Intratracheal Inoculation (e.g., 1x10^8 CFU in 50 µL) Anesthesia->Inoculation Treatment_Initiation Treatment Initiation (e.g., 12h post-infection) Inoculation->Treatment_Initiation Cefixime_Admin This compound Administration (Oral Gavage, e.g., 20-100 mg/kg) Treatment_Initiation->Cefixime_Admin Control_Group Control Group (Vehicle Administration) Treatment_Initiation->Control_Group Bacterial_Load Bacterial Clearance (Lung CFU at 24h & 48h) Cefixime_Admin->Bacterial_Load Survival_Analysis Survival Analysis (Daily for 7 days) Cefixime_Admin->Survival_Analysis Control_Group->Bacterial_Load Control_Group->Survival_Analysis

Caption: Workflow for H. influenzae Pneumonia Model.

Procedure:

  • Bacterial Culture: Grow H. influenzae in BHI broth supplemented with hemin (B1673052) and NAD to mid-log phase at 37°C with 5% CO2.

  • Inoculum Preparation: Prepare the bacterial suspension in sterile PBS to the desired concentration (e.g., 2x10^9 CFU/mL for a 50 µL inoculation).

  • Animal Infection: Anesthetize the mice and surgically expose the trachea. Inject 50 µL of the bacterial inoculum directly into the trachea using a fine-gauge needle or a specialized intratracheal instillation device.[6]

  • Treatment: Initiate this compound treatment at a specified time post-infection (e.g., 12 hours). Administer this compound orally at appropriate doses (e.g., 20-100 mg/kg) once or twice daily for the study duration. Include a vehicle-treated control group.

  • Efficacy Assessment:

    • Bacterial Clearance: Euthanize subsets of animals at various time points (e.g., 24 and 48 hours after starting treatment) to assess bacterial clearance from the lungs by determining CFU counts in lung homogenates on Chocolate Agar.[6]

    • Survival Analysis: Monitor a separate cohort of animals for survival over a 7-day period.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Illustrative Efficacy of this compound in a Murine S. pneumoniae Pneumonia Model

Treatment GroupDose (mg/kg)Administration RouteMean Log10 CFU/g Lung (± SD) at 48h% Survival at Day 7
Vehicle Control-Oral8.2 ± 0.50%
This compound25Oral4.5 ± 0.860%
This compound50Oral2.1 ± 0.690%
Comparator AntibioticXOral3.8 ± 0.770%

Table 2: Example Data for this compound Efficacy Against H. influenzae in a Murine Pneumonia Model

Treatment GroupDose (mg/kg)Administration RouteMean Log10 CFU/g Lung Reduction from Control (at 48h)
This compound20Oral2.5
This compound40Oral4.1
Ampicillin50Oral3.2

Note: The data presented in these tables are for illustrative purposes and should be replaced with actual experimental results.

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

Understanding the PK/PD relationship of this compound is crucial for translating preclinical findings to clinical settings. The primary PK/PD index for cephalosporins is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC). Efficacy studies should ideally be accompanied by pharmacokinetic studies in the same animal model to determine key parameters such as Cmax, Tmax, and elimination half-life. This allows for the correlation of drug exposure with antibacterial efficacy.

Conclusion

The murine models of S. pneumoniae and H. influenzae pneumonia described in these application notes provide a robust framework for the preclinical evaluation of this compound. Adherence to standardized protocols and the systematic collection of quantitative data on bacterial load and survival are essential for generating high-quality, reproducible results. This information is critical for informing the clinical development and optimal use of this compound in the treatment of bacterial respiratory infections.

References

Application Notes and Protocols for Cefixime Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefixime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) of this compound is a critical in vitro method for evaluating its efficacy against specific bacterial isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This document provides detailed protocols for determining the MIC of this compound using standardized methods, primarily focusing on broth microdilution and agar (B569324) dilution as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]

Key Methodologies for this compound MIC Determination

The two primary methods for determining this compound MIC values are broth microdilution and agar dilution. These methods involve exposing a standardized bacterial inoculum to serial dilutions of this compound.

Broth Microdilution Method

The broth microdilution method is a widely used technique for quantitative antimicrobial susceptibility testing.[4] It involves a 96-well microtiter plate where a standardized bacterial suspension is tested against serial dilutions of this compound in a liquid growth medium.[4][5]

Agar Dilution Method

In the agar dilution method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates.[6]

Data Presentation: this compound MIC Breakpoints

The interpretation of MIC values is guided by clinical breakpoints established by regulatory bodies like CLSI and EUCAST. These breakpoints categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R) to this compound.

Table 1: this compound MIC Breakpoints (µg/mL)

OrganismCLSI Breakpoints (S/I/R)EUCAST Breakpoints (S/I/R)
Enterobacteriaceae≤1 / 2 / ≥4≤1 / - / >1
Haemophilus influenzae≤1 / - / -≤0.125 / - / >0.125
Neisseria gonorrhoeae≤0.25 / - / -≤0.125 / - / >0.125
Streptococcus pneumoniae≤0.5 / 1 / ≥2 (non-meningitis)Not Recommended
Streptococcus pyogenes≤0.5 / - / -Not Recommended

Note: Breakpoints can be subject to change and users should always refer to the latest guidelines from CLSI and EUCAST.[7][8]

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is based on the guidelines from CLSI and EUCAST.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL or 10 times the highest concentration to be tested.[9]

  • The solvent used will depend on the solubility of the this compound powder; refer to the manufacturer's instructions.[9]

2. Preparation of Microtiter Plates:

  • Using a multichannel pipette, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[4][5]

  • Add 100 µL of the this compound stock solution to the first column of wells, resulting in the highest test concentration.[4]

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly. Continue this process across the plate to the tenth column. Discard 100 µL from the tenth column.[5]

  • Column 11 will serve as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).[4]

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

  • Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]

4. Inoculation and Incubation:

  • Inoculate each well (columns 1-11) with 5 µL of the standardized bacterial suspension.[5]

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

5. Reading and Interpreting Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.[4]

Protocol 2: Agar Dilution for this compound MIC Determination

1. Preparation of this compound-Containing Agar Plates:

  • Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.

  • For each concentration, add 2 mL of the corresponding this compound solution to 18 mL of molten Mueller-Hinton Agar (MHA) maintained at 48-50°C.[6]

  • Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.[6]

  • A control plate containing no this compound should also be prepared.

2. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • This suspension can be further diluted (e.g., 1:10) to obtain a final inoculum of approximately 10⁴ CFU per spot.

3. Inoculation and Incubation:

  • Using a multipoint inoculator or a pipette, spot 1-2 µL of the standardized inoculum onto the surface of each agar plate, including the growth control plate.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

4. Reading and Interpreting Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

  • The growth control plate should show confluent growth.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading p1 Prepare this compound Stock Solution p3 Perform 2-fold Serial Dilution of this compound (Cols 1-10) p1->p3 p2 Dispense 100µL Broth to all wells p2->p3 i3 Inoculate 5µL into wells (Cols 1-11) p3->i3 i1 Prepare Inoculum (0.5 McFarland) i2 Dilute Inoculum to ~5x10^5 CFU/mL i1->i2 i2->i3 r1 Incubate at 35°C for 16-20 hours i3->r1 r2 Read MIC: Lowest concentration with no visible growth r1->r2

Caption: Workflow for this compound MIC determination using the broth microdilution method.

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading p1 Prepare this compound Stock Solutions p2 Incorporate this compound into Molten Agar p1->p2 p3 Pour Agar Plates (various concentrations) p2->p3 i2 Spot Inoculum onto all Agar Plates p3->i2 i1 Prepare Inoculum (0.5 McFarland) i1->i2 r1 Incubate at 35°C for 16-20 hours i2->r1 r2 Read MIC: Lowest concentration with no growth r1->r2

Caption: Workflow for this compound MIC determination using the agar dilution method.

MIC_Interpretation mic_value Determined MIC Value (µg/mL) breakpoint Compare with Clinical Breakpoints (CLSI/EUCAST) mic_value->breakpoint susceptible Susceptible (S) High likelihood of therapeutic success breakpoint->susceptible MIC ≤ S breakpoint intermediate Intermediate (I) Uncertain therapeutic outcome; success may depend on exposure breakpoint->intermediate S breakpoint < MIC ≤ R breakpoint resistant Resistant (R) High likelihood of therapeutic failure breakpoint->resistant MIC > R breakpoint

Caption: Logical relationship for the interpretation of this compound MIC values.

Quality Control

For reliable and reproducible MIC results, it is essential to perform quality control (QC) testing. This involves testing standard reference strains with known MIC values in parallel with the clinical isolates.

Table 2: EUCAST Recommended QC Strains for this compound MIC Testing

QC StrainExpected MIC Range (µg/mL)
Escherichia coli ATCC 259220.25 - 1
Haemophilus influenzae ATCC 492470.06 - 0.25
Neisseria gonorrhoeae ATCC 492260.008 - 0.06
Streptococcus pneumoniae ATCC 496190.25 - 1

Source: EUCAST QC Tables[11]

If the MIC value for a QC strain falls outside the acceptable range, the test results for the clinical isolates are considered invalid, and the procedure should be repeated.

References

Application Note: Quantification of Cefixime in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust UPLC-MS/MS method for the quantitative analysis of cefixime in human plasma. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, providing a reliable and high-throughput solution for pharmacokinetic studies and therapeutic drug monitoring. The method has been validated according to regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and recovery.

Introduction

This compound is a third-generation cephalosporin (B10832234) antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic and bioequivalence studies.[1][2] This application note presents a detailed protocol for a UPLC-MS/MS method that offers high sensitivity and specificity for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-¹³C,¹⁵N₂ (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium formate (B1220265)

  • Formic acid

  • Trichloroacetic acid

  • Human plasma (K₃EDTA)

  • Deionized water

Equipment
  • UPLC system (e.g., Agilent 1200 series or equivalent)

  • Tandem mass spectrometer (e.g., API 4000 or equivalent)

  • Analytical column (e.g., ACE C18, 50 x 4.6 mm, 5 µm)

  • Microcentrifuge

  • Vortex mixer

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS), this compound-¹³C,¹⁵N₂, by dissolving the appropriate amount of each compound in methanol.

  • Working Solutions: Prepare working solutions of this compound by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards and QC Samples: Prepare calibration standards and quality control samples by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.[1][2]

Sample Preparation (Protein Precipitation)
  • To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 200 µL of 5% w/v trichloroacetic acid containing the internal standard.[1]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject 2 µL of the supernatant into the UPLC-MS/MS system.[1]

UPLC Conditions
ParameterValue
Column ACE C18 (50 x 4.6 mm, 5 µm)
Mobile Phase 1.0 mM Ammonium formate : Methanol (1:1, v/v)
Flow Rate 0.7 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Run Time 1 min

Table 1: UPLC Parameters[1][2]

Mass Spectrometry Conditions
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 453.9 → 126.1, this compound-¹³C,¹⁵N₂ (IS): m/z 456.9 → 129.1
Ion Source Voltage 5500 V
Evaporation Temp. 600 °C
Curtain Gas 12
Collision Gas (CAD) 10
Gas 1 55
Gas 2 40

Table 2: Mass Spectrometry Parameters[1][2]

Method Validation Data

The method was validated according to the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) guidelines.[1]

ParameterResult
Linearity Range 0.07 - 7.0 µg/mL[1]
Lower Limit of Quantification (LLOQ) 0.07 µg/mL[1]
Intra-day Precision (%RSD) < 12.7%[3]
Inter-day Precision (%RSD) < 12.7%[3]
Accuracy (%RE) Within ±2.0%[3]
Recovery 66.66%

Table 3: Summary of Method Validation Parameters

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (200 µL) add_is Add IS in 5% TCA (200 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject (2 µL) supernatant->inject uplc UPLC Separation (ACE C18, 1 min) inject->uplc msms MS/MS Detection (MRM Mode) uplc->msms quant Quantification msms->quant report Generate Report quant->report

Caption: Experimental workflow for this compound quantification.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method has been thoroughly validated and meets the requirements for bioanalytical method validation.

References

Application Notes and Protocols for In Vitro Models of Cefixime-Resistant Neisseria gonorrhoeae

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of antimicrobial resistance in Neisseria gonorrhoeae, the causative agent of gonorrhea, poses a significant global public health threat. Resistance to third-generation cephalosporins, such as cefixime, is particularly concerning as it limits treatment options. The development of robust in vitro models to study this compound-resistant N. gonorrhoeae is crucial for understanding resistance mechanisms, screening new antimicrobial compounds, and developing novel therapeutic strategies. These application notes provide detailed protocols for the in vitro induction of this compound resistance, antimicrobial susceptibility testing, and the establishment of a 3D co-culture model for studying host-pathogen interactions in the context of this compound resistance.

Section 1: Mechanisms of this compound Resistance in Neisseria gonorrhoeae

This compound resistance in N. gonorrhoeae is primarily mediated by alterations in the penA gene, which encodes the penicillin-binding protein 2 (PBP2), the target of β-lactam antibiotics.[1][2][3] The acquisition of a mosaic penA allele, which contains sequences from other Neisseria species, is a key mechanism for reduced susceptibility.[1][3][4] In addition to penA mutations, other genetic determinants contribute to this compound resistance, including:

  • mtrR mutations: Mutations in the promoter and/or coding sequence of the mtrR gene lead to the overexpression of the MtrC-MtrD-MtrE efflux pump, which actively removes this compound from the bacterial cell.[1][2][5]

  • porB mutations: Alterations in the porB gene, encoding the porin PorB1b, can reduce the influx of this compound into the bacterial periplasm.[6][7]

  • ponA mutations: Mutations in the ponA gene, encoding penicillin-binding protein 1 (PBP1), can also contribute to reduced susceptibility to β-lactam antibiotics.[7][8][9]

The interplay of these genetic alterations results in a stepwise increase in the minimum inhibitory concentration (MIC) of this compound, leading to clinical treatment failure.

Diagram of this compound Resistance Mechanisms

G cluster_cell Neisseria gonorrhoeae Cell cluster_resistance Resistance Mechanisms Cefixime_out This compound (extracellular) Cefixime_in This compound (periplasm) Cefixime_out->Cefixime_in Influx Porin PorB Porin Cefixime_out->Porin PBP2 PBP2 (Target) Cefixime_in->PBP2 Binding EffluxPump MtrCDE Efflux Pump Cefixime_in->EffluxPump EffluxPump->Cefixime_out Efflux Porin->Cefixime_in penA penA mutations (mosaic allele) penA->PBP2 Alters target affinity mtrR mtrR mutations mtrR->EffluxPump Upregulates expression porB porB mutations porB->Porin Reduces influx

Caption: Mechanisms of this compound resistance in N. gonorrhoeae.

Section 2: Experimental Protocols

Protocol for In Vitro Induction of this compound Resistance

This protocol describes a method for inducing this compound resistance in a susceptible strain of N. gonorrhoeae through serial passage in the presence of sub-lethal concentrations of the antibiotic. This method mimics the selective pressure that can lead to the development of resistance in clinical settings.

Materials:

  • This compound-susceptible N. gonorrhoeae strain (e.g., ATCC 49226)

  • GC agar (B569324) base

  • Defined growth supplement (e.g., IsoVitaleX)

  • This compound powder

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 10 mg/mL in a suitable solvent (e.g., sterile distilled water). Filter-sterilize the stock solution and store it at -20°C.

  • Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible N. gonorrhoeae strain using the agar dilution or broth microdilution method as described in Section 2.2.

  • Serial Passage: a. Prepare a liquid culture of the N. gonorrhoeae strain in GC broth supplemented with the defined growth supplement. b. In a 96-well plate, prepare a serial two-fold dilution of this compound starting from a concentration four to eight times lower than the initial MIC. c. Inoculate the wells with the bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL. d. Incubate the plate at 37°C in a 5% CO2 atmosphere for 18-24 hours. e. Identify the highest concentration of this compound that permits visible growth (sub-MIC). f. Subculture the bacteria from this well into a fresh 96-well plate with a new this compound dilution series. The starting concentration of this new series should be the sub-MIC from the previous passage. g. Repeat this process for multiple passages. Studies have shown that stable resistance can be achieved after a significant number of subcultures, potentially over 100.[10]

  • Monitoring Resistance Development: Periodically (e.g., every 10-20 passages), determine the MIC of this compound for the passaged strain to monitor the increase in resistance.

  • Confirmation of Resistance: Once a stable, significantly higher MIC is achieved, the resistant strain should be isolated and stored for further characterization.

Experimental Workflow for this compound Resistance Induction

G start Start with this compound-Susceptible N. gonorrhoeae Strain mic_initial Determine Initial MIC start->mic_initial passage Serial Passage in Sub-MIC This compound Concentrations mic_initial->passage mic_monitor Periodically Determine MIC passage->mic_monitor check_resistance Stable High MIC? mic_monitor->check_resistance check_resistance->passage No isolate Isolate and Characterize This compound-Resistant Strain check_resistance->isolate Yes end End isolate->end

Caption: Workflow for in vitro induction of this compound resistance.

Antimicrobial Susceptibility Testing (AST) Protocols

Materials:

  • N. gonorrhoeae isolates (test and quality control strains, e.g., ATCC 49226)

  • GC agar base

  • Defined growth supplement

  • This compound powder

  • Sterile petri dishes

  • Inoculum replicating device

Procedure:

  • Prepare Antimicrobial Plates: a. Prepare a series of two-fold dilutions of this compound in molten GC agar supplemented with the defined growth supplement. b. Pour the agar into petri dishes and allow them to solidify. c. Include a drug-free control plate.

  • Prepare Inoculum: a. Culture the N. gonorrhoeae isolates on GC agar plates for 18-24 hours at 37°C in a 5% CO2 atmosphere. b. Suspend colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculation: a. Using an inoculum replicating device, spot-inoculate the bacterial suspensions onto the surface of the antimicrobial-containing and control agar plates.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 20-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Materials:

  • N. gonorrhoeae isolates

  • GC broth with defined growth supplement

  • This compound powder

  • Sterile 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • Prepare Antimicrobial Dilutions: Prepare a series of two-fold dilutions of this compound in GC broth directly in the 96-well plate.

  • Prepare Inoculum: Prepare a bacterial suspension as described for the agar dilution method and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 20-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible turbidity.

Table 1: this compound MIC Breakpoints for N. gonorrhoeae

OrganizationSusceptible (S)Intermediate (I)Resistant (R)
CLSI ≤ 0.25 µg/mL--
EUCAST ≤ 0.125 µg/mL> 0.125 µg/mL> 0.125 µg/mL

Table 2: Example this compound MIC Data for Susceptible and Resistant N. gonorrhoeae Strains

Strain TypeExample StrainThis compound MIC (µg/mL)
SusceptibleATCC 49226≤ 0.015 - 0.06
ResistantClinical Isolate 10.5
Highly ResistantF894.0[1]
Protocol for a 3D Co-Culture In Vitro Model

This protocol describes the establishment of a 3D co-culture model using a porcine small intestinal submucosa (SIS) scaffold to mimic the mucosal environment for studying N. gonorrhoeae infection.[11][12]

Materials:

  • Porcine small intestinal submucosa (SIS) scaffold

  • Human epithelial cells (e.g., endometrial or uroepithelial cell line)

  • Human dermal fibroblasts

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal bovine serum (FBS)

  • Transwell® inserts or similar cell culture inserts

  • This compound-resistant N. gonorrhoeae strain

Procedure:

  • Prepare SIS Scaffold: a. Decellularize the porcine SIS scaffold using established methods. b. Cut the scaffold to fit the size of the Transwell® inserts.

  • Seed Fibroblasts: Seed human dermal fibroblasts onto the basolateral side of the SIS scaffold and culture for 2-3 days to allow for attachment and growth.

  • Seed Epithelial Cells: Seed the human epithelial cells onto the apical side of the scaffold.

  • Co-culture: Culture the two cell types together for 10-14 days to allow for the formation of a polarized epithelial monolayer. Change the culture medium every 2-3 days.

  • Infection with N. gonorrhoeae: a. Prepare an inoculum of the this compound-resistant N. gonorrhoeae strain. b. Apically infect the 3D co-culture model with the bacterial suspension. c. Incubate for the desired period to study bacterial adhesion, invasion, and host cell response.

  • Analysis: The model can be analyzed using various techniques, including:

    • Confocal microscopy to visualize bacterial and host cell interactions.

    • Transepithelial electrical resistance (TEER) measurements to assess epithelial barrier integrity.

    • Cytokine/chemokine profiling of the culture supernatant to evaluate the host immune response.

    • Antimicrobial efficacy testing by adding this compound to the culture medium and assessing bacterial viability.

Workflow for Establishing a 3D Co-Culture Model

G start Prepare Decellularized SIS Scaffold seed_fibroblasts Seed Human Dermal Fibroblasts on Basolateral Side start->seed_fibroblasts culture_fibroblasts Culture for 2-3 Days seed_fibroblasts->culture_fibroblasts seed_epithelial Seed Human Epithelial Cells on Apical Side culture_fibroblasts->seed_epithelial co_culture Co-culture for 10-14 Days to Form Monolayer seed_epithelial->co_culture infect Infect with this compound-Resistant N. gonorrhoeae co_culture->infect analyze Analyze Host-Pathogen Interactions and Antimicrobial Efficacy infect->analyze end End analyze->end

Caption: Workflow for establishing a 3D co-culture model.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for establishing and utilizing in vitro models to study this compound-resistant N. gonorrhoeae. These models are invaluable tools for investigating the molecular mechanisms of resistance, evaluating the efficacy of novel antimicrobial agents, and understanding the complex interplay between the resistant pathogen and the host environment. The continued development and application of these models will be instrumental in the global effort to combat the growing threat of antimicrobial-resistant gonorrhea.

References

Application Notes and Protocols for In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Cefixime

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling of cefixime. This document outlines the key pharmacokinetic parameters, pharmacodynamic properties, and detailed experimental protocols for conducting in vivo studies.

Introduction to this compound

This compound is a third-generation oral cephalosporin (B10832234) antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] It is particularly effective against pathogens such as Haemophilus influenzae, Moraxella catarrhalis, Streptococcus pneumoniae, Streptococcus pyogenes, and many Enterobacteriaceae.[2][3] this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Understanding the in vivo PK/PD relationship of this compound is crucial for optimizing dosing regimens to maximize clinical efficacy and minimize the development of resistance.

Pharmacokinetic Properties of this compound

The pharmacokinetic profile of this compound has been well-characterized in both humans and animal models. The key parameters are summarized in the tables below.

Table 1: Summary of Human Pharmacokinetic Parameters of this compound
ParameterValueReference(s)
Bioavailability (Oral) 40 - 50%[4]
Protein Binding ~65 - 70%[5]
Elimination Half-life (t½) 3 - 4 hours[4]
Time to Peak Concentration (Tmax) 3 - 4 hours[4][5]
Volume of Distribution (Vd) 1.10 - 1.29 L/kg[4]
Total Body Clearance (CL) 0.16 - 0.21 L/hr/kg[4]
Primary Route of Excretion Renal and Biliary[4]
Table 2: Summary of Animal Pharmacokinetic Parameters of this compound
ParameterSpeciesValueReference(s)
Elimination Half-life (t½) RatNot Specified[6][7]
Volume of Distribution (Vd) RatNot Specified[6][7]
Clearance (CL) RatNot Specified[6][7]
Protein Binding Mouse~72.5%[5]

Pharmacodynamic Properties of this compound

The primary pharmacodynamic parameter for cephalosporins like this compound is the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) for a specific pathogen (%fT>MIC).[8][9]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound for Key Pathogens
PathogenMIC Range (μg/mL)Reference(s)
Escherichia coli0.015 - 4[2]
Haemophilus influenzae≤0.004 - >4[2]
Proteus mirabilis≤0.008 - 0.06[2]
Streptococcus pneumoniae0.12[2]
Staphylococcus aureus>128 (Resistant)[2]
Enterobacter spp.>128 (Resistant)[2]

This compound's Mechanism of Action: Signaling Pathway

This compound's mechanism of action involves the inhibition of bacterial cell wall synthesis. The following diagram illustrates this pathway.

G This compound Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis and Death Peptidoglycan->CellLysis Inhibition leads to

This compound inhibits bacterial cell wall synthesis.

Experimental Protocols for In Vivo PK/PD Modeling

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[10][11][12]

Objective: To determine the relationship between this compound exposure and its antibacterial effect in a localized soft tissue infection model.

Materials:

  • Female ICR or Swiss Webster mice (6-8 weeks old)[11][12]

  • This compound for oral administration

  • Bacterial strain of interest (e.g., Streptococcus pneumoniae, Escherichia coli)

  • Cyclophosphamide (B585) for inducing neutropenia[10][11]

  • Anesthetic (e.g., isoflurane)[11]

  • Sterile saline

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Tissue homogenizer

  • Centrifuge and microcentrifuge tubes

Protocol:

  • Animal Preparation and Immunosuppression:

    • Acclimatize mice for at least one week under standard laboratory conditions.[6]

    • To induce neutropenia, administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to infection).[11] This renders the mice more susceptible to infection, mimicking an immunocompromised state.[10]

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in TSB.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial inoculum intramuscularly into the thigh of each mouse.[11][12]

  • This compound Administration:

    • At a predetermined time post-infection (e.g., 2 hours), administer this compound orally via gavage.[6]

    • Dose-ranging studies should be performed to establish the exposure-response relationship.

  • Sample Collection and Processing:

    • At various time points post-treatment (e.g., 24 hours), euthanize the mice.

    • Aseptically excise the infected thigh muscle.[12]

    • Homogenize the tissue in a known volume of sterile saline.[12]

    • Perform serial dilutions of the homogenate and plate on TSA plates.

    • Incubate the plates overnight at 37°C.

  • Data Analysis:

    • Count the number of colonies to determine the bacterial load (CFU/thigh).

    • The efficacy of this compound is determined by the reduction in bacterial count compared to a control group (vehicle-treated).

    • Correlate the pharmacokinetic parameters (e.g., AUC, Cmax) with the pharmacodynamic outcome (change in log10 CFU). The key PK/PD index for this compound is %fT>MIC.[8][9]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.[6][7]

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)[6]

  • This compound for oral administration

  • Vehicle for drug formulation (e.g., 1% Sodium Carboxymethyl Cellulose)[6]

  • Catheters for blood collection (e.g., jugular vein catheter)[7]

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., HPLC-MS/MS)[4]

Protocol:

  • Animal Preparation:

    • Acclimatize rats for at least one week.[6]

    • For serial blood sampling, surgical implantation of a jugular vein catheter is recommended.[7] Allow for a recovery period post-surgery.

    • Fast the animals overnight before drug administration.[6]

  • This compound Administration:

    • Administer a single oral dose of this compound via gavage.[6]

  • Blood Sampling:

    • Collect blood samples (e.g., 0.2-0.3 mL) via the catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6]

    • Immediately place the blood samples into tubes containing anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.[6]

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method such as HPLC-MS/MS.[4]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t½, Vd, and CL.

    • A one-compartment open model is often applied for this compound.[4]

Experimental Workflow Diagram

The following diagram provides a high-level overview of the experimental workflow for an in vivo PK/PD study of this compound.

G In Vivo PK/PD Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis AnimalPrep Animal Acclimatization and Preparation Infection Infection of Animals (e.g., Thigh Model) AnimalPrep->Infection InoculumPrep Bacterial Inoculum Preparation InoculumPrep->Infection DrugAdmin This compound Administration (Oral Gavage) Infection->DrugAdmin PK_Sampling Pharmacokinetic Sampling (Blood Collection) DrugAdmin->PK_Sampling PD_Sampling Pharmacodynamic Sampling (Tissue Collection) DrugAdmin->PD_Sampling Bioanalysis Bioanalysis (Drug Quantification) PK_Sampling->Bioanalysis PD_Analysis Bacterial Load Quantification (CFU) PD_Sampling->PD_Analysis PKPD_Modeling PK/PD Modeling and Analysis Bioanalysis->PKPD_Modeling PD_Analysis->PKPD_Modeling

Workflow for in vivo PK/PD studies of this compound.

References

Application Notes and Protocols for Cefixime Quantification in Biological Matrices using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quantification of cefixime in biological matrices. The following sections provide detailed methodologies for sample preparation, liquid chromatography analysis, and method validation, based on established and validated scientific literature.

Overview of Analytical Techniques

The quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques due to their sensitivity, specificity, and accuracy.

HPLC-UV is a robust and cost-effective method suitable for routine analysis.[1][2] It relies on the inherent UV absorbance of this compound for detection.[1]

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies, especially when low detection limits are required.[3][4] This technique involves the ionization of this compound and its subsequent fragmentation, allowing for highly specific detection and quantification.[3][4]

Experimental Workflows

The general workflow for the quantification of this compound in biological matrices involves several key steps, from sample collection and preparation to instrumental analysis and data processing.

G cluster_pre Sample Preparation cluster_analysis LC-Based Analysis cluster_data Data Processing SampleCollection Biological Matrix (Plasma, Urine, etc.) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Spiking Extraction Extraction (PPT, LLE, SPE) InternalStandard->Extraction Evaporation Evaporation & Reconstitution (if necessary) Extraction->Evaporation Injection Sample Injection Evaporation->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound quantification in biological matrices.

Sample Preparation Protocols

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte. The most common methods are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PPT)

This is a simple and rapid method suitable for high-throughput analysis.[3][4]

Protocol:

  • To 200 µL of plasma sample, add 400 µL of acetonitrile (B52724) (or other suitable organic solvent).[4]

  • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully collect the supernatant for injection into the LC system.

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT and is effective in removing highly water-soluble interferences.

Protocol:

  • To 500 µL of plasma, add a suitable internal standard.

  • Add 3 mL of an appropriate extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane).

  • Vortex for 5-10 minutes to facilitate the transfer of this compound into the organic layer.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and allows for significant concentration of the analyte.[5]

Protocol:

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.[5]

  • Load the pre-treated plasma or urine sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).[5]

  • Evaporate the eluate and reconstitute the residue in the mobile phase.

Liquid Chromatography Methods

HPLC-UV Method

A robust method for the determination of this compound in serum and urine.[1]

ParameterSerum AssayUrine Assay
Column Reversed-phase C18Reversed-phase C18
Mobile Phase IsocraticIsocratic
Detection (UV) 280 nm[1]313 nm[1]
Linearity Range 100 ng/mL to 30.0 µg/mL[1]5 µg/mL to 100 µg/mL[1]
LLOQ 0.05 µg/mL[1]Not specified
LC-MS/MS Methods

Highly sensitive and specific methods for this compound quantification in human plasma.[3][4]

ParameterMethod 1[4]Method 2[3]Method 3
Column C8[4]ZORBAX Eclipse XDB-C8Not specified
Mobile Phase Acetonitrile:water:formic acid (40:60:0.5, v/v/v)[3][4]Acetonitrile:water:formic acid (40:60:0.5, v/v/v)[3]Not specified
Ionization Positive Electrospray (ESI+)[4]Positive Electrospray (ESI+)[3]Not specified
Detection Mode Selected Reaction Monitoring (SRM)[4]Multiple Reaction Monitoring (MRM)[3]Not specified
Linearity Range 0.05 - 8.0 µg/mL[4]0.05 - 5.0 µg/mL[3]114.50 - 9374.21 ng/mL
LLOQ 0.05 µg/mL[4]0.05 µg/mL[3]114.50 ng/mL
Internal Standard Cefetamet[4]Phentolamine[3]Cephalexin

Method Validation Parameters

A summary of key validation parameters from various studies is presented below.

ParameterHPLC-UV (Serum)[1]LC-MS/MS[4]LC-MS/MS[3]LC-MS/MS[5]
Linearity (r) 0.999> 0.990.9989Not specified
Accuracy (%) Not specifiedWithin ±2.0% RE[4]Not specifiedNot specified
Precision (RSD %) < 10%< 12.7%Intra-day: < 4.6%, Inter-day: < 6.2%[3]Not specified
Recovery (%) Not specifiedNot specifiedNot specified95.20 - 96.27%[5]
LLOQ 0.05 µg/mL[1]0.05 µg/mL[4]0.05 µg/mL[3]0.05 µg/mL[5]

Stability

Sample stability is a critical aspect of bioanalysis. Studies have shown that this compound in human serum and urine is stable for up to six months when stored at -18°C and for three months at -10°C, respectively.[1]

Logical Relationship of Method Validation

The validation of a bioanalytical method ensures its reliability for the intended application. The relationship between key validation parameters is illustrated below.

G cluster_validation Bioanalytical Method Validation Specificity Specificity & Selectivity Accuracy Accuracy Specificity->Accuracy Specificity->Accuracy Impacts Precision Precision Specificity->Precision Specificity->Precision Impacts Linearity Linearity LLOQ LLOQ Linearity->LLOQ Linearity->LLOQ Defines lower limit Accuracy->Precision Accuracy->Precision Closely related Recovery Recovery Recovery->Accuracy Recovery->Accuracy Influences Stability Stability Stability->Accuracy Stability->Accuracy Ensures reliability over time Stability->Precision Robustness Robustness Robustness->Accuracy Robustness->Accuracy Confirms reliability Robustness->Precision

Caption: Interrelationship of key bioanalytical method validation parameters.

Conclusion

The protocols and data presented provide a comprehensive guide for the quantification of this compound in biological matrices using liquid chromatography. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the desired sensitivity and selectivity. Proper method validation is essential to ensure the generation of reliable and accurate data for clinical and research applications.

References

Application Notes and Protocols for the Use of Cefixime in Immunocompromised Animal Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the third-generation cephalosporin (B10832234), cefixime, in various immunocompromised animal infection models. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound against susceptible pathogens in an immunocompromised host setting.

Introduction

This compound is an orally administered cephalosporin with a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[1] In immunocompromised individuals, infections with opportunistic pathogens are a major cause of morbidity and mortality. Animal models that mimic the immunocompromised state, such as neutropenic mouse models, are crucial for the preclinical evaluation of antimicrobial agents.[2] This document summarizes the available data on the efficacy of this compound in such models and provides detailed experimental protocols.

In Vivo Efficacy of this compound in Immunocompromised Models

Studies have demonstrated the therapeutic effectiveness of this compound in animal models of infection, including those with compromised immune systems. A key study highlighted that the therapeutic effect of orally administered this compound in immunosuppressed mice infected with various pathogens, including Klebsiella pneumoniae, was significantly superior to that of other oral cephalosporins like cefaclor (B193732) and cephalexin.[3]

Efficacy Against Klebsiella pneumoniae in an Inhalation Infection Model

In a murine inhalation model of K. pneumoniae infection, the therapeutic effect of this compound was found to be approximately 20 times higher than that of cefaclor.[3] Treatment with this compound resulted in a significant reduction in bacterial load in both the lungs and blood.[3]

Table 1: Efficacy of this compound against K. pneumoniae in an Immunosuppressed Mouse Inhalation Model

Treatment GroupDose (mg/kg)OutcomeReference
This compound5Lower bacterial counts in lung and blood compared to cefaclor at 80 mg/kg[3]
Cefaclor80Higher bacterial counts in lung and blood compared to this compound at 5 mg/kg[3]
Efficacy Against Other Enterobacteriaceae

This compound has demonstrated potent in vitro activity against a wide range of Enterobacteriaceae, which are common causative agents of infections in immunocompromised patients.[1] While specific quantitative in vivo data from immunocompromised models for all these organisms is limited in the reviewed literature, the strong in vitro activity and the demonstrated efficacy against K. pneumoniae suggest potential utility against other susceptible members of this family.

Lack of Efficacy Against Pseudomonas aeruginosa

It is important to note that this compound is inactive against Pseudomonas aeruginosa, a common and serious pathogen in immunocompromised individuals.[1] Therefore, this compound is not a suitable agent for the treatment of infections caused by this organism.

Experimental Protocols

The following are detailed protocols for establishing immunocompromised animal infection models to study the efficacy of this compound. These are based on established methodologies and findings from the scientific literature.

Protocol for Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

Objective: To determine the efficacy of this compound in reducing bacterial load in the thigh muscle of neutropenic mice infected with a susceptible bacterial strain (e.g., K. pneumoniae or E. coli).

Materials:

  • 6- to 8-week-old female ICR or BALB/c mice

  • Cyclophosphamide (B585)

  • Sterile saline

  • Bacterial strain of interest (e.g., K. pneumoniae)

  • Tryptic Soy Broth (TSB) or other suitable bacterial culture medium

  • This compound

  • Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic agent

  • Surgical instruments for tissue harvesting

  • Stomacher or tissue homogenizer

  • Plating supplies (agar plates, spreader, incubator)

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (i.p.) to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This will induce a state of neutropenia.

  • Infection:

    • On the day of the experiment, prepare a mid-logarithmic phase culture of the bacterial strain.

    • Wash the bacterial cells with sterile saline and dilute to the desired concentration (e.g., 10^6 CFU/mL).

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of each mouse.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer this compound orally by gavage. Doses can be varied to determine a dose-response relationship. A control group should receive the vehicle alone.

  • Assessment of Bacterial Load:

    • At various time points after treatment (e.g., 24 hours), euthanize the mice.

    • Aseptically dissect the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates.

    • Incubate the plates overnight at 37°C and count the number of colonies to determine the bacterial load (CFU/gram of tissue).

Diagram 1: Workflow for the Neutropenic Mouse Thigh Infection Model

G cluster_0 Induction of Neutropenia cluster_1 Infection cluster_2 Treatment cluster_3 Endpoint Analysis A Administer Cyclophosphamide (Day -4) B Administer Cyclophosphamide (Day -1) A->B D Intramuscular Injection into Thigh B->D C Prepare Bacterial Inoculum C->D E Oral Administration of this compound or Vehicle D->E F Euthanize Mice E->F G Harvest Thigh Muscle F->G H Homogenize and Plate for CFU Count G->H

Workflow of the neutropenic thigh infection model.

Protocol for Murine Pneumonia Model (Inhalation)

This model is relevant for studying respiratory tract infections.

Objective: To evaluate the efficacy of this compound in a murine model of pneumonia in immunocompromised mice.

Materials:

  • Same as for the thigh infection model, with the addition of:

  • Inhalation exposure system (e.g., nebulizer chamber)

Procedure:

  • Induction of Immunosuppression:

    • Induce neutropenia as described in the thigh infection model protocol.

  • Infection:

    • Prepare a bacterial suspension of a respiratory pathogen (e.g., K. pneumoniae).

    • Place the mice in an inhalation exposure system and deliver the bacterial aerosol for a specified duration to achieve the desired lung deposition of bacteria.

  • Treatment:

    • Initiate oral this compound treatment at a specified time post-infection.

  • Assessment of Bacterial Load and Survival:

    • At designated time points, euthanize a subset of mice and harvest the lungs and blood for bacterial load determination as described previously.

    • Monitor a separate cohort of mice for survival over a period of several days.

Diagram 2: Logical Relationship of this compound's Mechanism of Action

G This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

Simplified mechanism of action of this compound.

Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations

The efficacy of β-lactam antibiotics like this compound is generally correlated with the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%fT>MIC). In immunocompromised animal models, achieving adequate %fT>MIC is critical for bacterial clearance. Pharmacokinetic studies in animal models are essential to determine the appropriate dosing regimens to achieve this target.

Conclusion

This compound has shown significant efficacy in immunocompromised animal models against susceptible Enterobacteriaceae, particularly Klebsiella pneumoniae. Its oral route of administration is a notable advantage. However, its lack of activity against Pseudomonas aeruginosa limits its empirical use in settings where this pathogen is prevalent. The provided protocols offer a framework for further investigation into the therapeutic potential of this compound in the context of infections in immunocompromised hosts. Researchers should carefully consider the specific pathogen, host immune status, and pharmacokinetic properties of this compound when designing and interpreting such studies.

References

Advanced Analytical Techniques for the Characterization of Cefixime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the advanced analytical characterization of cefixime, a third-generation cephalosporin (B10832234) antibiotic. The following techniques are covered, offering a comprehensive approach to ensure the quality, purity, and stability of this compound in both bulk drug substance and finished pharmaceutical products.

Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of this compound and its related substances. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

Application Note:

Reverse-phase HPLC (RP-HPLC) is the method of choice for the assay of this compound and for the determination of its impurities and degradation products.[1][2] A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).[3][4] Detection is usually performed using a UV detector at wavelengths ranging from 254 nm to 290 nm.[4][5][6] The method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[1][4] Stability-indicating HPLC methods are crucial for monitoring the degradation of this compound under various stress conditions, such as acidic, alkaline, oxidative, and thermal stress.[3][4][7]

Quantitative Data Summary:

ParameterMethod 1[5]Method 2[4]Method 3[8]Method 4[9]
Column RP BDS (250 mm x 4.6 mm, 5 µm)Phenomenex ODS (250 x 4.6 mm, 5 µm)Bondapak C18Shimadzu C-18 (250×4.6mm, 5µ)
Mobile Phase Methanol: Phosphate (B84403) buffer (3:7, v/v)10 mM disodium (B8443419) hydrogen phosphate (pH 6.3) : methanol (75:25, v/v)Methanol: Buffer solution (sodium dihydrogen phosphate) (35: 65 v/v, pH=2.75)Tetrabutyl ammonium (B1175870) hydroxide (B78521) buffer (pH 6.5)
Flow Rate 1.0 ml/min1.0 mL/min1 ml/min1 ml/min
Detection Wavelength 254 nm289 nmNot Specified254 nm
Retention Time ~7.8 minNot Specified~6 minutesNot Specified
Linearity Range 50-150% of target concentration5-100 µg/mLNot Specified100-300 μg/ml
Correlation Coefficient (R²) 0.99960.9997Not Specified0.9091
LOD 59.3 ng/mlNot SpecifiedNot Specified199 µg/ml
LOQ 179.8 ng/mlNot SpecifiedNot Specified604 µg/ml
Accuracy (% Recovery) Within 80-120%Not SpecifiedNot Specified95-101%

Experimental Protocol: Stability-Indicating RP-HPLC Method[4]

  • Mobile Phase Preparation: Prepare a 10 mM solution of disodium hydrogen phosphate. Add 0.5% triethylamine (B128534) (TEA) and adjust the pH to 6.3 with orthophosphoric acid (OPA). Mix this aqueous phase with methanol in a ratio of 75:25 (v/v). Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).

  • Sample Solution Preparation: For bulk drug, prepare a solution of similar concentration to the standard. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to a single dose of this compound into a volumetric flask, dissolve in the mobile phase with the aid of sonication, and dilute to the mark. Filter the solution through a 0.45 µm filter.[7]

  • Chromatographic Conditions:

    • Column: Phenomenex ODS (250 x 4.6 mm, 5 µm particle size)

    • Mobile Phase: 10 mM disodium hydrogen phosphate (with 0.5% TEA, pH 6.3 with OPA) and methanol (75:25, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector: UV at 289 nm

    • Column Temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculation: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

Workflow for RP-HPLC Analysis of this compound

G prep Sample & Standard Preparation hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Injection chrom Chromatographic Separation hplc->chrom data Data Acquisition & Processing chrom->data Detection report Result Calculation & Reporting data->report

Caption: General workflow for the RP-HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note:

LC-MS is a powerful technique for the identification of unknown impurities and degradation products of this compound.[3][7] It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.[10] A sensitive and selective liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed for the determination of this compound in human plasma, making it suitable for pharmacokinetic studies.[11] Positive electrospray ionization (ESI) is a common ionization source used for this compound analysis.[11]

Quantitative Data Summary:

ParameterMethod 1[11]Method 2
Application Pharmacokinetic study in human plasmaBioequivalence study in human plasma
Chromatography C8 columnNot Specified
Mobile Phase Acetonitrile-water-formic acid (40:60:0.5, v/v/v)Not Specified
Ionization Positive Electrospray Ionization (ESI)Not Specified
Detection Selected Reaction Monitoring (SRM)Not Specified
Linearity Range 0.05-8.0 µg/mlNot Specified
LLOQ 0.05 µg/mlNot Specified
Intra- and Inter-day RSD < 12.7%Not Specified
Accuracy (RE) within ±2.0%Not Specified
Recovery Not Specified66.66%

Experimental Protocol: LC-MS/MS for this compound in Human Plasma[11]

  • Sample Preparation (Protein Precipitation): To a 0.5 mL aliquot of human plasma, add an internal standard and 1 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C8

    • Mobile Phase: Acetonitrile-water-formic acid (40:60:0.5, v/v/v)

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 20 µL

  • Mass Spectrometric Conditions:

    • Ionization Source: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Selected Reaction Monitoring (SRM)

    • Monitor the appropriate precursor to product ion transitions for this compound and the internal standard.

  • Analysis: Inject the prepared samples and standards into the LC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. Determine the concentration of this compound in the plasma samples from the calibration curve.

Logical Flow for Impurity Identification using LC-MS

G sample Stressed this compound Sample lc LC Separation sample->lc ms Mass Spectrometry (MS) lc->ms Molecular Ion (m/z) msms Tandem MS (MS/MS) ms->msms Fragmentation data Data Analysis msms->data struct Structure Elucidation data->struct G cluster_id Identification & Structure cluster_quant Quantification & Purity cluster_phys Physicochemical Properties This compound This compound Bulk/Formulation ftir FTIR This compound->ftir nmr NMR This compound->nmr ms Mass Spectrometry This compound->ms hplc HPLC/UPLC This compound->hplc uv UV-Vis Spec This compound->uv ce Capillary Electrophoresis This compound->ce dsc DSC This compound->dsc tga TGA This compound->tga

References

Application Notes and Protocols for Evaluating the Therapeutic Effect of Cefixime in a Mouse Oral Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a mouse oral infection model to assess the therapeutic efficacy of cefixime. This model is particularly relevant for studying enteric pathogens susceptible to this compound, such as specific strains of Salmonella.

Introduction

This compound is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria. It functions by inhibiting bacterial cell wall synthesis, leading to bacterial cell death[1][2][3][4][5]. Mouse oral infection models are crucial preclinical tools for evaluating the in vivo efficacy of antimicrobial agents against orally acquired pathogens. These models allow for the study of host-pathogen interactions, disease progression, and the therapeutic effects of antibiotics in a controlled setting.

This document outlines a detailed protocol for establishing a Salmonella enterica serovar Typhimurium oral infection in mice and subsequently evaluating the therapeutic efficacy of this compound.

Experimental Overview

The experimental workflow involves several key stages: preparation of the bacterial inoculum, oral infection of the mice, administration of the this compound treatment, and assessment of the therapeutic outcome through various quantitative and qualitative measures.

G cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_assessment Assessment Phase Bacterial_Culture Bacterial Culture (S. Typhimurium) Inoculum_Prep Inoculum Preparation Bacterial_Culture->Inoculum_Prep Oral_Infection Oral Infection Inoculum_Prep->Oral_Infection Animal_Acclimatization Animal Acclimatization (BALB/c mice) Animal_Acclimatization->Oral_Infection Treatment_Initiation This compound Treatment Initiation Oral_Infection->Treatment_Initiation Monitoring Monitoring (Survival, Weight) Treatment_Initiation->Monitoring Tissue_Harvesting Tissue Harvesting (Spleen, Liver, etc.) Monitoring->Tissue_Harvesting Bacterial_Load Bacterial Load Quantification Tissue_Harvesting->Bacterial_Load Histo_Analysis Histopathological Analysis Tissue_Harvesting->Histo_Analysis Cytokine_Analysis Inflammatory Cytokine Analysis Tissue_Harvesting->Cytokine_Analysis

Figure 1: Experimental workflow for evaluating this compound efficacy.

Materials and Reagents

Animals:

  • Specific pathogen-free male BALB/c mice, 4 weeks old.

Bacteria:

  • Salmonella enterica serovar Typhimurium (e.g., C5 strain).

Antibiotics and Reagents:

  • This compound

  • Streptomycin (B1217042) (optional, for colitis model)

  • Luria-Bertani (LB) broth and agar (B569324)

  • Phosphate-buffered saline (PBS), sterile

  • Carboxymethylcellulose (optional, as a vehicle)

  • Anesthetics (e.g., ketamine-xylazine)

  • Formalin (10% neutral buffered) for tissue fixation

  • Reagents for bacterial load quantification (e.g., sterile tubes, homogenizer, agar plates)

  • Reagents for cytokine analysis (e.g., ELISA kits)

  • Reagents for histopathology (e.g., paraffin, hematoxylin (B73222) and eosin (B541160) stains)

Detailed Experimental Protocols

Bacterial Inoculum Preparation
  • Streak the S. Typhimurium strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of LB broth and grow overnight at 37°C with shaking.

  • Pellet the bacteria by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the pellet twice with sterile PBS.

  • Resuspend the final pellet in sterile PBS to the desired concentration (e.g., 4.4 x 10⁸ CFU/mL). The concentration can be estimated by measuring the optical density at 600 nm (OD₆₀₀) and confirmed by serial dilution and plating.

Mouse Oral Infection Model
  • Acclimatize male 4-week-old BALB/c mice for at least one week before the experiment.

  • Optional (for colitis model): 24 hours prior to infection, administer streptomycin orally (e.g., 20 mg/mouse) to disrupt the gut microbiota[6][7][8].

  • On the day of infection, orally administer 100 µL of the bacterial suspension (e.g., 4.4 x 10⁷ CFU) to each mouse using a gavage needle[9].

  • House the infected animals in a biosafety level 2 facility and monitor them daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur).

This compound Treatment
  • Prepare a fresh suspension of this compound in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose) on each day of treatment.

  • Begin treatment 3 days post-infection[9].

  • Administer this compound orally twice a day for 5 consecutive days[9]. The dosage can be varied based on the experimental design (e.g., 10-20 mg/kg)[9].

  • Include a control group of infected mice that receives only the vehicle.

Assessment of Therapeutic Efficacy
  • Record the survival of mice in each group daily for the duration of the experiment (e.g., 21 days).

  • Monitor and record the body weight of each mouse daily as an indicator of health status.

  • At predetermined time points (e.g., at the end of treatment and at the end of the study), euthanize a subset of mice from each group.

  • Aseptically harvest relevant tissues such as the spleen, liver, and sections of the small intestine (e.g., Peyer's patches)[10]. Oral tissues like the tongue and gingiva can also be collected[11][12].

  • Weigh each tissue sample and homogenize it in a known volume of sterile PBS.

  • Perform serial dilutions of the tissue homogenates in sterile PBS.

  • Plate the dilutions onto selective agar plates (e.g., LB agar with appropriate antibiotics for the Salmonella strain)[10].

  • Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per gram of tissue[10].

  • Collect tissue samples (e.g., liver, spleen, intestine, and oral tissues) and fix them in 10% neutral buffered formalin for at least 24 hours.

  • Process the fixed tissues, embed them in paraffin, and cut 4-5 µm sections.

  • Stain the sections with hematoxylin and eosin (H&E).

  • Examine the stained sections under a microscope to assess the degree of inflammation, tissue damage, and presence of bacterial microcolonies[13][14]. Pathological changes in the liver may include granulomatous lesions and infiltration of mononuclear cells[13].

  • Collect blood samples via cardiac puncture at the time of euthanasia to obtain serum.

  • Alternatively, tissue homogenates can be used to measure local cytokine levels.

  • Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-17 in the serum or tissue homogenates using commercially available ELISA kits[15][16][17][18].

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Survival Rate of S. Typhimurium-Infected Mice After this compound Treatment

Treatment GroupDose (mg/kg, b.i.d.)Number of MiceSurvival Rate (%)
Vehicle Control-10
This compound1010
This compound2010

Table 2: Bacterial Load in Tissues of S. Typhimurium-Infected Mice

Treatment GroupDose (mg/kg, b.i.d.)Spleen (log₁₀ CFU/g)Liver (log₁₀ CFU/g)
Vehicle Control-
This compound10
This compound20

Data presented as mean ± standard deviation.

Table 3: Serum Inflammatory Cytokine Levels

Treatment GroupDose (mg/kg, b.i.d.)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-
This compound10
This compound20

Data presented as mean ± standard deviation.

Table 4: this compound Efficacy in a Murine Gonorrhea Model (for reference) [19][20][21]

This compound Dose (mg/kg)Percentage of Mice Cleared of Infection at 48h
0.19≤50%
0.75≤50%
371%
12100%
60100%

Signaling Pathways

This compound's Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are essential for the final step of peptidoglycan synthesis. This disruption leads to a weakened cell wall and subsequent cell lysis.

G This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP binds to and inhibits Transpeptidation Transpeptidation of Peptidoglycan PBP->Transpeptidation CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Lysis Cell Lysis and Bacterial Death CellWall->Lysis is disrupted, leading to

Figure 2: Mechanism of action of this compound.
Salmonella Infection and Host Signaling

Salmonella infection can manipulate host cellular pathways to promote its survival and replication. One such pathway is the Wnt/β-catenin signaling pathway, which is involved in intestinal stem cell regulation[22]. The Salmonella effector protein AvrA can activate this pathway, leading to increased stem cell and proliferative cell numbers[22].

G Salmonella Salmonella AvrA AvrA Effector Protein Salmonella->AvrA secretes Wnt_Signaling Wnt/β-catenin Signaling Pathway AvrA->Wnt_Signaling activates Beta_Catenin β-catenin Accumulation Wnt_Signaling->Beta_Catenin Gene_Transcription Target Gene Transcription Beta_Catenin->Gene_Transcription Cell_Proliferation Increased Stem Cell and Proliferative Cell Numbers Gene_Transcription->Cell_Proliferation

Figure 3: Salmonella activation of the Wnt/β-catenin pathway.

Furthermore, Salmonella can stimulate pro-inflammatory signaling pathways, such as those involving p21-activated kinases (PAKs), to induce intestinal inflammation which it can exploit to outcompete the resident microbiota[23].

Conclusion

The mouse oral infection model described provides a robust and relevant system for the preclinical evaluation of this compound's therapeutic effect against enteric pathogens. By employing the detailed protocols for infection, treatment, and assessment, researchers can generate reliable data on the efficacy of this compound, contributing to a better understanding of its therapeutic potential and informing further drug development efforts. Careful attention to experimental detail and the inclusion of multiple assessment parameters will ensure the generation of high-quality, comprehensive data.

References

Troubleshooting & Optimization

Cefixime stability issues in aqueous solutions for laboratory experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of cefixime in aqueous solutions for laboratory experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting this compound stability in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1][2][3] this compound is most stable in the pH range of 4 to 7.[1] Its degradation accelerates significantly in more acidic (below pH 4) and, especially, in alkaline conditions (above pH 7).[1][2][3] Elevated temperatures and exposure to UV or sunlight also promote degradation.[3][4]

Q2: How should I prepare and store a this compound stock solution?

A2: For optimal stability, it is recommended to prepare stock solutions in a solvent like DMSO, ethanol (B145695), or dimethylformamide (DMF) and store them at -20°C for up to four years.[5] Aqueous solutions of this compound are not recommended for storage for more than one day.[5] If an aqueous stock solution is necessary, it should be prepared fresh in a buffer with a pH between 4 and 7 and used immediately.[1]

Q3: What is the solubility of this compound in common laboratory solvents?

A3: this compound is sparingly soluble in water. Its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.2 mg/mL.[5] It is more soluble in organic solvents such as ethanol (~5 mg/mL), and DMSO and DMF (~30 mg/mL).[5]

Q4: What are the main degradation products of this compound in aqueous solutions?

A4: The degradation of this compound leads to the formation of several products depending on the conditions. The primary degradation pathway involves the cleavage of the β-lactam ring.[1] Under basic conditions, a β-lactam ring-opened product and a 7-epimer are major degradation products. In acidic conditions, three different lactones can form. A 7-acyl moiety aldehyde derivative has been identified under neutral conditions.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound in aqueous solutions.

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Possible Cause: Degradation of this compound in the prepared aqueous solution.

  • Solution:

    • Always prepare fresh aqueous solutions of this compound for each experiment.[5]

    • Ensure the pH of your experimental medium is within the stable range for this compound (pH 4-7).[1]

    • Protect the solution from light by using amber vials or covering the container with aluminum foil.

    • Maintain a consistent and controlled temperature throughout your experiment, avoiding unnecessary heat exposure.[4]

Issue 2: Precipitation observed in the this compound solution.

  • Possible Cause: Low solubility of this compound in the aqueous medium.

  • Solution:

    • Verify that the concentration of this compound does not exceed its solubility limit in the specific buffer or medium being used. The solubility in PBS (pH 7.2) is approximately 0.2 mg/mL.[5]

    • Consider preparing a more concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous experimental medium, ensuring the final concentration of the organic solvent is minimal and does not affect the experiment.[5]

Issue 3: Variability between experimental batches.

  • Possible Cause: Inconsistent preparation or storage of this compound solutions.

  • Solution:

    • Standardize the protocol for preparing this compound solutions, including the solvent, pH, and final concentration.

    • If using a stock solution, ensure it is stored properly at -20°C and that freeze-thaw cycles are minimized.[5]

    • Calibrate pH meters and other laboratory equipment regularly to ensure consistency.

Quantitative Data Summary

The following tables summarize the degradation of this compound under various stress conditions.

Table 1: Effect of pH on this compound Hydrolysis Rate at 25°C

pHHydrolysis RateStability
1-3Slightly FasterLess Stable
4-7Very SlowMost Stable
>7Quite RapidLeast Stable

Source: Based on data from J Pharm Sci. 1987 Mar;76(3):208-14.[1]

Table 2: this compound Degradation under Forced Hydrolysis and Oxidation

ConditionTemperatureDurationDegradation (%)
0.01 M NaOH80°C1 hour~25%
0.1 M NaOH80°C4 hours100%
0.01 M HCl80°C2.5 hours~25%
0.1 M HCl80°C7 hours100%
1% H₂O₂25°C3.5 hours~25%

Source: Based on data from Indian J Pharm Sci. 2009 Jul;71(4):436-8.[2][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound crystalline solid.

  • Dissolve the solid in an appropriate volume of DMSO to achieve the desired concentration (e.g., 30 mg/mL).

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

  • Store the stock solution in small aliquots at -20°C in tightly sealed vials to avoid moisture and repeated freeze-thaw cycles.[5]

Protocol 2: Forced Degradation Study of this compound (Acid and Base Hydrolysis)

  • Prepare a 1 mg/mL solution of this compound in methanol.

  • For acid hydrolysis, transfer an aliquot of the this compound solution to a solution of 0.1 M HCl.

  • For alkaline hydrolysis, transfer an aliquot of the this compound solution to a solution of 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 80°C).

  • Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 hours).

  • Neutralize the samples immediately (for the acidic solution, use NaOH; for the alkaline solution, use HCl).

  • Dilute the samples with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method to determine the percentage of this compound remaining.[2][3]

Visualizations

Cefixime_Degradation_Pathway cluster_acidic Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH 4-7) cluster_basic Basic Conditions (pH > 7) This compound This compound Lactone1 Lactone 1 This compound->Lactone1 Hydrolysis Lactone2 Lactone 2 This compound->Lactone2 Hydrolysis Lactone3 Lactone 3 This compound->Lactone3 Hydrolysis Aldehyde Aldehyde Derivative This compound->Aldehyde Hydrolysis RingOpened β-Lactam Ring-Opened Product This compound->RingOpened Hydrolysis Epimer 7-Epimer This compound->Epimer Isomerization

Caption: this compound degradation pathways under different pH conditions.

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare this compound Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) start->acid base Alkaline Hydrolysis (0.1 M NaOH, 80°C) start->base light Photolytic Degradation (UV/Sunlight) start->light sampling Sample at Time Intervals acid->sampling base->sampling light->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc end Determine Degradation (%) hplc->end

Caption: Workflow for a forced degradation study of this compound.

References

Troubleshooting cefixime degradation in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of cefixime in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound solution in cell culture medium seems to be losing efficacy over time. What could be the cause?

A1: this compound is susceptible to degradation in aqueous solutions, including cell culture media. The principal degradation pathway involves the cleavage of the β-lactam ring, which is crucial for its antibacterial activity.[1] This degradation can be influenced by several factors such as pH, temperature, light exposure, and components of the medium itself.

Q2: What are the primary factors that influence the stability of this compound in cell culture media?

A2: The main factors affecting this compound stability are:

  • pH: this compound is most stable in a pH range of 4-7.[1] It degrades more rapidly in acidic (below pH 4) and alkaline (above pH 7) conditions.[1][2] Cell culture media are typically buffered around pH 7.2-7.4, which can contribute to gradual degradation.

  • Temperature: Higher temperatures accelerate the degradation of this compound.[2][3] Storing stock solutions and media containing this compound at recommended temperatures (e.g., 2-8°C) is crucial.

  • Light: Exposure to both sunlight and UV light can cause significant degradation of this compound.[4][5] It is advisable to protect this compound-containing solutions from light.

  • Oxidizing Agents: this compound is susceptible to oxidative degradation.[2] Some components in cell culture media or cellular metabolic byproducts could act as oxidizing agents.

  • Enzymatic Degradation: While less common in sterile cell culture, contamination with bacteria that produce β-lactamase enzymes will rapidly inactivate this compound.

Q3: How can I minimize this compound degradation in my experiments?

A3: To minimize degradation, consider the following:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh this compound stock solutions and add them to the cell culture medium immediately before use.

  • Optimize Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping containers in foil.

  • pH Control: While altering the pH of cell culture media is generally not feasible, be aware that the optimal pH for cell growth may not be the optimal pH for this compound stability.

  • Control Incubation Time: For long-term experiments, consider replenishing the this compound-containing medium periodically.

  • Aseptic Technique: Maintain strict aseptic techniques to prevent microbial contamination that could lead to enzymatic degradation.

Q4: What are the degradation products of this compound, and are they toxic to cells?

A4: this compound degradation can result in several products, including a β-lactam ring-opened product, epimers, lactones, and an aldehyde derivative.[1] The specific degradation products can vary depending on the conditions (acidic, basic, or neutral).[1] While the direct cytotoxicity of each degradation product on various cell lines is not extensively documented in the provided search results, the loss of the parent compound will result in a decrease in the intended antibacterial effect.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected antibacterial activity in cell culture.

Possible Cause Troubleshooting Step
This compound Degradation 1. Prepare a fresh stock solution of this compound. 2. Add this compound to the medium immediately before treating the cells. 3. For longer experiments, replace the medium with freshly prepared this compound-containing medium at regular intervals. 4. Analyze the concentration of this compound in your culture medium over time using HPLC (see Experimental Protocols).
Incorrect Concentration 1. Verify the initial calculation for the desired final concentration. 2. Ensure accurate weighing and dissolution of the this compound powder.
Resistant Bacterial Strain Confirm the susceptibility of your bacterial strain to this compound using a standard microbiology assay (e.g., MIC determination).
Cell Culture Contamination Check for contamination (e.g., mycoplasma or other bacteria) that could be interfering with the experiment or degrading the this compound.

Issue 2: Precipitate formation after adding this compound to cell culture medium.

Possible Cause Troubleshooting Step
Poor Solubility 1. Ensure the this compound stock solution is fully dissolved before adding it to the medium. 2. Consider using a different solvent for the stock solution (e.g., DMSO, though methanol (B129727) and water are also used), ensuring the final solvent concentration in the medium is non-toxic to your cells.[2] 3. Do not exceed the solubility limit of this compound in the final medium.
Interaction with Media Components 1. Add this compound to a small volume of medium first to check for precipitation before preparing a large batch. 2. Review the composition of your cell culture medium for any components that might react with this compound.

Data on this compound Degradation

Table 1: Summary of this compound Degradation under Different Stress Conditions.

Condition Time Temperature Degradation (%) Reference
0.01 M NaOH1 hour80°C~25%[6]
0.1 M NaOH4 hours80°C100%[2]
0.01 M HCl2.5 hours80°C~25%[2]
0.1 M HCl7 hours80°C100%[2]
1% H₂O₂3.5 hours25°C~25%[2]
UV Radiation (254 nm)2.5 hoursNot Specified~70%[3]

Experimental Protocols

Protocol 1: Stability Analysis of this compound in Cell Culture Medium by HPLC

This protocol outlines a general method for determining the concentration of this compound in a cell culture medium over time. Specific parameters may need to be optimized for your equipment and medium.

Materials:

  • This compound standard

  • Cell culture medium of interest

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase components (e.g., acetonitrile (B52724) and a buffered aqueous solution)

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of this compound-Containing Medium:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).[2]

    • Spike the cell culture medium with the this compound stock solution to the desired final concentration.

  • Incubation:

    • Incubate the this compound-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the medium.

  • Sample Preparation:

    • Filter the sample through a 0.22 µm syringe filter to remove any cells or debris.

  • HPLC Analysis:

    • Mobile Phase Example: A mixture of an aqueous solution of tetrabutylammonium (B224687) hydroxide (B78521) (pH 6.5) and acetonitrile (e.g., in a 3:1 ratio).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 254 nm.[4]

    • Inject the filtered sample into the HPLC system.

  • Data Analysis:

    • Create a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in your samples at each time point by comparing the peak area to the standard curve.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Cefixime_Degradation_Troubleshooting start Inconsistent Experimental Results with this compound check_prep Verify this compound Preparation and Storage start->check_prep is_prep_ok Preparation and Storage Correct? check_prep->is_prep_ok prep_issue Correct Preparation/ Storage Procedures: - Use fresh stock - Aliquot and freeze - Protect from light is_prep_ok->prep_issue No check_stability Assess this compound Stability in Cell Culture Medium is_prep_ok->check_stability Yes prep_issue->check_prep is_stable Is this compound Stable for Experiment Duration? check_stability->is_stable consider_other Investigate Other Experimental Factors: - Cell line issues - Contamination - Assay variability check_stability->consider_other Unsure stability_issue Optimize Experimental Conditions: - Replenish medium - Reduce incubation time is_stable->stability_issue No end_ok Proceed with Experiment is_stable->end_ok Yes stability_issue->check_stability consider_other->start

Caption: Troubleshooting workflow for this compound instability.

Cefixime_MoA This compound This compound inhibition Inhibition This compound->inhibition pbp Penicillin-Binding Proteins (PBPs) (Bacterial Cell Wall Synthesis Enzymes) transpeptidation Transpeptidation of Peptidoglycan pbp->transpeptidation Catalyzes cell_wall Stable Bacterial Cell Wall transpeptidation->cell_wall inhibition->pbp lysis Cell Lysis and Bacterial Death inhibition->lysis

Caption: Mechanism of action of this compound.

Experimental_Workflow start Prepare this compound-Spiked Cell Culture Medium incubate Incubate under Experimental Conditions (e.g., 37°C, 5% CO₂) start->incubate sample Withdraw Aliquots at Various Time Points incubate->sample filter Filter Samples (0.22 µm filter) sample->filter hplc Analyze by HPLC filter->hplc analyze Quantify this compound Concentration Against a Standard Curve hplc->analyze end Determine Degradation Rate analyze->end

Caption: HPLC analysis workflow for this compound stability.

References

Technical Support Center: Overcoming Cefixime Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of cefixime in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

This compound is a crystalline solid that is practically insoluble in water.[1] It is classified under the Biopharmaceutical Classification System (BCS) as a Class IV drug, meaning it has both low solubility and low permeability.[2] Its complex chemical structure contributes to its low affinity for water.

Q2: What are the common solvents for dissolving this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective solvents, with a solubility of approximately 30 mg/mL.[3] It is also soluble in ethanol (B145695) to a lesser extent, at about 5 mg/mL.[3] For aqueous solutions, its solubility is significantly lower; for instance, in Phosphate-Buffered Saline (PBS) at a pH of 7.2, the solubility is only about 0.2 mg/mL.[3]

Q3: How can I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO.[3][4] It is recommended to purge the solvent with an inert gas before dissolving the drug.[3] Due to the potential for degradation, aqueous solutions of this compound should not be stored for more than one day.[3]

Q4: What methods can be used to enhance the solubility of this compound for in vitro assays?

Several techniques can be employed to improve the solubility of this compound, including:

  • pH adjustment: this compound's solubility is pH-dependent.

  • Co-solvency: Using a mixture of water and a miscible organic solvent can increase solubility.

  • Solid dispersion: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.

  • Complexation: The use of agents like cyclodextrins can form inclusion complexes with this compound, thereby increasing its aqueous solubility.[5]

  • Nanosuspension: Reducing the particle size to the nanometer range can improve the dissolution rate.[6]

Q5: Is this compound stable in solution?

This compound is susceptible to degradation, particularly through hydrolysis of its β-lactam ring. Its stability is influenced by pH, temperature, and light. It is most stable in the pH range of 4-7 and degradation is more rapid at higher pH values.[7] Stock solutions in DMSO should be stored at -20°C and protected from light to minimize degradation.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~30 mg/mL[3]
Dimethylformamide (DMF)~30 mg/mL[3]
Ethanol~5 mg/mL[3]
MethanolFreely soluble[1]
Phosphate-Buffered Saline (PBS), pH 7.2~0.2 mg/mL[3]
WaterPractically insoluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Antimicrobial Susceptibility Testing (MIC)

This protocol is a general guideline and should be adapted based on specific experimental requirements and CLSI standards.[8]

Materials:

  • This compound trihydrate powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Aseptically weigh the required amount of this compound trihydrate powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • This high-concentration stock solution can be stored at -20°C in amber tubes to protect it from light.

  • For the MIC assay, perform serial dilutions of the stock solution in the appropriate sterile microbiological broth (e.g., Mueller-Hinton Broth) to achieve the final desired concentrations for testing. Be mindful that the final DMSO concentration should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

Protocol 2: Preparation of this compound for Cell-Based Cytotoxicity Assays (e.g., MTT Assay)

This protocol provides a general procedure for preparing this compound solutions for use in cell-based assays.

Materials:

  • This compound trihydrate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Pre-warmed (37°C) cell culture medium

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare a high-concentration stock solution of this compound in cell culture grade DMSO (e.g., 10-30 mg/mL).

  • Vortex the solution until the this compound is fully dissolved.

  • For the cytotoxicity assay, create intermediate dilutions of the this compound stock solution in pre-warmed cell culture medium. It is crucial to add the this compound stock solution to the medium with rapid mixing to prevent precipitation.

  • From these intermediate dilutions, prepare the final working concentrations to be added to the cells. The final DMSO concentration in the cell culture wells should ideally be below 0.5% to minimize solvent cytotoxicity.

  • Always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiment to account for any effects of the solvent on cell viability.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution in aqueous media.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: If experimentally feasible, lower the final concentration of this compound in the assay.

    • Increase the Cosolvent Concentration: If the assay can tolerate it, slightly increase the final concentration of the organic solvent (e.g., DMSO). However, always be mindful of solvent toxicity.

    • Use a Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. This gradual decrease in solvent concentration can help maintain solubility.

    • pH Adjustment: For certain assays, adjusting the pH of the aqueous medium to a range where this compound is more soluble might be an option, provided it does not affect the experimental outcome.

    • Utilize Solubility Enhancers: Consider the use of solubility-enhancing excipients such as cyclodextrins if they do not interfere with the assay.

Issue 2: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in the prepared solutions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock on the day of the experiment. Avoid storing diluted aqueous solutions.[3]

    • Protect from Light: this compound can be light-sensitive. Prepare and store stock solutions in amber tubes or tubes wrapped in foil.

    • Control Storage Conditions: Store stock solutions at -20°C or lower to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Visualizations

G Experimental Workflow: this compound Stock Solution Preparation cluster_start Start cluster_dissolution Dissolution cluster_storage Storage cluster_usage Assay Preparation start Weigh this compound Powder dissolve Add Sterile DMSO (~30 mg/mL) start->dissolve vortex Vortex Until Completely Dissolved dissolve->vortex aliquot Aliquot into Amber Tubes vortex->aliquot store Store at -20°C, Protected from Light aliquot->store dilute Prepare Serial Dilutions in Assay Medium store->dilute Day of Experiment end Use in In Vitro Assay dilute->end

Caption: Workflow for preparing a this compound stock solution.

G Troubleshooting Logic: this compound Precipitation cluster_concentration Concentration Issues cluster_solvent Solvent System cluster_dilution Dilution Method cluster_solution Resolution start Precipitation Observed in Aqueous Medium check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the final concentration check_conc->reduce_conc Yes check_solvent Is the co-solvent (e.g., DMSO) percentage too low? check_conc->check_solvent No solution Precipitation Resolved reduce_conc->solution increase_solvent Increase co-solvent % (check cell tolerance) check_solvent->increase_solvent Yes check_dilution Was a single, large dilution step used? check_solvent->check_dilution No increase_solvent->solution serial_dilution Use a stepwise serial dilution check_dilution->serial_dilution Yes check_dilution->solution No serial_dilution->solution

Caption: Troubleshooting workflow for this compound precipitation.

References

Strategies to overcome cefixime resistance in clinical isolates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome cefixime resistance in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance observed in clinical isolates?

A1: this compound resistance in clinical isolates is primarily driven by several mechanisms that can vary by bacterial species. The most common mechanisms include:

  • Enzymatic Degradation: Production of β-lactamase enzymes, particularly Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-lactamases, is a major factor in Enterobacteriaceae like Escherichia coli and Klebsiella pneumoniae.[1][2] These enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive.

  • Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs), the molecular targets of β-lactam antibiotics, reduce the binding affinity of this compound. This is a key mechanism in Neisseria gonorrhoeae, often due to the acquisition of mosaic penA genes which encode for a modified PBP-2.[3][4][5]

  • Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its PBP target. Mutations in the repressor gene mtrR in N. gonorrhoeae can lead to the overexpression of the MtrC-MtrD-MtrE efflux pump.[3][4]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as mutations in porin channels (porB mutations in N. gonorrhoeae), can limit the influx of this compound into the cell.[4]

Q2: How can I determine if my clinical isolate is resistant to this compound and what are the standard breakpoints?

A2: Determining this compound resistance involves antimicrobial susceptibility testing (AST). Standard methods include broth microdilution, agar (B569324) dilution, and disk diffusion. The results are interpreted using clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Breakpoints can differ between organizations and are updated periodically. It is crucial to consult the latest guidelines.[6]

Table 1: this compound Clinical Breakpoints (μg/mL)

Organism Group EUCAST Breakpoints (μg/mL) CLSI Breakpoints (μg/mL)
Neisseria gonorrhoeae S ≤0.125; R >0.125[7] S ≤0.25[7]

| Enterobacteriaceae | S ≤1; R >1 | S ≤1; R ≥4 |

S = Susceptible; R = Resistant. Note: CLSI does not currently define "Resistant" or "Intermediate" breakpoints for N. gonorrhoeae.[5][7]

For disk diffusion, proposed interpretive criteria for a 5-µg this compound disk are: Susceptible ≥21 mm, Intermediate 18-20 mm, and Resistant ≤17 mm.[8]

Q3: What are the most promising combination therapies to overcome this compound resistance?

A3: Combining this compound with a second agent can restore its efficacy. This approach aims to inhibit the resistance mechanism or create a synergistic antibacterial effect.

  • β-Lactamase Inhibitors: For ESBL-producing isolates, combining this compound with a β-lactamase inhibitor like clavulanic acid is a primary strategy. Clavulanic acid can significantly reduce the Minimum Inhibitory Concentration (MIC) of this compound, restoring its activity against resistant E. coli and K. pneumoniae.[9]

  • Other Antibiotics:

    • Azithromycin (B1666446): The combination of this compound and azithromycin has shown synergistic and additive effects against respiratory pathogens and is a recommended dual therapy for N. gonorrhoeae to improve efficacy and curb the spread of resistance.[3][10][11]

    • Amoxicillin (B794): A combination of this compound and amoxicillin has demonstrated synergistic effects against penicillin-resistant Streptococcus pneumoniae (PRSP).[12][13]

Table 2: Efficacy of this compound Combination Therapies

Combination Target Organism Key Finding Efficacy Data
This compound + Clavulanic Acid ESBL-producing E. coli & K. pneumoniae Clavulanate addition caused >2-fold MIC decreases for this compound.[9] For E. coli, 10 of 12 isolates became susceptible at a 1:1 ratio.[9]
This compound + Amoxicillin Penicillin-Resistant S. pneumoniae Synergistic activity observed in vitro and in vivo.[12][13] Mean Fractional Inhibitory Concentration (FIC) Index: 0.60.[12][13]

| this compound + Azithromycin | K. pneumoniae, M. catarrhalis, S. pneumoniae, H. influenzae | Synergy and additive effects were observed in 66% and 34% of isolates, respectively.[11] | FIC Index ≤0.5 (Synergy) or >0.5 to 1 (Additive).[11] |

Troubleshooting Guide

Q4: My in-vitro synergy testing with a β-lactamase inhibitor is not showing a significant reduction in this compound MIC. What are the potential reasons?

A4: If you are not observing the expected synergistic effect, consider the following possibilities:

  • Resistance Mechanism is Not β-Lactamase Mediated: The isolate may possess non-enzymatic resistance mechanisms, such as PBP target modification or active efflux pumps, which are not affected by a β-lactamase inhibitor.

  • Type of β-Lactamase: The isolate might produce a β-lactamase that is not effectively inhibited by the chosen partner drug (e.g., some AmpC enzymes or metallo-β-lactamases).

  • Multiple Resistance Mechanisms: The isolate could harbor multiple resistance mechanisms simultaneously. While the β-lactamase may be inhibited, other mechanisms (e.g., porin loss) could still confer a high level of resistance.

  • Experimental Setup:

    • Incorrect Inhibitor Concentration: Ensure the concentration of the inhibitor is optimal. A fixed concentration is often used in these assays.

    • Inoculum Effect: A high bacterial inoculum can sometimes overwhelm the inhibitor, leading to apparent resistance. Standardize the inoculum size as per CLSI/EUCAST guidelines.

    • Drug Stability: Verify the stability of both this compound and the inhibitor in the chosen broth medium and incubation conditions.

Q5: What are some novel adjuvants and natural compounds that can be explored to potentiate this compound activity?

A5: Research is ongoing to identify non-antibiotic adjuvants that can reverse resistance. These compounds typically target bacterial processes that contribute to resistance or survival.

  • Efflux Pump Inhibitors (EPIs): These compounds block the activity of efflux pumps, increasing the intracellular concentration of the antibiotic. While many are still in preclinical development, they represent a promising strategy.

  • Natural Compounds: Several natural products have demonstrated antimicrobial and resistance-modifying activity.[14][15]

    • Polyphenols: Compounds like curcumin (B1669340) (from turmeric) and emodin (B1671224) (from rhubarb) have been shown to inhibit the growth and biofilm formation of multidrug-resistant bacteria.[16][17]

    • Alkaloids: Extracts rich in alkaloids have shown activity against resistant pathogens like S. aureus and K. pneumoniae.[16]

    • Flavonoids: Quercetin, kaempferol, and epigallocatechin gallate are examples of flavonoids with known antimicrobial properties.[16]

These compounds can be tested in combination with this compound using synergy assays to identify potential resistance-breaking activity.[16]

Experimental Protocols & Visualizations

Q6: What is a standard protocol for performing a checkerboard synergy test?

A6: The checkerboard assay is a common in-vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Methodology: Broth Microdilution Checkerboard

  • Preparation: Prepare stock solutions of this compound (Drug A) and the test compound (Drug B) at a concentration at least 10 times the final desired maximum concentration.

  • Plate Setup: Use a 96-well microtiter plate. Dispense 50 µL of sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) into each well.

  • Drug Dilution (Drug A): Create a serial two-fold dilution of Drug A along the x-axis of the plate. Start by adding 50 µL of the highest concentration of Drug A to the first column, mix, and transfer 50 µL to the next column, repeating across the plate.

  • Drug Dilution (Drug B): Create a serial two-fold dilution of Drug B along the y-axis. Add 50 µL of the highest concentration of Drug B to the top row, mix, and transfer 50 µL to the row below, repeating down the plate. The result is a grid of wells containing unique concentration combinations of both drugs.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. Include growth control (no drugs) and sterility control (no bacteria) wells.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: Determine the MIC of each drug alone and the MIC of each drug in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

  • Calculation: Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

Cefixime_Resistance_Mechanisms cluster_cell Bacterial Cell This compound This compound (Extracellular) beta_lactamase β-Lactamase (e.g., ESBL) Degradation This compound->beta_lactamase Inactivation porin_loss Porin Channel Mutation/Loss This compound->porin_loss in_cell This compound->in_cell Enters Cell outer_membrane inner_membrane pbp Penicillin-Binding Protein (PBP) inhibition Inhibition pbp->inhibition pbp_mutation PBP Target Modification (penA) pbp->pbp_mutation cell_wall Cell Wall Synthesis lysis Cell Lysis cell_wall->lysis inhibition->cell_wall efflux_pump Efflux Pump (e.g., MtrD) pbp_mutation->pbp Prevents Binding porin_loss->in_cell Reduced Entry in_cell->pbp Binds to in_cell->efflux_pump Export

Caption: Key mechanisms of bacterial resistance to this compound.

Checkerboard_Workflow A 1. Prepare Drug & Inoculum - Serial dilutions of this compound (Drug A) - Serial dilutions of Adjuvant (Drug B) - Standardized bacterial inoculum (0.5 McFarland) B 2. Set up 96-Well Plate Dispense Drug A dilutions (horizontally) Dispense Drug B dilutions (vertically) A->B C 3. Inoculate Plate Add standardized inoculum to all wells (Final concentration ~5x10^5 CFU/mL) B->C D 4. Incubate 16-20 hours at 37°C C->D E 5. Read Results Visually inspect for turbidity. Determine MIC for each drug alone and in combination. D->E F 6. Calculate FIC Index FICI = FIC(A) + FIC(B) FIC(A) = MIC(A)combo / MIC(A)alone E->F G 7. Interpret Interaction F->G H Synergy (FICI ≤ 0.5) G->H I Additive / Indifference (0.5 < FICI ≤ 4.0) G->I J Antagonism (FICI > 4.0) G->J

Caption: Experimental workflow for the checkerboard synergy assay.

Troubleshooting_Flowchart start Start: this compound-resistant clinical isolate q_species Identify bacterial species start->q_species ngo N. gonorrhoeae q_species->ngo N. gonorrhoeae entero Enterobacteriaceae (E. coli, K. pneumoniae) q_species->entero Enterobacteriaceae ngo_mech Resistance likely via penA mutation and/or efflux (mtrR) ngo->ngo_mech ngo_strat Strategy: Test this compound + Azithromycin combination therapy ngo_mech->ngo_strat entero_mech Test for ESBL production (e.g., double-disk synergy test) entero->entero_mech q_esbl ESBL Positive? entero_mech->q_esbl esbl_pos Strategy 1: Test this compound + β-Lactamase Inhibitor (e.g., Clavulanic Acid) q_esbl->esbl_pos Yes esbl_neg Resistance may be AmpC, efflux, or porin loss q_esbl->esbl_neg No esbl_neg_strat Strategy 2: Explore novel adjuvants (e.g., EPIs) or alternative antibiotics esbl_neg->esbl_neg_strat

Caption: Decision tree for selecting a strategy against this compound resistance.

References

Technical Support Center: Cefixime Stability and In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and in vitro activity of cefixime.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining this compound stability in aqueous solutions?

A1: this compound exhibits its greatest stability in the pH range of 4 to 7.[1] Hydrolysis of this compound follows pseudo-first-order kinetics and is slow within this range.[1] Outside of this range, its degradation rate increases, particularly in alkaline conditions.

Q2: How does pH affect the antibacterial activity of this compound?

A2: The in vitro antibacterial activity of this compound is not significantly affected by pH within the range of 5 to 8.[2] This suggests that variations in pH within this physiological range are unlikely to compromise its efficacy in in vitro testing environments.

Q3: What are the primary degradation pathways for this compound at different pH values?

A3: The degradation of this compound is pH-dependent. Under acidic conditions (pH < 4), the primary degradation products are three lactones formed from intramolecular cyclization.[1] In alkaline conditions (pH > 7), the main degradation products are a β-lactam ring-opened product and a 7-epimer.[1] In neutral conditions, an aldehyde derivative involving the 7-acyl moiety is a major degradation product.[1] The initial step in the principal degradation pathways involves the cleavage of the β-lactam ring.[1]

Q4: Can buffer components influence the degradation rate of this compound?

A4: Yes, buffer components can catalyze the degradation of cephalosporins. While specific catalytic effects on this compound were not detailed in the provided search results, a study on cefepime (B1668827), another cephalosporin, showed that formate, acetate, phosphate (B84403), and borate (B1201080) buffers can accelerate degradation.[3] It is crucial to consider potential buffer catalysis when designing stability studies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent MIC values for this compound across experiments. Variation in the pH of the culture medium. Although this compound's activity is stable from pH 5-8, significant deviations outside this range could be a factor.Ensure the pH of the growth medium is consistently buffered and verified before each experiment. Prepare fresh media for each set of experiments to avoid pH drift.
Loss of this compound potency in prepared stock solutions. Improper storage pH and/or temperature. This compound is susceptible to hydrolysis, especially at alkaline pH and elevated temperatures.Prepare stock solutions in a buffer with a pH between 4 and 7. Store stock solutions at recommended temperatures (e.g., refrigerated or frozen) and use them within their validated stability period.
Appearance of unknown peaks in HPLC analysis of this compound samples. Degradation of this compound due to pH instability.Analyze the degradation products to identify the degradation pathway (acidic, alkaline, or neutral). Adjust the pH of the sample matrix to be within the stable range (pH 4-7) to minimize further degradation.
Precipitation of this compound in the experimental setup. The pH of the solution may be near the isoelectric point of this compound, reducing its solubility.Adjust the pH of the solution to a value where this compound is sufficiently soluble. The use of co-solvents, after verifying they do not impact stability or activity, could also be considered.

Data Presentation

Table 1: Summary of this compound Degradation under Different pH and Temperature Conditions

Condition Temperature Time Degradation (%) Reference
0.01 M NaOH80°C1 hour~25%[4]
0.1 M NaOH80°C4 hours100%[4]
0.1 N NaOH80°C30 minutes>98%
0.01 N NaOH80°C8 hours~60%
0.01 M HCl80°C2.5 hours~25%[4]
0.1 M HCl80°C7 hours100%[4]
0.1 N HCl80°C7 hours~50%

Experimental Protocols

1. Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general procedure for determining the stability of this compound in aqueous solutions at various pH values.

  • Materials:

    • This compound trihydrate reference standard

    • HPLC grade water, acetonitrile, and methanol

    • Buffer salts (e.g., phosphate, acetate) to prepare buffers of different pH

    • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1, 4, 7, 9).

    • This compound Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Dilute the stock solution with the respective buffers to achieve the desired final concentration.

    • Incubation: Incubate the prepared this compound solutions at a constant temperature (e.g., 25°C).

    • Sampling: Withdraw aliquots from each solution at predetermined time intervals.

    • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example mobile phase could be a mixture of a phosphate buffer and an organic solvent like acetonitrile.[5] Detection is typically performed using a UV detector.

    • Data Analysis: Quantify the remaining this compound concentration at each time point. Calculate the degradation rate constant and half-life by plotting the natural logarithm of the concentration versus time, which should yield a linear relationship for pseudo-first-order kinetics.[1]

2. Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol describes the broth microdilution method for assessing the in vitro antibacterial activity of this compound.

  • Materials:

    • This compound trihydrate

    • Bacterial strains of interest

    • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

    • Sterile 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

    • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the microtiter plate.

    • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

    • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at a specific wavelength.

Visualizations

Cefixime_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Prepare this compound Stock Solution mix Dilute this compound in Buffers start->mix buffers Prepare Buffers at Various pH buffers->mix incubate Incubate at Constant Temperature mix->incubate sample Sample at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc data Quantify this compound Concentration hplc->data kinetics Determine Degradation Kinetics data->kinetics

Caption: Workflow for this compound Stability Testing.

Cefixime_Degradation_pH cluster_acidic Acidic pH (<4) cluster_neutral Neutral pH (≈7) cluster_alkaline Alkaline pH (>7) This compound This compound lactones Three Lactone Products This compound->lactones Degradation aldehyde Aldehyde Derivative This compound->aldehyde Degradation ring_opened β-Lactam Ring-Opened Product This compound->ring_opened Degradation epimer 7-Epimer ring_opened->epimer

Caption: this compound Degradation Pathways by pH.

References

Methods for removing cefixime impurities from research samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for removing cefixime impurities from research samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound research samples?

A1: this compound samples can contain several types of impurities arising from synthesis, degradation, or storage.[1][2] These are broadly categorized as:

  • Process-Related Impurities: These include residual starting materials, intermediates from the synthetic route, and by-products from side reactions.[1] A common process impurity is 7-ACA (7-aminocephalosporanic acid).[1]

  • Degradation Impurities: These form when this compound breaks down due to factors like hydrolysis, oxidation, or exposure to light and heat.[1][3] Examples include products with a hydrolyzed β-lactam ring and various isomers or epimers.[1] Specific degradation impurities identified in pharmacopoeias include impurities A, B, D, and E.[3][4]

  • Elemental Impurities: These are trace metals that may be introduced from manufacturing equipment or reagents.[1]

Q2: Which analytical techniques are most suitable for detecting and quantifying this compound impurities?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both identifying and quantifying impurities in this compound.[1][3][5][6] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[1][3]

Q3: What are the primary laboratory-scale methods for purifying this compound?

A3: The primary methods for purifying this compound in a research setting are:

  • Crystallization: This is a highly effective method for purifying this compound crude product.[7][8] Techniques include reactive crystallization and anti-solvent precipitation.[9][10]

  • Chromatography: Column chromatography is a common technique for separating this compound from its impurities.[11] High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative-scale purification.[3][12]

  • Liquid-Liquid Extraction: This method is often used for sample clean-up prior to analysis or as a preliminary purification step.[12][13]

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Suggested Solution
Low Crystal Yield Incomplete precipitation due to incorrect pH.Carefully monitor and adjust the pH of the solution. For this compound, precipitation is often optimal within a narrow pH range of 2.2 to 3.5.[7][11] Use an on-line pH meter for real-time monitoring and make gradual additions of acid to maintain the target pH.[7]
Improper solvent to solute ratio.The volume of the solvent relative to the amount of this compound salt is crucial. Ratios of 10:1 to 50:1 (ml/g) are often used.[7] Optimize this ratio for your specific conditions.
Crystallization temperature is too high.Perform crystallization at lower temperatures (e.g., 0-10°C) to decrease the solubility of this compound and promote precipitation.[8]
Poor Crystal Quality (e.g., amorphous solid) Precipitation is too rapid.Slow down the addition of the anti-solvent or the acid used for pH adjustment. Allow for a period of crystal "breeding" or maturation by halting the addition and stirring.[9]
Presence of polymeric impurities.Treat the this compound solution with activated carbon to decolorize and remove certain impurities before initiating crystallization.[7]
High Impurity Content in Crystals Inefficient removal of soluble impurities.Ensure thorough washing of the filtered crystals with pure water or an appropriate solvent to remove residual mother liquor containing dissolved impurities.[8]
HPLC Purification Issues
Problem Possible Cause Suggested Solution
Poor Separation of this compound from Impurities Inappropriate mobile phase composition.Optimize the mobile phase. A common mobile phase for this compound analysis consists of a buffer (e.g., phosphate (B84403) or tetrabutylammonium (B224687) hydroxide) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[3][4][5][6] Adjusting the ratio of the components and the pH of the buffer can significantly improve resolution.
Incorrect column selection.A C18 reversed-phase column is most commonly used for this compound and its impurities.[3][6][12] Ensure the column is in good condition.
Peak Tailing or Asymmetry Presence of acidic components in the mobile phase.The addition of a small amount of an acid like formic acid to the mobile phase can improve peak shape for this compound.[3]
Column overload.Reduce the amount of sample injected onto the column.
Co-elution of Impurities Isocratic elution is insufficient for complex mixtures.Employ a gradient elution program, varying the mobile phase composition over time, to improve the separation of multiple impurities.[4]

Experimental Protocols

Protocol 1: Purification of this compound by Crystallization

This protocol is based on a method involving pH adjustment to induce crystallization.[7][8]

  • Dissolution:

    • Prepare a suspension of the this compound crude product in water at a temperature between 38-45°C. A typical ratio is 1g of crude this compound to 17-25 mL of water.[8]

    • Add an alkali solution (e.g., sodium hydroxide (B78521) or sodium bicarbonate) dropwise while stirring until the this compound dissolves completely and the solution is clear. Maintain the pH at or below 9.0.[8]

  • Filtration (Optional):

    • If the solution is not perfectly clear, filter it to remove any insoluble matter.

  • Crystallization:

    • Cool the clear this compound solution to between 0-10°C.[8]

    • Slowly add an acid (e.g., hydrochloric acid or glacial acetic acid) dropwise with continuous stirring to adjust the pH.[7][8]

    • Initially, adjust the pH to a range of 6.0-7.0 for an initial crystallization phase.[8]

    • For finer control and higher purity, continue to slowly add acid to bring the pH down to a final range of 2.4-3.5.[7][8] Use an online pH meter to carefully control the rate of acid addition and maintain the pH within this narrow range.

    • Allow the solution to stir at this pH for at least 30-60 minutes to ensure complete crystallization.[7][8]

  • Isolation and Drying:

    • Filter the precipitated this compound crystals using centrifugal filtration or vacuum filtration.[8]

    • Wash the crystals multiple times with pure water.[8]

    • Dry the purified this compound crystals under a vacuum at approximately 40°C for 8 hours.[8]

Quantitative Parameters for Crystallization:

ParameterValueReference
Temperature0 - 40 °C[7]
pH for Precipitation2.4 - 3.5[7][8]
Water to Crude this compound Ratio17:1 - 25:1 (ml/g)[8]
Purity (Post-Purification)> 99.7%[8]
Yield~ 93%[8]
Protocol 2: Analytical HPLC Method for Impurity Profiling

This protocol outlines a typical reversed-phase HPLC method for the separation and detection of this compound and its related substances.[3][6]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

    • Detector: UV detector set at an appropriate wavelength (e.g., 254 nm or 289 nm).[4][14]

    • Column Temperature: Ambient or controlled at 40°C.[3]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. An example is water:acetonitrile (85:15 v/v) with 0.5% formic acid.[3]

    • Another common mobile phase is a buffer of sodium dihydrogen phosphate with methanol (65:35 v/v), with the pH adjusted to 2.75 with phosphoric acid.[6]

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 100 µg/mL).[14]

  • Chromatographic Run:

    • Set the flow rate to 1.0 mL/min.[6]

    • Inject 20 µL of the sample solution.[12][14]

    • Run the analysis and record the chromatogram.

  • Data Analysis:

    • Identify the this compound peak and any impurity peaks based on their retention times.

    • Quantify the impurities using area normalization or by comparison to reference standards.

Typical HPLC Parameters:

ParameterValueReference
ColumnC18 (250 x 4.6 mm, 5 µm)[3]
Mobile Phase ExampleWater:Acetonitrile (85:15 v/v) with 0.5% Formic Acid[3]
Flow Rate1.0 - 1.2 mL/min[3][6]
Detection Wavelength254 nm or 289 nm[4][14]
Injection Volume20 µL[12][14]

Visualized Workflows

Cefixime_Crystallization_Workflow start This compound Crude Suspension in Water dissolution Add Alkali (e.g., NaOH) to pH <= 9.0 start->dissolution clear_solution Clear this compound Solution dissolution->clear_solution cooling Cool to 0-10°C clear_solution->cooling ph_adjustment Slowly Add Acid (e.g., HCl) to pH 2.4-3.5 cooling->ph_adjustment crystallization Stir for 30-60 min (Crystallization) ph_adjustment->crystallization filtration Filter Crystals crystallization->filtration washing Wash Crystals with Pure Water filtration->washing drying Vacuum Dry at 40°C washing->drying end_product Purified This compound Crystals drying->end_product

Caption: Workflow for this compound Purification by Crystallization.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare & Degas Mobile Phase inject Inject 20µL Sample into HPLC System prep_mobile_phase->inject prep_sample Dissolve this compound Sample in Mobile Phase prep_sample->inject separation Separation on C18 Column inject->separation detection UV Detection (e.g., 289 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Identify & Quantify Impurity Peaks chromatogram->analysis report Generate Purity Report analysis->report

Caption: Workflow for HPLC Analysis of this compound Impurities.

References

Optimizing storage conditions for cefixime stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal preparation, storage, and handling of cefixime stock solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695).[1] For aqueous, organic solvent-free solutions, this compound can be dissolved directly in aqueous buffers, although its solubility is limited (approximately 0.2 mg/mL in PBS, pH 7.2).[1] The choice of solvent depends on the experimental requirements and desired concentration. Methanol (B129727) is also commonly used for preparing standard stock solutions for analytical purposes.[2]

Q2: What is the recommended storage temperature for this compound solid and stock solutions?

A2: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] For stock solutions, it is recommended to store them at -20°C or -80°C to minimize degradation. Aqueous solutions are particularly unstable and should be prepared fresh before use; it is not recommended to store them for more than one day.[1]

Q3: How long can I store this compound stock solutions?

A3: The stability of this compound stock solutions depends on the solvent, storage temperature, and pH. For long-term storage (up to 1 month), aliquoting stock solutions in an anhydrous solvent like DMSO and storing at -20°C or -80°C is advisable.[3] Aqueous solutions are prone to hydrolysis and should be used immediately.[1] The rate of degradation is accelerated at higher temperatures and in alkaline or strongly acidic conditions.[4][5]

Q4: Should I protect this compound stock solutions from light?

A4: Yes, this compound is susceptible to photodegradation.[6][7] It is crucial to protect both solid this compound and its solutions from light by storing them in amber vials or containers wrapped in aluminum foil.[3][8]

Troubleshooting Guide

Issue 1: My this compound stock solution has changed color (e.g., turned yellow or brown).

  • Cause: A color change is a visual indicator of chemical degradation.[3] This suggests a loss of potency and the formation of degradation byproducts.

  • Solution: Discard the solution. A degraded solution will lead to inaccurate and unreliable experimental results. Prepare a fresh stock solution from solid this compound.

Issue 2: I am observing precipitate in my this compound stock solution after thawing.

  • Cause: This can be due to the low solubility of this compound in certain solvents, especially aqueous buffers, or concentration exceeding the solubility limit upon temperature change.

  • Solution:

    • Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.

    • If the precipitate persists, it may indicate degradation or that the concentration is too high for the solvent. Consider preparing a new stock solution at a lower concentration or using a different solvent with higher solubility, such as DMSO or DMF.[1]

Issue 3: My experimental results are inconsistent when using a previously prepared this compound stock solution.

  • Cause: Inconsistent results are often a sign of solution degradation. This compound is susceptible to hydrolysis, especially in aqueous solutions and at non-optimal pH.[9][10] Repeated freeze-thaw cycles can also accelerate degradation.

  • Solution:

    • Prepare fresh solutions: For critical experiments, always prepare fresh aqueous dilutions from a frozen stock in an organic solvent.

    • Aliquot stock solutions: To avoid multiple freeze-thaw cycles, aliquot the main stock solution into single-use volumes.[3]

    • Verify solution integrity: If degradation is suspected, the concentration and purity of the stock solution can be verified using analytical methods like High-Performance Liquid Chromatography (HPLC).[3]

Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO~30 mg/mL[1]
DMF~30 mg/mL[1]
Ethanol~5 mg/mL[1]
PBS (pH 7.2)~0.2 mg/mL[1]
MethanolSufficient for 1 mg/mL[2]
WaterVery slightly soluble[11]

Table 2: Factors Affecting this compound Stability in Solution

FactorEffect on StabilityRecommendationsReferences
pH Most stable around pH 4-7. Rapid degradation in alkaline (basic) and, to a lesser extent, acidic conditions.Maintain the pH of aqueous solutions within the stable range if possible for the experiment.[9][10]
Temperature Degradation rate increases with temperature.Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to room temperature or higher.[3][5][6]
Light Susceptible to photodegradation.Store in light-protected containers (e.g., amber vials).[6][7][8]
Solvent Stability is greater in organic solvents compared to aqueous solutions. Stability in pure solvents is ranked as acetone (B3395972) > ethanol > methanol > water.For storage, use an anhydrous organic solvent like DMSO. Prepare aqueous dilutions fresh.[3][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials: this compound (solid), Dimethyl Sulfoxide (DMSO, anhydrous), sterile polypropylene (B1209903) tubes.

  • Procedure:

    • Weigh the desired amount of solid this compound in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 30 mg/mL).

    • Vortex thoroughly until the solid is completely dissolved. Purging with an inert gas before sealing is recommended to displace oxygen.[1]

    • Aliquot the stock solution into single-use, light-protected (amber) sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol is used to intentionally degrade the drug substance to understand its degradation pathways and to develop stability-indicating analytical methods.

  • Preparation of this compound Stock: Prepare a 1 mg/mL stock solution of this compound in methanol.[5]

  • Acidic Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at 80°C and take samples at various time points (e.g., 1, 3, 5, 7 hours).[5]

    • Neutralize the samples with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate at 80°C and take samples at various time points (e.g., 15, 30 minutes).[5]

    • Neutralize the samples with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and take samples at various time points (e.g., 2, 4, 8, 24 hours).[6]

  • Photodegradation:

    • Expose a portion of the stock solution in a transparent container to direct sunlight or a UV lamp (254 nm).[5][7]

    • Take samples at various time points (e.g., 30, 60, 90, 120, 150 minutes).[7]

  • Analysis: Analyze the stressed samples and an unstressed control using a stability-indicating HPLC method to quantify the remaining this compound and identify degradation products.

Visualizations

Cefixime_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh Weigh Solid this compound dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use, Light-Protected Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Fresh Aqueous Dilutions for Experiments thaw->dilute

Caption: Recommended workflow for preparing and handling this compound stock solutions.

Cefixime_Degradation_Pathways cluster_stressors Stress Conditions This compound This compound Degradation_Products Degradation Products (Loss of Activity) Alkaline_pH Alkaline pH Alkaline_pH->Degradation_Products β-lactam cleavage Acidic_pH Acidic pH Acidic_pH->Degradation_Products Lactone formation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation_Products Oxidation Light_UV Light / UV Light_UV->Degradation_Products Photodegradation Temperature High Temperature Temperature->Degradation_Products Accelerates all pathways

References

Technical Support Center: Cefixime Nanosuspensions for Enhanced Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the development of cefixime nanosuspensions to improve dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound nanosuspensions?

A1: The primary challenge with this compound is its low aqueous solubility, which leads to poor dissolution and variable oral bioavailability of about 40-50%.[1][2] Developing a stable nanosuspension requires overcoming the tendency of nanoparticles to aggregate, which can be caused by Ostwald ripening during preparation or storage.[1][3] Selecting the appropriate stabilizer and optimizing the manufacturing process parameters are critical to producing a physically stable nanosuspension with the desired particle size and dissolution characteristics.[4]

Q2: Which methods are commonly used to prepare this compound nanosuspensions?

A2: Common methods for preparing this compound nanosuspensions fall into two main categories: "top-down" and "bottom-up" technologies.[5]

  • Top-down methods involve the size reduction of larger drug crystals through mechanical attrition, such as wet media milling.[4]

  • Bottom-up methods involve the precipitation of the drug from a solution. Techniques like sonoprecipitation (a combination of ultrasonication and precipitation) and solvent-antisolvent precipitation are frequently employed for this compound.[6][7][8][9]

Q3: How do stabilizers impact the formulation of this compound nanosuspensions?

A3: Stabilizers are crucial for preventing the aggregation of nanoparticles.[3] They can provide either steric or electrostatic stabilization.[4] The choice and concentration of the stabilizer significantly affect the final particle size and stability of the nanosuspension.[6] For example, studies have shown that stabilizers like polyvinylpyrrolidone (B124986) (PVP) and sodium lauryl sulfate (B86663) (SLS) can be effective in reducing the particle size of this compound nanosuspensions.[6] However, inappropriate stabilizer selection can lead to the formation of large agglomerated particles.[6]

Q4: What is the expected outcome of converting this compound into a nanosuspension in terms of dissolution?

A4: Converting this compound into a nanosuspension significantly enhances its dissolution rate. The reduction in particle size to the nanometer range increases the surface area of the drug, leading to a higher dissolution velocity as described by the Noyes-Whitney equation.[4] For instance, one study demonstrated that over 85% of this compound from a nanosuspension dissolved within one minute, whereas unprocessed this compound only reached about 20% dissolution after 15 minutes.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Large and aggregated particles in the nanosuspension. Inappropriate choice or concentration of stabilizer.Screen different types of stabilizers (e.g., PVP, SLS, HPMC) at various concentrations to find the optimal combination for steric or electrostatic stabilization.[6]
Unoptimized process parameters (e.g., sonication power, stirring speed).Optimize process parameters such as sonication amplitude and time, or the speed of the homogenizer to ensure sufficient energy input for particle size reduction.
Low yield of nanosuspension after preparation. Poor precipitation or significant loss of material during processing.Adjust the solvent/antisolvent ratio and the rate of addition of the antisolvent to control the precipitation process. In sonoprecipitation, the power input and the interval of acid addition can influence the yield.[6]
Physical instability of the nanosuspension upon storage (e.g., crystal growth, sedimentation). Ostwald ripening or insufficient stabilization.Select a stabilizer that effectively adsorbs onto the drug particle surface to prevent crystal growth. A combination of stabilizers may provide better long-term stability.[3] Consider lyophilization (freeze-drying) of the nanosuspension to create a stable solid powder for reconstitution.[1]
Inconsistent dissolution profiles between batches. Variability in particle size distribution.Tightly control the manufacturing process parameters to ensure batch-to-batch consistency in particle size and polydispersity index (PDI). Implement in-process controls for particle size analysis.
Changes in the crystalline state of the drug.Characterize the solid state of the this compound nanoparticles using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to ensure a consistent crystalline or partially amorphous form.[1]

Quantitative Data Summary

Table 1: Effect of Stabilizer Type and Concentration on this compound Nanoparticle Size

StabilizerConcentration (mg)Resulting Particle Size Range (nm)Reference
HPMC (E15)25-150926 - 1423 (agglomerated)[6]
HPMC (E50)25-1501002 - 2105 (agglomerated)[6]
NaDC25-150369 - 400[6]
NaCMC25-1502005 - 2670 (agglomerated)[6]
PVP25-150208 - 514[6]
SLS25-150190 - 685[6]

HPMC: Hydroxypropyl methylcellulose, NaDC: Sodium deoxycholate, NaCMC: Sodium carboxymethylcellulose, PVP: Polyvinylpyrrolidone, SLS: Sodium lauryl sulfate.

Table 2: Dissolution Comparison of this compound Formulations

FormulationTime (min)% Drug DissolvedReference
Optimal Nanosuspension1> 85%[6]
Optimal Nanosuspension15100%[6]
Unprocessed this compound15~ 20%[6]
Physical Mixture (this compound + PVP)15~ 20%[6]

Experimental Protocols

1. Preparation of this compound Nanosuspension by Sonoprecipitation

This protocol describes a bottom-up method for preparing this compound nanosuspensions.

  • Step 1: Dissolution. Disperse 150 mg of this compound and the selected stabilizer (e.g., PVP or SLS) in 20 mL of distilled water.[6] Adjust the pH to 11 with 1M NaOH to completely dissolve the this compound.[6]

  • Step 2: Sonication. Place the solution in an ice-water bath and sonicate using an ultrasonic probe. A typical setting is a power input of 280 W and a cycle of 1.0 per second.[6]

  • Step 3: Precipitation. Initiate precipitation by adding 85% phosphoric acid drop-wise (e.g., one drop every 20 seconds) while continuing sonication.[6]

  • Step 4: Characterization. Once the nanosuspension is formed, evaluate the particle size and polydispersity index (PDI).[6]

  • Step 5: Solidification (Optional). The nanosuspension can be freeze-dried (lyophilized) for 48 hours to obtain a stable powder.[6]

2. In-Vitro Dissolution Study

This protocol outlines the procedure for evaluating the dissolution rate of this compound nanosuspensions.

  • Apparatus: Use a shaker incubator or a standard dissolution apparatus (e.g., USP Apparatus 2 - paddle).

  • Dissolution Medium: Prepare a phosphate (B84403) buffer (PBS) with a pH of 7.4.[6]

  • Procedure:

    • Disperse an amount of lyophilized nanosuspension powder equivalent to 250 mg of this compound into 50 mL of the dissolution medium in a sealed vial.[6]

    • Place the vial in a shaker incubator set at 37±0.5°C and 50 rpm.[6]

    • At predetermined time intervals (e.g., 1, 5, 10, 15 minutes), withdraw a 1 mL sample of the dispersion.[6]

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS.[6]

    • Filter the samples and analyze the this compound concentration using a suitable analytical method, such as UV-Vis spectrophotometry.

Visualizations

ExperimentalWorkflow_Sonoprecipitation cluster_preparation Nanosuspension Preparation cluster_characterization Characterization & Downstream Processing start Start: this compound Powder & Stabilizer dissolution 1. Dissolution (Distilled Water, pH 11 with NaOH) start->dissolution sonication 2. Ultrasonication (Ice Bath) dissolution->sonication precipitation 3. Precipitation (Drop-wise Phosphoric Acid) sonication->precipitation nanosuspension This compound Nanosuspension precipitation->nanosuspension characterization 4. Particle Size & PDI Analysis nanosuspension->characterization lyophilization 5. Lyophilization (Optional) characterization->lyophilization final_product Lyophilized Powder lyophilization->final_product

Caption: Experimental workflow for preparing this compound nanosuspension via sonoprecipitation.

LogicalRelationship_Dissolution cluster_problem Core Problem cluster_approach Formulation Approach cluster_outcome Desired Outcome poor_solubility Poor Aqueous Solubility of this compound nanosuspension Formation of Nanosuspension poor_solubility->nanosuspension Leads to particle_size_reduction Particle Size Reduction (to nanometer range) nanosuspension->particle_size_reduction surface_area_increase Increased Surface Area particle_size_reduction->surface_area_increase dissolution_enhancement Enhanced Dissolution Rate surface_area_increase->dissolution_enhancement Results in bioavailability_improvement Improved Oral Bioavailability dissolution_enhancement->bioavailability_improvement

Caption: Logical relationship for improving this compound dissolution via nanosuspension.

References

Validation & Comparative

A Comparative Guide to Spectroscopic Methods for Cefixime Assay Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used spectroscopic methods for the assay of the third-generation cephalosporin (B10832234) antibiotic, Cefixime: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information presented is curated from various scientific studies to assist in selecting the most suitable method for routine quality control and research purposes.

Method Comparison: Performance and Validation Parameters

The selection of an analytical method hinges on its performance characteristics. Both UV-Vis Spectrophotometry and HPLC-UV are robust techniques for the quantification of this compound, each with its own set of advantages. UV-Vis spectrophotometry is often favored for its simplicity, cost-effectiveness, and speed, making it suitable for routine analysis of bulk drug and simple dosage forms.[1][2] HPLC-UV, on the other hand, offers superior selectivity and is the method of choice for analyzing this compound in the presence of degradation products or other active pharmaceutical ingredients.[3][4]

The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2] A summary of these parameters from various studies is presented in the table below to facilitate a direct comparison.

Parameter UV-Visible Spectrophotometry HPLC-UV
Linearity Range (µg/mL) 1 - 600.039 - 1000
Correlation Coefficient (R²) ≥ 0.998≥ 0.999
Accuracy (% Recovery) 98 - 10294.6 - 100.12
Precision (%RSD) < 2%< 3.3%
Limit of Detection (LOD) (µg/mL) 0.03 - 1.080.0195 - 59.3 (ng/mL)
Limit of Quantification (LOQ) (µg/mL) 0.091 - 3.610.039 - 179.8 (ng/mL)

Note: The values presented are a range compiled from multiple sources and can vary based on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the assay of this compound using UV-Vis Spectrophotometry and HPLC-UV.

UV-Visible Spectrophotometry

This method is based on the principle that this compound absorbs UV radiation at a specific wavelength. The amount of absorbed radiation is directly proportional to the concentration of the drug in the solution.

Instrumentation: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.

Reagents and Materials:

Procedure:

  • Solvent Selection: this compound is soluble in various solvents, including methanol, ethanol, acetonitrile, and aqueous buffers.[1][2] Methanol is a commonly used solvent.[2]

  • Preparation of Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the chosen solvent to obtain a stock solution of 1000 µg/mL.[1]

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range (e.g., 2-10 µg/mL).[2]

  • Determination of Absorption Maximum (λmax): Scan a suitable concentration of the standard solution (e.g., 10 µg/mL) in the UV range (200-400 nm) to determine the wavelength of maximum absorbance. The λmax for this compound is typically observed around 287-288 nm.[1][2][5]

  • Calibration Curve: Measure the absorbance of the working standard solutions at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the this compound formulation with a concentration falling within the calibration curve range. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

HPLC-UV Method

This technique separates this compound from other components in the sample matrix using a chromatographic column before its quantification by a UV detector. This provides higher specificity compared to direct spectrophotometry.

Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and data acquisition software.

Reagents and Materials:

  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Phosphate buffer (pH adjusted)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: A common mobile phase is a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[3][6][7] The pH of the buffer and the ratio of the solvents are optimized for a good separation and peak shape. For example, a mobile phase could be a mixture of water:acetonitrile (85:15 v/v) with 0.5% formic acid.[3]

  • Preparation of Standard Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 300 µg/mL).[3]

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to cover the desired concentration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: Typically 1.0 mL/min.[6]

    • Injection Volume: 20 µL.[6]

    • Detection Wavelength: The UV detector is set at the λmax of this compound, often around 254 nm or 288 nm.[7][8]

    • Column Temperature: Maintained at a constant temperature, for instance, 40°C.[8]

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration.

  • Sample Analysis: Prepare the sample solution, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system. Determine the concentration of this compound from the calibration curve based on the peak area.

Workflow and Logical Relationships

To visualize the general process of validating a spectroscopic method for this compound assay, the following workflow diagram is provided.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Literature Review & Method Selection (UV-Vis or HPLC-UV) B Optimization of Parameters (Solvent, Wavelength, Mobile Phase) A->B C Linearity & Range B->C Proceed to Validation D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate Precision) D->E F Specificity / Selectivity E->F G Limit of Detection (LOD) F->G H Limit of Quantification (LOQ) G->H I Robustness H->I J Assay of this compound in Bulk Drug and Formulations I->J Validated Method K Routine Quality Control J->K

Caption: General workflow for spectroscopic assay validation of this compound.

References

Cefixime and Clavulanic Acid: A Synergistic Combination Against Beta-Lactamase-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rising prevalence of antibiotic resistance, particularly mediated by beta-lactamase enzymes, poses a significant threat to the efficacy of beta-lactam antibiotics like Cefixime. This guide provides a comprehensive analysis of the synergistic effect of combining this compound with the beta-lactamase inhibitor Clavulanic acid, offering a viable strategy to restore antibacterial activity against resistant strains.

Mechanism of Synergy: Overcoming Resistance

This compound, a third-generation cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] However, beta-lactamase-producing bacteria can hydrolyze the beta-lactam ring of this compound, rendering it inactive. Clavulanic acid, a potent beta-lactamase inhibitor, "protects" this compound by irreversibly binding to and inactivating these enzymes.[1][2][3] This allows this compound to reach its target, the penicillin-binding proteins (PBPs), and effectively disrupt cell wall synthesis, leading to bacterial cell death.

cluster_bacterium Bacterial Cell This compound This compound BL Beta-Lactamase This compound->BL Hydrolysis (Inactivation) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibition CWS Cell Wall Synthesis PBP->CWS Catalyzes Death Bacterial Cell Death CWS->Death Disruption leads to CA Clavulanic Acid CA->BL Inhibition

Caption: Mechanism of this compound and Clavulanic Acid Synergy.

Comparative In Vitro Efficacy

Numerous studies have demonstrated the enhanced in vitro activity of the this compound-Clavulanic acid combination against various beta-lactamase-producing Gram-negative bacteria. The addition of Clavulanic acid significantly reduces the Minimum Inhibitory Concentration (MIC) of this compound for many resistant isolates, effectively restoring their susceptibility.

Bacterial SpeciesBeta-Lactamase TypeThis compound MIC (μg/mL)This compound + Clavulanic Acid MIC (μg/mL)Fold Decrease in MICReference
Escherichia coliESBL>2560.25 - 8>32 to >1024[4][5]
Klebsiella pneumoniaeESBL>2560.5 - 16>16 to >512[6][7]
Salmonella TyphimuriumESBLResistantSensitiveNot specified[6][7]

Note: MIC values can vary depending on the specific strain and the methodology used. ESBL refers to Extended-Spectrum Beta-Lactamase.

A study evaluating the combination against ESBL-producing E. coli found that the presence of amoxicillin/clavulanate improved the activity of this compound by 128-fold, with 85% of the tested isolates becoming susceptible to the combination.[4] Another study reported that for non-AmpC producing ESBL isolates of E. coli and K. pneumoniae, 100% were sensitive to the this compound-Clavulanic acid combination.[7] However, the combination was not effective against AmpC beta-lactamase producers or against non-fermenters like Pseudomonas aeruginosa and Acinetobacter species.[6][7]

Experimental Protocols

The following outlines a typical experimental workflow for evaluating the synergistic effect of this compound and Clavulanic acid.

cluster_workflow Experimental Workflow Start Bacterial Isolate (Beta-Lactamase Producer) Screening ESBL Screening (e.g., Double-Disk Synergy Test) Start->Screening MIC_this compound MIC Determination (this compound Alone) Screening->MIC_this compound MIC_Combo MIC Determination (this compound + Clavulanic Acid) Screening->MIC_Combo Data_Analysis Data Analysis (Compare MICs, Calculate Fold Decrease) MIC_this compound->Data_Analysis MIC_Combo->Data_Analysis Conclusion Conclusion on Synergy Data_Analysis->Conclusion

Caption: Workflow for Synergy Testing.

Key Experimental Methodologies

1. Bacterial Isolates and Beta-Lactamase Production Screening:

  • Clinical isolates of Gram-negative bacteria such as E. coli and K. pneumoniae are used.[6][8]

  • Screening for Extended-Spectrum Beta-Lactamase (ESBL) production is performed using methods like the double-disk synergy test (DDST) or combination disk tests as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]

2. Antimicrobial Susceptibility Testing (AST):

  • The Minimum Inhibitory Concentrations (MICs) of this compound alone and in combination with a fixed concentration of Clavulanic acid are determined.

  • Common methods include:

    • Broth microdilution: A standardized method for determining MICs in a liquid medium.

    • Agar (B569324) dilution: A method where the antimicrobial agents are incorporated into the agar medium.

    • Disk diffusion (Kirby-Bauer test): Paper disks impregnated with the antibiotics are placed on an agar plate inoculated with the test organism. The diameter of the zone of inhibition is measured.[7][9]

    • E-test (Epsilometer test): A plastic strip with a predefined gradient of antibiotic is placed on an agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip.[4][7][9]

3. Synergy Testing:

  • The synergistic effect is evaluated by comparing the MIC of this compound alone with the MIC of this compound in the presence of Clavulanic acid. A significant reduction in the MIC (typically a four-fold or greater decrease) for the combination is indicative of synergy.[4]

  • The double-disk synergy test can also be used, where a disk of a beta-lactam antibiotic is placed near a disk containing a beta-lactamase inhibitor. An enhancement of the zone of inhibition between the disks suggests synergy.[10]

Conclusion

The combination of this compound and Clavulanic acid demonstrates a significant synergistic effect against many beta-lactamase-producing strains, particularly ESBL-producing Enterobacteriaceae. This combination restores the clinical utility of this compound for treating infections caused by these resistant organisms. The data underscores the importance of beta-lactamase inhibitor combinations in combating antibiotic resistance. For drug development professionals, this highlights a successful strategy for extending the lifespan of existing antibiotics. Researchers can utilize the outlined experimental protocols to further investigate the efficacy of this and other antibiotic-inhibitor combinations against emerging resistant pathogens.

References

A Comparative Guide to Validating Cefixime Purity: qNMR vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) like cefixime is paramount. This compound, a third-generation cephalosporin (B10832234) antibiotic, is widely used to treat a variety of bacterial infections. Its efficacy and safety are directly linked to its purity, making robust and reliable analytical methods for its quantification essential.

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Titration—for the validation of this compound purity. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the key performance parameters for each analytical technique in the context of this compound purity analysis.

Table 1: Comparison of Quantitative Performance in this compound Purity Analysis

ParameterqNMR (Representative)HPLC[1]UV-Vis Spectrophotometry[2]Titration (Representative)
Principle Absolute quantification based on the direct proportionality between signal intensity and the number of protons.Chromatographic separation followed by UV detection.Measurement of light absorbance at a specific wavelength.Neutralization reaction between the acidic drug and a basic titrant.
Accuracy (% Recovery) High (typically 98-102%)97.1 - 99.8%99.8 - 100%High (typically 99-101%)
Precision (% RSD) Excellent (< 1%)< 2.0%< 2.0%Excellent (< 1%)
Linearity Range Wide, dependent on sample solubility5-100 µg/mL1-7 µg/mLDependent on titrant concentration
Limit of Detection (LOD) µg to mg range~0.1 µg/mLNot typically used for impurity detectionNot applicable for impurity detection
Limit of Quantification (LOQ) µg to mg range~0.3 µg/mLNot typically used for impurity detectionNot applicable for impurity detection
Specificity High (discriminates between structurally similar compounds)High (separates this compound from its impurities)Low (any substance absorbing at the same wavelength can interfere)Low (any acidic or basic impurity can interfere)
Sample Throughput ModerateHighHighLow
Solvent Consumption LowHighLowModerate
Primary Method YesNo (requires a certified reference standard)No (requires a certified reference standard)Yes (for acid/base content)

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the reproducibility and validation of any analytical method. Below are the methodologies for qNMR, HPLC, UV-Vis Spectrophotometry, and a representative non-aqueous titration for this compound purity determination.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a specific reference standard of the same compound. The quantification is achieved by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known purity.

Experimental Workflow for qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_sample Accurately weigh This compound sample weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_is->dissolve nmr_acq Acquire 1H-NMR spectrum dissolve->nmr_acq phase_baseline Phase and baseline correction nmr_acq->phase_baseline integrate Integrate analyte and internal standard signals phase_baseline->integrate calc_purity Calculate purity using the qNMR equation integrate->calc_purity

A representative workflow for the determination of this compound purity by qNMR.

qNMR Protocol (Representative)

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid, purity ≥ 99.5%) and add it to the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the 1H-NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation and accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>150:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the acquired spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet of the aminothiazole proton) and a signal from the internal standard (e.g., the singlet of the vinyl protons of maleic acid).

    • Calculate the purity of this compound using the following equation:

      Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for this compound purity analysis and is the official method in several pharmacopoeias.[2] It involves separating this compound from its impurities on a chromatographic column and quantifying it using a UV detector.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition and Processing cluster_calc Purity Calculation prep_mobile Prepare Mobile Phase prep_std Prepare this compound Reference Standard Solution prep_mobile->prep_std prep_sample Prepare this compound Sample Solution prep_mobile->prep_sample hplc_run Inject solutions into HPLC system prep_std->hplc_run prep_sample->hplc_run record_chrom Record Chromatograms hplc_run->record_chrom integrate_peaks Integrate peak areas record_chrom->integrate_peaks calc_purity Calculate purity by comparing sample and standard peak areas integrate_peaks->calc_purity

A typical workflow for HPLC analysis of this compound purity.

HPLC Protocol (Based on USP Monograph) [1]

  • Mobile Phase: A mixture of a suitable buffer (e.g., pH 7.0 phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Detector: UV at 254 nm.

    • Flow Rate: Approximately 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a solution of USP this compound Reference Standard in the mobile phase to a known concentration (e.g., 0.2 mg/mL).

  • Assay Preparation: Prepare a solution of the this compound sample in the mobile phase to a similar concentration as the Standard Preparation.

  • Procedure: Inject the Standard Preparation and Assay Preparation into the chromatograph, record the chromatograms, and measure the peak responses.

  • Calculation: Calculate the purity by comparing the peak area of the this compound in the Assay Preparation to that in the Standard Preparation.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method for the quantification of this compound in bulk and dosage forms. It is based on the principle that this compound absorbs UV radiation at a specific wavelength.

UV-Vis Spectrophotometry Protocol [2]

  • Solvent: Methanol (B129727).

  • Determination of λmax: Scan a dilute solution of this compound in methanol over the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is typically around 287 nm.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in methanol at different known concentrations (e.g., 1, 3, 5, 7 µg/mL).

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the this compound sample in methanol at a concentration that falls within the linear range of the calibration curve. Measure its absorbance at the λmax.

  • Purity Calculation: Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity based on the initial weight of the sample.

Titration

A non-aqueous acid-base titration can be a suitable method for determining the purity of this compound, which has acidic functional groups. This method is a primary method for determining the acid content.

Non-Aqueous Titration Protocol (Representative)

  • Solvent: A suitable non-aqueous solvent such as dimethylformamide (DMF) or a mixture of methanol and acetone.

  • Titrant: A standardized solution of a strong base in a non-aqueous solvent, for example, 0.1 M tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in methanol/isopropanol.

  • Procedure:

    • Accurately weigh a suitable amount of the this compound sample and dissolve it in the chosen solvent.

    • Titrate the solution with the standardized TBAH solution.

    • Determine the endpoint potentiometrically using a suitable electrode system or visually using an appropriate indicator.

  • Calculation: Calculate the purity of this compound based on the volume of titrant consumed, its concentration, and the stoichiometry of the reaction.

Conclusion

The choice of an analytical method for validating this compound purity depends on the specific requirements of the analysis.

  • qNMR stands out as a powerful, primary method that provides absolute quantification without the need for a specific this compound reference standard. Its high specificity and low solvent consumption make it an environmentally friendly and highly reliable technique, particularly valuable for the certification of reference materials and in research and development settings.

  • HPLC is the established, robust, and widely used method for routine quality control. It offers excellent separation of this compound from its impurities, making it ideal for stability-indicating assays.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for the routine assay of this compound in bulk drug and formulations where the impurity profile is well-characterized and known not to interfere.

  • Titration offers a primary method for determining the content of acidic functional groups but lacks the specificity to distinguish the active ingredient from acidic impurities.

For comprehensive and unambiguous purity determination, a combination of orthogonal methods, such as qNMR and HPLC, is often recommended. This approach provides a high degree of confidence in the quality of the this compound API.

References

A Comparative Guide to Cefixime Impurity Profiling and Characterization Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the impurity profiling of Cefixime, a third-generation cephalosporin (B10832234) antibiotic. Ensuring the purity and safety of pharmaceutical products is paramount, and this document details experimental protocols, presents comparative performance data, and visualizes the analytical workflow to aid in the selection and implementation of robust analytical methods for this compound impurity analysis.

Comparative Analysis of LC-MS Methods for this compound Impurity Profiling

The selection of an appropriate LC-MS method is critical for the accurate quantification and identification of impurities in this compound. Below is a summary of a validated stability-indicating HPLC method with MS detection, which can serve as a benchmark for comparing alternative methods. This method has been shown to be effective in separating this compound from its degradation products and known impurities.[1][2][3][4][5]

Data Presentation: this compound and Its Known Impurities

The following table summarizes the key impurities of this compound as listed in the British Pharmacopoeia (BP), along with their mass-to-charge ratios ([M+H]⁺) which are crucial for their identification by mass spectrometry.[1][6]

CompoundImpurity Designation (BP)Molecular Formula[M+H]⁺ (m/z)Relative Retention Time (RRT) to this compound
This compound-C₁₆H₁₅N₅O₇S₂4541.00
Impurity AAC₁₆H₁₇N₅O₈S₂4720.8
Impurity BBC₁₄H₁₃N₅O₆S₂4281.2
Impurity CC-4541.3
Impurity DD-4541.7
Impurity EE---

Note: The structures and molecular weights of impurities C and D are similar to this compound, leading to the same protonated molecular ion. Their separation is achieved chromatographically. The RRTs are based on the referenced LC method.[1][6]

Quantitative Analysis of Impurities in Stressed Samples

A study on thermally stressed this compound samples revealed the formation and increase of specific impurities. The following table presents the percentage of this compound and its known related substances in fresh and thermally stressed bulk drug solutions.[6]

Compound% in Fresh Sample% in Thermal Stress Sample
This compound97.294.4
Impurity APresentIncreased Intensity
Impurity BNot PresentDetected as a main degradation product
Impurity CPresentIncreased Intensity
Impurity DNot PresentDetected as a main degradation product
Impurity EPresentIncreased Intensity
Unknown Compounds2.85.6

Experimental Protocols

A detailed methodology is crucial for replicating and validating analytical methods. The protocol below is based on a validated stability-indicating LC-MS/MS method for this compound impurity profiling.[1][5]

Method 1: Reversed-Phase HPLC with UV and MS/MS Detection

This method is designed for the separation, quantification, and characterization of this compound and its impurities.

1. Chromatographic System:

  • Column: Reversed-phase C18 (4.6 x 250 mm, 5 µm)[1][3]

  • Mobile Phase: Water: Acetonitrile (85:15 v/v) with 0.5% formic acid[1][3]

  • Flow Rate: 1.2 mL/min

  • Detector: UV detector followed by a mass spectrometer (MS/MS) for identification.

  • Temperature: Ambient[1]

  • Injection Volume: 20 µL

2. Sample Preparation:

  • Dissolve a known quantity of the this compound sample in the mobile phase to achieve a suitable concentration (e.g., 300 µg/mL).[6]

  • For forced degradation studies, subject the this compound sample to stress conditions such as thermal stress.[1]

3. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution into the chromatograph.

  • Monitor the separation using a UV detector.

  • Perform mass spectrometric analysis for the identification and structural confirmation of the eluted impurities. The mass spectrometer can be operated in positive electrospray ionization (ESI) mode.

4. Mass Spectrometry Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full scan for identification of protonated molecular ions ([M+H]⁺).

  • MS/MS Fragmentation: For structural elucidation of impurities. For this compound ([M+H]⁺ at m/z 454), characteristic fragment ions are observed at m/z 285, 241, 210, and 182.[1][6]

Visualizations

Experimental Workflow for this compound Impurity Profiling

The following diagram illustrates the logical workflow for the impurity profiling and characterization of this compound using LC-MS.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing and Characterization start This compound Bulk Drug / Formulation stress Forced Degradation (e.g., Thermal Stress) start->stress Optional dissolve Dissolution in Mobile Phase start->dissolve stress->dissolve lc Reversed-Phase HPLC Separation dissolve->lc ms Mass Spectrometry Detection (MS and MS/MS) lc->ms profile Impurity Profiling (Retention Time, Peak Area) ms->profile identify Impurity Identification ([M+H]⁺) profile->identify quantify Quantification of Impurities profile->quantify characterize Structural Characterization (MS/MS Fragmentation) identify->characterize end end quantify->end Final Report

Caption: Workflow for this compound impurity analysis by LC-MS.

Logical Relationship for this compound Impurity Identification

This diagram outlines the decision-making process for identifying a peak in the chromatogram as a known this compound impurity.

start Peak Detected in Chromatogram rrt Compare Relative Retention Time (RRT) to Known Impurities start->rrt mass Check Mass Spectrum for Expected [M+H]⁺ rrt->mass RRT Matches unknown_impurity Potential Unknown Impurity rrt->unknown_impurity RRT Does Not Match msms Perform MS/MS and Compare Fragmentation Pattern mass->msms [M+H]⁺ Matches mass->unknown_impurity [M+H]⁺ Does Not Match known_impurity Confirmed Known Impurity msms->known_impurity Fragmentation Matches msms->unknown_impurity Fragmentation Does Not Match not_impurity Not a this compound-Related Impurity

Caption: Decision tree for this compound impurity identification.

References

Comparative analysis of cefixime and azithromycin combination therapy.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy and mitigate the development of further resistance. This guide provides a comparative analysis of the combination of cefixime, a third-generation cephalosporin, and azithromycin (B1666446), a macrolide antibiotic. This combination is particularly relevant for the treatment of uncomplicated gonorrhea and is being investigated for other infections like typhoid fever.[1][2]

Mechanisms of Action: A Dual-Pronged Attack

The synergistic or additive effect of combining this compound and azithromycin stems from their distinct mechanisms of action, which target different essential bacterial processes.

  • This compound: As a cephalosporin, this compound's bactericidal action is due to the inhibition of bacterial cell wall synthesis.[3] It specifically binds to penicillin-binding proteins (PBPs), which are crucial enzymes in the final step of peptidoglycan synthesis.[4][5] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[3]

  • Azithromycin: Azithromycin is a macrolide antibiotic that works by inhibiting bacterial protein synthesis.[6][7] It binds to the 50S subunit of the bacterial ribosome, interfering with the translation of mRNA and preventing the synthesis of essential proteins required for bacterial growth and replication.[8][9]

The combination of these two agents creates a powerful antibacterial effect. This compound weakens the protective cell wall, potentially enhancing the penetration and ribosomal action of azithromycin.

cluster_this compound This compound Mechanism This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits Final Step CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Disrupts Lysis Cell Lysis & Death CellWall->Lysis Leads to

Diagram 1: this compound's Mechanism of Action

cluster_Azithromycin Azithromycin Mechanism Azithromycin Azithromycin Ribosome Bacterial 50S Ribosomal Subunit Azithromycin->Ribosome Binds to ProteinSynthesis Protein Synthesis (Translation) Ribosome->ProteinSynthesis Inhibits Growth Bacterial Growth & Replication ProteinSynthesis->Growth Prevents

Diagram 2: Azithromycin's Mechanism of Action

Comparative In Vitro Efficacy

The interaction between two antimicrobial agents can be classified as synergistic, additive, indifferent, or antagonistic. The Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay, is a common metric to quantify these interactions.

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: FIC index > 0.5 to 4.0

  • Antagonism: FIC index > 4.0

Table 1: In Vitro Synergistic and Additive Activity of this compound and Azithromycin

Bacterial Species Number of Isolates Interaction (FIC Index) Reference
Neisseria gonorrhoeae 64 Additivity/Indifference (Mean FICI of 2.0) [10]
Respiratory Pathogens (Overall) 44 66% Synergy, 34% Additive Effect [11][12]
Klebsiella pneumoniae 11 91% Synergy [11][12]
Moraxella catarrhalis 11 64% Synergy [11][12]
Streptococcus pneumoniae 11 55% Synergy [11][12]

| Haemophilus influenzae | 11 | 55% Synergy |[11][12] |

Note: FICI stands for Fractional Inhibitory Concentration Index.

These data indicate that the combination of this compound and azithromycin demonstrates synergistic or additive effects against a range of bacterial pathogens in vitro.[11][12] For Neisseria gonorrhoeae, the interaction is primarily additive or indifferent, which still supports the use of the combination to broaden coverage and prevent resistance.[10]

Clinical Efficacy

The primary clinical application for this compound and azithromycin combination therapy has been in the treatment of uncomplicated gonorrhea, largely due to rising resistance to monotherapy.[13][14] Clinical trials are also underway to evaluate its efficacy in treating uncomplicated typhoid fever.[2][15][16][17]

Table 2: Clinical Efficacy of this compound and Azithromycin Combination Therapy

Indication Treatment Regimen Efficacy Outcome Reference
Uncomplicated Gonorrhea This compound 400 mg (single oral dose) + Azithromycin 1 g (single oral dose) High cure rates, recommended as an alternative when ceftriaxone (B1232239) is not available. [14]
Community-Acquired Pneumonia (Comparison) Ceftriaxone followed by this compound, both with Clarithromycin Azithromycin group showed higher clinical (93.4% vs 85.4%) and bacteriological success rates. [18]
Typhoid Fever (Pediatric Comparison) This compound 20mg/kg/day for 14 days vs. Azithromycin 10mg/kg/day for 7 days Clinical cure rate was 93% for this compound and 87% for azithromycin. [19]

| Typhoid Fever (Ongoing Trial) | Azithromycin (20mg/kg/day) + this compound (20mg/kg/day) vs. Azithromycin alone | Hypothesis: Combination therapy will be superior to monotherapy. |[2][16] |

Safety and Tolerability

Both this compound and azithromycin are generally well-tolerated, with gastrointestinal side effects being the most common.

Table 3: Common Adverse Events Associated with this compound and Azithromycin

Adverse Event This compound Azithromycin This compound + Azithromycin Combination
Diarrhea ~30% Reported Common[20][21]
Nausea Reported ~24% Common[20][21]
Stomach Pain/Upset Reported ~13-15% Common[20][21]
Vomiting Reported ~7% Common[20][21]
Headache Reported ~7% Reported[21]
QT Prolongation Not a primary concern Rare but serious risk Caution advised

| Liver Issues | Rare | Rare but serious risk | Caution advised |

Data compiled from various sources. Percentages are approximate and can vary.[22][23]

While the combination is generally safe, the potential for additive gastrointestinal side effects should be considered.[20] Furthermore, azithromycin carries a rare risk of QT prolongation and hepatotoxicity, which should be taken into account when prescribing the combination, especially to patients with pre-existing conditions.[24]

Experimental Protocols

5.1. Checkerboard Microdilution Assay for Synergy Testing

This method is used to determine the in vitro interaction between two antimicrobial agents.

cluster_Workflow Checkerboard Assay Workflow Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Plate with Bacterial Suspension Prep->Inoculate Plate Prepare 96-Well Plate DiluteA Serial Dilute Drug A (e.g., this compound) Horizontally Plate->DiluteA DiluteB Serial Dilute Drug B (e.g., Azithromycin) Vertically Plate->DiluteB DiluteA->Inoculate DiluteB->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read MICs for Each Drug Alone and in Combination Incubate->Read Calculate Calculate FIC Index Read->Calculate

Diagram 3: Workflow of a Checkerboard Assay

Methodology:

  • Preparation: Twofold serial dilutions of this compound are prepared along the x-axis of a 96-well microtiter plate, and twofold serial dilutions of azithromycin are prepared along the y-axis.[25][26] This creates a matrix of varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 0.5 McFarland standard).[25]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[11]

  • Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug(s) that visibly inhibits bacterial growth.

  • FIC Calculation: The FIC index is calculated using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[25][26]

5.2. Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

Methodology:

  • Culture Preparation: A bacterial culture is grown to a logarithmic phase and then diluted.

  • Exposure: The bacterial suspension is exposed to different concentrations of the antibiotics, both individually and in combination (e.g., at their MIC, 2x MIC, and 4x MIC). A growth control without antibiotics is also included.[27]

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[27]

  • Quantification: The number of viable bacteria (colony-forming units per mL, CFU/mL) in each sample is determined by plating serial dilutions onto agar (B569324) plates and counting the colonies after incubation.[27]

  • Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Synergy is often defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Conclusion

The combination of this compound and azithromycin presents a rational therapeutic strategy with a dual mechanism of action that is effective against a range of pathogens. In vitro data largely show synergistic or additive effects.[11][12] Clinically, this combination is a key alternative in the treatment of uncomplicated gonorrhea and shows promise for other infections like typhoid fever, pending the results of ongoing trials.[2][14] While generally well-tolerated, the potential for cumulative gastrointestinal side effects and the specific safety profile of each drug must be considered. Further research and well-controlled clinical trials are essential to fully delineate the therapeutic benefits and optimal applications of this combination therapy.

References

A Head-to-Head Comparison of Cefixime with New Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the third-generation oral cephalosporin (B10832234), cefixime, with newer generation cephalosporins, including fourth and fifth-generation agents and novel β-lactam/β-lactamase inhibitor combinations. The following sections detail their comparative antibacterial efficacy, pharmacokinetic and pharmacodynamic profiles, and mechanisms of resistance, supported by experimental data and methodologies.

Executive Summary

This compound, an established oral third-generation cephalosporin, offers a convenient treatment option for a range of community-acquired infections. However, the emergence of antibiotic resistance has necessitated the development of newer cephalosporins with broader spectrums of activity and enhanced stability against resistance mechanisms. This guide demonstrates that while this compound remains effective against many common pathogens, newer generation cephalosporins exhibit superior potency against multidrug-resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.

Comparative In Vitro Antibacterial Efficacy

The in vitro activity of cephalosporins is a critical determinant of their clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and a selection of newer generation cephalosporins against key Gram-positive and Gram-negative pathogens. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric for comparing the potency of antimicrobial agents.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Key Gram-Positive Pathogens

OrganismThis compoundCefepimeCeftaroline (B109729)Ceftobiprole (B606590)
Streptococcus pneumoniae (penicillin-susceptible)≤0.25≤0.25≤0.015 - 0.120.015 - 0.03
Streptococcus pneumoniae (penicillin-resistant)1 - 41 - 20.12 - 0.25[1]0.25
Staphylococcus aureus (methicillin-susceptible, MSSA)>162 - 40.250.5
Staphylococcus aureus (methicillin-resistant, MRSA)IneffectiveIneffective1 - 2[2]2[2][3]

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Key Gram-Negative Pathogens

OrganismThis compoundCefepimeCeftolozane (B606591)/ Tazobactam
Escherichia coli (ESBL-negative)0.12 - 0.5≤0.250.25 - 0.5
Escherichia coli (ESBL-positive)>328 - >321 - 4
Klebsiella pneumoniae (ESBL-negative)0.25 - 1≤0.250.5
Klebsiella pneumoniae (ESBL-positive)>3216 - >322 - 8
Pseudomonas aeruginosaIneffective8 - 162 - 4

Pharmacokinetic and Pharmacodynamic Profiles

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of an antibiotic determine its concentration at the site of infection and its bactericidal activity over time.

Table 3: Comparative Pharmacokinetic and Pharmacodynamic Parameters

ParameterThis compoundCefepimeCeftarolineCeftobiproleCeftolozane/ Tazobactam
Route of Administration OralIVIVIVIV
Bioavailability (Oral) 40-50%N/AN/AN/AN/A
Protein Binding ~65%~19%~20%16%~20%
Half-life (hours) 3-422.53.52.5
Primary Route of Elimination RenalRenalRenalRenalRenal
Post-Antibiotic Effect (PAE) vs. S. aureus Not significant~2 hours0.7 - 2.2 hours[4]Not well-documentedNot significant
PAE vs. S. pneumoniae Not significant~2 hours0.8 - 1.8 hours[4]~2 hoursNot significant

Mechanisms of Action and Resistance

The evolution of bacterial resistance mechanisms is a primary driver for the development of new cephalosporins.

Mechanism of Action

All cephalosporins act by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).

General Mechanism of Action of Cephalosporins Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Cephalosporin->PBP Binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Stable Cell Wall Synthesis Crosslinking->CellWall Blocks CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Leads to

General mechanism of cephalosporin action.
This compound and Resistance

This compound's efficacy is limited by two primary resistance mechanisms:

  • β-lactamase production: this compound is susceptible to hydrolysis by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases produced by many Gram-negative bacteria.

  • PBP alterations: Modifications in the structure of PBPs can reduce the binding affinity of this compound, leading to resistance, as seen in some strains of Streptococcus pneumoniae and Neisseria gonorrhoeae.

New Generation Cephalosporins Overcoming Resistance

Newer generation cephalosporins have been engineered to overcome these resistance mechanisms.

  • Fourth-Generation (e.g., Cefepime): Cefepime exhibits greater stability against AmpC β-lactamases compared to third-generation cephalosporins.

  • Fifth-Generation (e.g., Ceftaroline, Ceftobiprole): These agents possess a unique mechanism of action against MRSA. They have a high affinity for PBP2a, the altered PBP in MRSA that confers resistance to most other β-lactams.[5][6][7][8]

Mechanism of Ceftaroline Activity Against MRSA Ceftaroline Ceftaroline PBP2a PBP2a in MRSA Ceftaroline->PBP2a High affinity binding CellWall_MRSA Cell Wall Synthesis in MRSA PBP2a->CellWall_MRSA Inhibits MRSA_Survival MRSA Survival CellWall_MRSA->MRSA_Survival Blocks MRSA_Death MRSA Cell Death MRSA_Survival->MRSA_Death Leads to

Ceftaroline's high affinity for PBP2a overcomes MRSA resistance.
  • Cephalosporin/β-lactamase Inhibitor Combinations (e.g., Ceftolozane/Tazobactam): Ceftolozane itself has enhanced stability against AmpC β-lactamases.[9] The addition of tazobactam, a β-lactamase inhibitor, protects ceftolozane from hydrolysis by many ESBLs.[10]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The MIC data presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[11][12][13][14][15]

Broth Microdilution Susceptibility Testing Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prep_Antibiotic Prepare serial dilutions of antibiotic Inoculate Inoculate microtiter plate wells containing antibiotic dilutions Prep_Antibiotic->Inoculate Prep_Inoculum Prepare standardized bacterial inoculum Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Observe Observe for bacterial growth (turbidity) Incubate->Observe Determine_MIC Determine MIC: lowest concentration with no visible growth Observe->Determine_MIC

References

A Comparative Guide to Bioanalytical Method Validation for Cefixime in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of cefixime in biological matrices, a critical aspect of preclinical research in drug development. The selection of an appropriate bioanalytical method is paramount for generating reliable pharmacokinetic and toxicokinetic data. This document outlines the performance of various analytical techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific preclinical study needs.

Comparison of Validated Bioanalytical Methods for this compound

The selection of a bioanalytical method for this compound quantification in preclinical studies hinges on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Other methods, such as Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) and UV-Visible Spectrophotometry, also offer viable alternatives.

Table 1: Quantitative Comparison of HPLC-UV Methods for this compound Analysis
Validation ParameterMethod 1 (Human Plasma)[1][2]Method 2 (Bulk Drug)[3][4][5][6][7]Method 3 (Pharmaceuticals & Urine)[3]
Linearity Range (µg/mL) 0.5 - 400.9 - 10000.0593 - 1.798
Correlation Coefficient (r²) > 0.990.99970.9996
Lower Limit of Quantification (LLOQ) (µg/mL) 0.50.90.1798
Accuracy (% Recovery) Not explicitly stated94.6 - 98.4Within 80-120% of target
Precision (% RSD) Not explicitly stated< 3.3< 2.0
Matrix Human PlasmaBulk DrugPharmaceuticals, Urine
Table 2: Quantitative Comparison of LC-MS/MS and UPLC-MS/MS Methods for this compound Analysis
Validation ParameterLC-MS/MS (Human Plasma)[8][9]LC-MS/MS (Human Plasma)[10]UPLC-MS/MS (Human Plasma)[11]
Linearity Range (µg/mL) 0.07 - 7.00.05 - 5.0Not explicitly stated
Correlation Coefficient (r²) > 0.990.9989Not explicitly stated
Lower Limit of Quantification (LLOQ) (µg/mL) 0.070.05Not explicitly stated
Accuracy (% of Nominal) Within acceptable limitsNot explicitly statedNot explicitly stated
Precision (% RSD) Intra-day: < 4.6, Inter-day: < 6.2Not explicitly statedNot explicitly stated
Recovery (%) 66.66Not explicitly statedNot explicitly stated
Matrix Human PlasmaHuman PlasmaHuman Plasma
Table 3: Quantitative Comparison of Spectrophotometric Methods for this compound Analysis
Validation ParameterMethod 1 (Bulk & Tablets)[12]Method 2 (Bulk & Tablets)
Linearity Range (µg/mL) 1 - 72 - 10[1]
Correlation Coefficient (r²) 0.99800.999
Lower Limit of Detection (LOD) (µg/mL) Not explicitly stated0.042
Lower Limit of Quantification (LLOQ) (µg/mL) Not explicitly stated0.096
Accuracy (% Recovery) 99.8 - 10098 - 99
Precision (% RSD) Inter-day: 1.6 - 3.9, Intra-day: 1.67 - 1.99< 2.0
Matrix Bulk Drug, TabletsBulk Drug, Tablets

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of bioanalytical methods. Below are representative protocols for the key analytical techniques discussed.

HPLC-UV Method for this compound in Human Plasma[1][2]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: CAPCELL PAK C18 (4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: Phosphate buffer, acetonitrile, and methanol (B129727) (42:55:03, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/Vis at 225 nm.

  • Internal Standard: Ezetimibe.

LC-MS/MS Method for this compound in Human Plasma[11][12]
  • Sample Preparation: Protein precipitation.

  • Chromatographic Conditions:

    • Column: ACE C18 (4.6 x 50 mm, 5 µm).

    • Mobile Phase: 50% methanol in 10.0 mM ammonium (B1175870) formate.

    • Flow Rate: 0.7 mL/min (isocratic).

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

  • Internal Standard: this compound [¹³C,¹⁵N₂].

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the typical workflows for bioanalytical method validation and sample analysis.

Bioanalytical_Method_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_sample_analysis Sample Analysis Selectivity Selectivity Sensitivity Sensitivity Optimization Optimization Linearity Linearity Optimization->Linearity Accuracy Accuracy Precision Precision Recovery Recovery Stability Stability Sample_Collection Sample Collection (Plasma, Tissue) Stability->Sample_Collection Sample_Preparation Sample Preparation (Extraction/Precipitation) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (HPLC/LC-MS) Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing & Quantification Instrumental_Analysis->Data_Processing Sample_Preparation_Workflow Biological_Matrix Biological Matrix (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Matrix->Protein_Precipitation Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Biological_Matrix->Liquid_Liquid_Extraction Centrifugation Centrifugation Protein_Precipitation->Centrifugation Liquid_Liquid_Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation_Reconstitution Evaporation & Reconstitution Supernatant_Transfer->Evaporation_Reconstitution Analysis Analysis by HPLC or LC-MS/MS Evaporation_Reconstitution->Analysis

References

Cefixime Antibody Cross-Reactivity in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the specificity of antibodies used in immunoassays is a critical parameter. This guide provides a comparative analysis of the cross-reactivity of cefixime antibodies, offering insights into their performance when exposed to other structurally related antibiotics, particularly other cephalosporins. The data presented here is crucial for the accurate quantification of this compound in various matrices and for understanding potential interferences in diagnostic and research applications.

Cross-Reactivity Data Summary

The cross-reactivity of an antibody is a measure of its binding affinity to compounds other than its target analyte. In the context of a this compound immunoassay, it is essential to evaluate the antibody's potential to bind to other cephalosporins and beta-lactam antibiotics that may be present in a sample. The following table summarizes the cross-reactivity data from a study that developed a monoclonal antibody for a first-generation cephalosporin, which also tested its binding to the third-generation cephalosporin, this compound.

CompoundClassCross-Reactivity (%)
Cefalexin1st Gen Cephalosporin100
Cefaclor1st Gen Cephalosporin212.7
Cefadroxil1st Gen Cephalosporin155.6
Cefradine1st Gen Cephalosporin108.1
This compound 3rd Gen Cephalosporin 86.6

Data sourced from a study on a novel microsphere-based fluorescence immunochromatographic assay for cefalexin.[1]

It is important to note that the above data is for an antibody developed against cefalexin, and the cross-reactivity with this compound is significant.[1] For an immunoassay specific to this compound, a low cross-reactivity with other cephalosporins would be the desired characteristic. The structural similarities in the R1 side chains of cephalosporins are a primary reason for such cross-reactivity.[2][3]

Experimental Protocols

The determination of antibody cross-reactivity is a fundamental experiment in the validation of any immunoassay. A common and robust method for this is the competitive enzyme-linked immunosorbent assay (cELISA).

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the key steps to assess the cross-reactivity of a this compound antibody against other compounds.

  • Coating: A microtiter plate is coated with a this compound-protein conjugate (e.g., this compound-BSA).

  • Blocking: The remaining unbound sites on the plate are blocked using a blocking agent (e.g., bovine serum albumin or casein) to prevent non-specific binding.

  • Competition: A constant amount of the anti-cefixime antibody is pre-incubated with varying concentrations of the test compound (potential cross-reactant) or this compound standard.

  • Incubation: The antibody-analyte mixtures are then added to the coated and blocked microtiter plate and incubated. During this step, the free antibody (not bound to the test compound or standard) will bind to the this compound-protein conjugate on the plate.

  • Washing: The plate is washed to remove any unbound antibodies and other reagents.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added. This secondary antibody will bind to the primary anti-cefixime antibody captured on the plate.

  • Substrate Addition: After another washing step, a substrate for the enzyme is added, leading to a colorimetric reaction.

  • Measurement: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of free this compound or cross-reacting compound in the sample.

  • Calculation: The cross-reactivity is calculated using the following formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100 where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

Visualizing Experimental Workflows and Molecular Interactions

To better illustrate the processes involved in assessing this compound antibody cross-reactivity, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Competitive ELISA for Cross-Reactivity A 1. Coat Plate with This compound-Protein Conjugate B 2. Block Unbound Sites A->B C 3. Pre-incubate Anti-Cefixime Ab with Standard or Test Compound B->C D 4. Add Mixture to Plate (Competitive Binding) C->D E 5. Wash Plate D->E F 6. Add Enzyme-Linked Secondary Antibody E->F G 7. Wash Plate F->G H 8. Add Substrate G->H I 9. Measure Absorbance H->I J 10. Calculate Cross-Reactivity (%) I->J

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

G cluster_binding Logical Relationship: Antibody Binding & Cross-Reactivity Ab Anti-Cefixime Antibody This compound This compound Ab->this compound High Affinity Binding Cephalexin Cephalexin (Similar R1 Side Chain) Ab->Cephalexin Potential Cross-Reactivity Penicillin Penicillin (Different Core Structure) Ab->Penicillin Low/No Affinity NoSignal Low Signal (High Cross-Reactivity) This compound->NoSignal Inhibition Cephalexin->NoSignal Inhibition Signal High Signal (Low Cross-Reactivity) Penicillin->Signal No Inhibition

Caption: Antibody binding principles and the basis of cross-reactivity.

Conclusion

The specificity of an immunoassay is paramount for its reliability. For this compound, the potential for cross-reactivity with other cephalosporins, particularly those sharing similar R1 side-chain structures, must be thoroughly evaluated. The data and protocols presented in this guide underscore the importance of rigorous validation of anti-cefixime antibodies to ensure accurate and dependable results in research and clinical settings. Researchers developing or utilizing this compound immunoassays should carefully consider the cross-reactivity profiles of the antibodies to avoid potential interferences and ensure the integrity of their findings.

References

Cefixime vs. Other Cephalosporins: A Comparative Guide to Efficacy in Specific Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy of cefixime against other cephalosporins in the treatment of specific bacterial infections. The information is supported by experimental data from comparative clinical trials, with a focus on quantitative outcomes and methodological transparency.

Executive Summary

This compound, a third-generation oral cephalosporin, demonstrates comparable efficacy to other cephalosporins in treating a range of bacterial infections. In uncomplicated gonorrhea, while historically effective, current recommendations often favor ceftriaxone (B1232239) due to emerging resistance. For respiratory tract infections, this compound shows similar clinical success rates to agents like cefuroxime (B34974), cefpodoxime, and cefaclor (B193732), although bacteriological eradication rates can vary. In the management of uncomplicated urinary tract infections, this compound is a viable option, with its efficacy being comparable to other oral cephalosporins. For acute otitis media in pediatric populations, this compound's performance is on par with other commonly prescribed cephalosporins and aminopenicillins.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from key clinical trials comparing the efficacy of this compound with other cephalosporins for specific infections.

Table 1: Efficacy in Uncomplicated Gonorrhea

ComparatorThis compound DosageComparator DosageThis compound Cure RateComparator Cure RateStudy PopulationReference
Ceftriaxone400 mg single dose250 mg IM single dose96% (89/93)98% (92/94)333 men and women[1][2][3]
Ceftriaxone800 mg single dose250 mg IM single dose98% (86/88)98% (92/94)333 men and women[1][2][3]
Ceftriaxone400 mg or 800 mg single dose250 mg IM single dose97% (105/108)100% (47/47)155 evaluable patients[4]

Table 2: Efficacy in Acute Bronchitis/Exacerbations of Chronic Bronchitis

ComparatorThis compound DosageComparator DosageThis compound Clinical SuccessComparator Clinical SuccessPathogen Eradication (this compound)Pathogen Eradication (Comparator)Reference
Cefuroxime axetil400 mg once daily250 mg twice daily91% (152/167)88% (130/148)91% (41/45)89% (47/53)[5]
Cefuroxime axetil200 mg twice daily250 mg twice daily71%94%S. pneumoniae eradication faster with cefuroxime axetilS. pneumoniae eradication faster with cefuroxime axetil[6]
Cephalexin (B21000)400 mg once daily250 mg four times a day70.8% (cured)50% (cured)Not SpecifiedNot Specified[7][8]

Table 3: Efficacy in Uncomplicated Urinary Tract Infections (UTI)

ComparatorThis compound DosageComparator DosageThis compound Clinical Cure RateComparator Clinical Cure RateBacteriological Eradication (this compound)Bacteriological Eradication (Comparator)Reference
CefpodoximeNot specifiedNot specifiedBoth 70-82%Both 70-82%Not SpecifiedNot Specified
Ceftriaxone (IV followed by oral)200 mg twice daily (oral)1 g daily (IM/IV)74.3% (29/39)81% (34/42)Not SpecifiedNot Specified[9]

Table 4: Efficacy in Acute Otitis Media (AOM)

ComparatorThis compound DosageComparator DosageThis compound Clinical Cure/SuccessComparator Clinical Cure/SuccessPathogen Eradication (this compound)Pathogen Eradication (Comparator)Reference
Amoxicillin (B794)8 mg/kg/day40 mg/kg/day93%94%86.7%79.4%[10]
Cefaclor8 mg/kg/day once daily40 mg/kg/day in 3 doses97%78%94%68%[11]
Cefdinir (B1668824)Not directly compared14 mg/kg/dayNot applicable82% (ITT)Not applicableNot Specified[12]

Experimental Protocols

Detailed methodologies for the cited studies are summarized below. For complete protocols, referral to the full-text publications is recommended.

Comparative Study of this compound and Ceftriaxone in Uncomplicated Gonorrhea
  • Study Design: A randomized, unblinded, multicenter clinical trial.[1][2][3]

  • Patient Population: Men and women with uncomplicated gonorrhea.

  • Inclusion Criteria: Patients with presumptive gonorrhea.

  • Exclusion Criteria: Not specified in the abstract.

  • Intervention:

    • Group 1: this compound 400 mg orally in a single dose.

    • Group 2: this compound 800 mg orally in a single dose.

    • Group 3: Ceftriaxone 250 mg intramuscularly in a single dose.[1][2][3]

  • Methodology:

    • Pre- and post-treatment cultures were obtained from the urethra, cervix, rectum, and pharynx.

    • Neisseria gonorrhoeae was identified by standard microbiological techniques.

    • Antimicrobial susceptibility testing was performed.

  • Primary Endpoint: Bacteriological cure, defined as the eradication of N. gonorrhoeae from the initial sites of infection.

Comparative Study of this compound and Cefuroxime Axetil in Acute Bronchitis
  • Study Design: A randomized, investigator-blind, multicenter study.[5]

  • Patient Population: Outpatients aged 12 years or older with signs and symptoms of acute bronchitis.

  • Inclusion Criteria: Clinical diagnosis of acute bronchitis.

  • Exclusion Criteria: Not specified in the abstract.

  • Intervention:

    • Group 1: this compound 400 mg orally once daily for 10 days.

    • Group 2: Cefuroxime axetil 250 mg orally twice daily for 10 days.[5]

  • Methodology:

    • Clinical and bacteriological assessments were performed during and after treatment.

    • Sputum specimens were collected for culture and pathogen identification.

  • Primary Endpoints:

    • Clinical outcome (cure or improvement).

    • Bacteriological eradication of the causative pathogen.[5]

Mandatory Visualizations

Mechanism of Action: this compound Signaling Pathway

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Cross-linking Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis This compound This compound This compound->PBP Inhibits

Caption: this compound inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs).

Experimental Workflow: Comparative Clinical Trial of Antibiotics

G cluster_pre Pre-Trial cluster_trial Trial Execution cluster_treatment Treatment Arms cluster_post Post-Trial Protocol Protocol Development & IRB Approval Screening Patient Screening (Inclusion/Exclusion Criteria) Protocol->Screening Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization This compound This compound Administration Randomization->this compound Comparator Comparator Cephalosporin Administration Randomization->Comparator FollowUp Follow-up Assessments (Clinical & Microbiological) This compound->FollowUp Comparator->FollowUp DataAnalysis Data Analysis (Efficacy & Safety) FollowUp->DataAnalysis Reporting Results Reporting & Publication DataAnalysis->Reporting

Caption: A generalized workflow for a randomized controlled trial comparing this compound to another cephalosporin.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Cefixime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for pharmaceutical compounds like Cefixime is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance and environmental contamination. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, consult the Safety Data Sheet (SDS) for this compound.[1][2][3][4] this compound may cause allergic skin reactions and, if inhaled, may lead to allergy or asthma symptoms.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[1][4] All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.

Regulatory Framework

The disposal of pharmaceutical waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] A key regulation, "Subpart P," specifically prohibits the sewering (disposal down the drain) of hazardous waste pharmaceuticals by healthcare facilities, a guideline that sets a strong precedent for laboratory practices.[5] While this compound is not explicitly listed as a P- or U-listed hazardous waste under RCRA, it is prudent to manage all unused or expired pharmaceuticals as chemical waste.[6][7][8][9][10]

Step-by-Step Disposal Procedures for this compound Waste

The fundamental principle for managing this compound waste is to treat it as chemical waste.[5][7][11] Segregation at the point of generation is the most critical step to ensure safe and compliant disposal.

1. Waste Segregation and Classification:

  • Pure this compound and Concentrated Stock Solutions: Treat as hazardous chemical waste.[5][11]

  • Contaminated Solids: Items such as gloves, weighing paper, empty vials, and other contaminated labware are considered chemical waste.[5]

  • Aqueous Solutions Containing this compound: Collect as aqueous chemical waste. Do not dispose of down the drain.[5]

  • Used Cell Culture Media: Media containing antibiotics should be considered chemical waste.[7][11] Even if autoclaved to destroy biohazards, the antibiotic itself may not be deactivated.[11]

2. Containerization and Labeling:

  • Use designated, leak-proof, and chemically compatible containers for each waste stream.[5]

  • Clearly label all containers with "Hazardous Waste" (or as per your institution's guidelines) and specify the contents (e.g., "this compound Waste," "Aqueous Waste with this compound").[5]

  • Keep containers securely closed except when adding waste.

3. Storage:

  • Store waste containers in a designated and properly ventilated Satellite Accumulation Area within the laboratory.

  • Ensure that incompatible wastes are segregated to prevent dangerous reactions.[1]

4. Disposal:

  • The recommended disposal method for this compound waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][12]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste.

Quantitative Data Summary

Waste TypeRecommended ContainerDisposal MethodKey Regulatory Consideration
Pure this compound Powder Labeled, sealed, chemically compatible containerIncineration or chemical destruction plant[1][12]Treat as hazardous waste
Concentrated Solutions Labeled, sealed, chemically compatible containerIncineration or chemical destruction plant[1][12]Treat as hazardous waste
Contaminated Labware Puncture-resistant, labeled containerIncinerationSegregate from general waste
Aqueous Waste Labeled, sealed, liquid waste containerIncineration or specialized chemical waste treatmentDo not drain dispose[5]

Experimental Protocol: Chemical Inactivation of Cephalosporins

Methodology for Alkaline Hydrolysis (Adapted for Cephalosporins): [12]

  • Preparation: Prepare a 1 M sodium hydroxide (B78521) (NaOH) solution.

  • Reaction Mixture: In a suitable container within a fume hood, add an equal volume of the 1 M NaOH solution to the this compound waste solution.

  • Inactivation: Stir the mixture at ambient temperature. Allowing the reaction to proceed overnight can help ensure complete hydrolysis.

  • Neutralization: After the inactivation period, neutralize the solution to a pH of approximately 7.0 with an appropriate acid (e.g., hydrochloric acid).

  • Disposal: The resulting inactivated and neutralized solution must still be disposed of as chemical waste through your institution's EHS office.[12]

This compound Disposal Workflow

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling CEFIXIME

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Cefixime

This compound is classified as a hazardous substance with potential for respiratory and skin sensitization.[1] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) for this compound

The use of appropriate personal protective equipment is the final and most critical barrier against exposure. The following table summarizes the required PPE for handling this compound, particularly when there is a risk of dust formation or direct contact.

PPE CategoryItemSpecifications & Rationale
Hand Protection Chemical-resistant glovesUse waterproof, powder-free gloves (e.g., nitrile).[2][3] Double-gloving is recommended when compounding, administering, or disposing of hazardous drugs.[4] Always wash hands after removing gloves.[5]
Eye & Face Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[5][6]
Body Protection Protective disposable gownA lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required to prevent skin contact.[4][6]
Respiratory Protection Suitable respiratorRequired when dusts are generated or in case of inadequate ventilation.[6] An N-95 or N-100 particle mask may be sufficient for some activities, but a full-face respirator may be necessary if exposure limits are exceeded.[3][5]

Operational Plan: Safe Handling Protocol

Following a systematic procedure for handling this compound minimizes the risk of accidental exposure and contamination.

1. Preparation and Engineering Controls:

  • Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.[6]

  • Ventilation: Ensure the work area is well-ventilated.[5][6][7]

  • Safety Equipment: Confirm that a safety shower and an eye wash station are accessible before beginning work.[6]

  • Avoid Dust: Implement procedures to avoid the formation of dust and aerosols during handling.[2][5]

2. Donning PPE:

  • Before entering the designated handling area, put on all required PPE in the correct order: gown, then mask/respirator, followed by goggles, and finally gloves. Ensure gloves are placed over the cuffs of the gown.[4]

3. Handling this compound Powder:

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][8]

  • Weighing: If weighing the powder, do so within a ventilated enclosure to contain any airborne particles.

  • Solution Preparation: When preparing solutions, add the powder to the solvent slowly to prevent splashing and aerosol generation.

4. Post-Handling Procedures:

  • Decontamination: Wipe down all work surfaces with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the gown, goggles, and mask.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.[7]

Disposal Plan: this compound Waste Management

Improper disposal of antibiotics can lead to environmental contamination and the development of antibiotic-resistant bacteria. This compound and all contaminated materials must be treated as hazardous chemical waste.[9]

1. Waste Segregation and Collection:

  • Identify Waste: Segregate all this compound-contaminated waste, including unused powder, stock solutions, and contaminated labware (e.g., pipette tips, flasks, gloves, gowns).[10]

  • Designated Containers: Collect all this compound waste in clearly labeled, leak-proof containers designated for chemical or pharmaceutical waste.[10][11] These containers must be kept closed except when adding waste.[11]

2. Types of this compound Waste:

  • Solid Waste: Collect unused or expired this compound powder, contaminated gloves, gowns, and other disposable labware in a designated, sealed container.

  • Liquid Waste: Concentrated stock solutions are considered hazardous chemical waste and should be collected in approved, sealed containers for chemical waste disposal.[9] Do not dispose of them down the sink.[10][11]

  • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

3. Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[11]

  • Institutional Guidelines: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[11] Adhere strictly to local and national regulations for hazardous waste disposal.[5]

  • Spill Cleanup: In case of a spill, use appropriate PPE.[5] Absorb liquids with a non-reactive material and collect all contaminated materials in a sealed container for hazardous waste disposal.[6] Avoid generating dust from spilled powder.[2]

Workflow for Safe this compound Handling and Disposal

The following diagram illustrates the logical workflow for the proper management of this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Disposal Phase a Designate Handling Area (e.g., Fume Hood) b Verify Safety Equipment (Eyewash, Shower) a->b c Don Required PPE (Gown, Gloves, Goggles, Respirator) b->c d Handle this compound (Weighing, Solution Prep) c->d Proceed to Handling e Perform Experiment d->e f Decontaminate Work Surfaces e->f Experiment Complete g Segregate Waste (Solid, Liquid, Sharps) f->g h Doff PPE Correctly g->h j Label Waste Containers g->j Waste Ready i Wash Hands Thoroughly h->i k Store Waste Securely j->k l Arrange EHS Pickup k->l

Caption: Workflow for this compound Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CEFIXIME
Reactant of Route 2
CEFIXIME

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.